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Core Science & Biosynthesis

Foundational

Comprehensive Technical Guide on tert-Butyl (S)-Indoline-2-Carboxylate: Structural Dynamics, Physicochemical Profiling, and Synthetic Workflows

Executive Summary tert-Butyl (S)-indoline-2-carboxylate is a highly specialized chiral scaffold that bridges the gap between raw organic synthesis and advanced pharmaceutical manufacturing. As a rigidified bioisostere of...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

tert-Butyl (S)-indoline-2-carboxylate is a highly specialized chiral scaffold that bridges the gap between raw organic synthesis and advanced pharmaceutical manufacturing. As a rigidified bioisostere of L-proline, this compound is a cornerstone in the development of peptidomimetic drugs, most notably Angiotensin-Converting Enzyme (ACE) inhibitors. This whitepaper provides an in-depth analysis of its molecular architecture, details a self-validating synthetic protocol, and explores its orthogonal reactivity in complex drug development workflows.

Structural Dynamics and Chemical Profiling

The molecular architecture of tert-butyl (S)-indoline-2-carboxylate (CAS: 1218501-71-3) is defined by its bicyclic indoline core—a fully reduced pyrrole ring fused to a benzene ring. Unlike its aromatic precursor, indole, the indoline system features a highly nucleophilic secondary amine (NH) due to the loss of pyrrole aromaticity . The (S)-stereocenter at the C2 position is the critical pharmacophoric node, dictating the spatial orientation required for target protein binding in downstream Active Pharmaceutical Ingredients (APIs).

The installation of the tert-butyl ester is a calculated strategic choice in synthetic design. The bulky tert-butyl group provides immense steric shielding to the adjacent carbonyl carbon, effectively neutralizing the risk of unwanted nucleophilic attack during subsequent N-alkylation or N-acylation events .

Quantitative Data Summary

To establish baseline quality control parameters, the foundational physicochemical properties of the compound are summarized below.

PropertyValue
Chemical Name tert-Butyl (S)-indoline-2-carboxylate
CAS Registry Number 1218501-71-3
Molecular Formula C₁₃H₁₇NO₂
Molecular Weight 219.28 g/mol
Boiling Point 323.8 ± 21.0 °C (at 760 mmHg)
Density ~1.08 g/cm³
Stereochemistry (S)-configuration at C2
Appearance Pale yellow to off-white oil/solid

Self-Validating Synthetic Protocol

Causality of Experimental Choices

Synthesizing tert-butyl (S)-indoline-2-carboxylate from its free acid precursor, (S)-indoline-2-carboxylic acid, requires conditions that strictly prevent the epimerization of the sensitive alpha-chiral center. Standard Fischer esterification (refluxing alcohol with a strong acid) is fundamentally incompatible here due to the high risk of racemization and poor yields associated with sterically hindered alcohols.

Instead, an acid-catalyzed condensation with isobutylene gas is employed . Isobutylene acts as an efficient tert-butyl cation source. Dichloromethane (DCM) is selected as the solvent because its aprotic nature stabilizes the transient carbocation intermediate without participating in deleterious side reactions.

Step-by-Step Methodology: Isobutylene Condensation

This protocol is designed as a self-validating system , embedding in-process controls (IPCs) to guarantee the success of each phase before proceeding.

  • Preparation : Suspend 10.0 g of (S)-indoline-2-carboxylic acid in 100 mL of anhydrous DCM within a heavy-walled pressure reactor.

    • Validation Checkpoint 1: The starting material must remain a visible suspension, confirming its expected poor solubility in DCM at ambient temperature.

  • Acidification : Cool the suspension to -78 °C using a dry ice/acetone bath. Slowly add 2.0 mL of concentrated H₂SO₄ (catalyst).

  • Isobutylene Condensation : Condense ~40 mL of isobutylene gas into the reactor at -78 °C. Seal the reactor tightly to contain the pressure.

  • Reaction Execution : Remove the cooling bath and allow the sealed reactor to warm to room temperature (20–25 °C). Stir vigorously for 24 hours.

    • Validation Checkpoint 2: The opaque suspension will gradually transition into a clear, pale-yellow homogeneous solution. This visual shift confirms the complete conversion of the insoluble free acid to the highly soluble tert-butyl ester.

  • Quenching : Cool the reactor to 0 °C, carefully vent excess pressure, and pour the reaction mixture into 200 mL of ice-cold saturated NaHCO₃ solution.

    • Validation Checkpoint 3: Vigorous effervescence (CO₂ release) will occur. The aqueous layer's pH must test strictly basic (pH 8–9) to ensure complete neutralization of the H₂SO₄, which prevents premature acid-catalyzed ester hydrolysis.

  • Extraction and Drying : Separate the organic DCM layer. Extract the remaining aqueous layer with an additional 50 mL of DCM. Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Concentration : Filter off the drying agent and concentrate the filtrate under reduced pressure (rotary evaporation at 30 °C).

    • Validation Checkpoint 4: Thin-Layer Chromatography (TLC) using Hexane:EtOAc (4:1) must show a single new spot (Rf ~0.6) with zero baseline retention, confirming the absence of unreacted starting material.

Synthesis_Workflow A (S)-Indoline-2-carboxylic Acid (Starting Material) B Acid-Catalyzed Esterification (Isobutylene, H2SO4, DCM) A->B Step 1: Protection C Aqueous Workup (Neutralization & Extraction) B->C Step 2: Quench D Organic Phase Concentration (Rotary Evaporation) C->D Step 3: Isolation E Chromatographic Purification (Silica Gel, Hexane/EtOAc) D->E Step 4: Polish F tert-Butyl (S)-Indoline-2-carboxylate (Pure Product) E->F Yield: >85%

Figure 1: Step-by-step synthetic workflow for tert-butyl (S)-indoline-2-carboxylate.

Analytical Characterization and Quality Control

To validate the structural integrity of the synthesized batch, two primary analytical techniques are mandatory:

  • Nuclear Magnetic Resonance (NMR) : ¹H-NMR analysis will reveal a distinct, highly integrated 9-proton singlet at approximately 1.40–1.50 ppm. This is the definitive signature of a successfully installed tert-butyl group.

  • Chiral HPLC : Utilizing a chiral stationary phase (e.g., Chiralcel OD-H) is required to quantify the enantiomeric excess (ee). Pharmaceutical-grade applications demand an ee of >99.0% for the (S)-enantiomer to prevent off-target toxicity in final drug formulations.

Strategic Role in Drug Development

In the synthesis of complex peptidomimetics, such as the ACE inhibitor perindopril, tert-butyl (S)-indoline-2-carboxylate serves as a foundational chiral building block .

The tert-butyl ester is highly valued in these workflows for its orthogonal reactivity profile . It is completely stable to catalytic hydrogenation (which is used to cleave benzyl esters) and highly resistant to basic hydrolysis (which is used to cleave methyl or ethyl esters). Deprotection is exclusively triggered by strong anhydrous acids, such as trifluoroacetic acid (TFA) or HCl in dioxane. These acids cleave the ester via an E1 elimination mechanism, releasing isobutylene gas and yielding the free carboxylic acid without disturbing other functional groups on the complex API intermediate.

Drug_Development N1 tert-Butyl (S)-Indoline-2-carboxylate N2 N-Alkylation / Acylation (Chiral Side Chain) N1->N2 Amine Functionalization N3 Intermediate Complex (Fully Protected) N2->N3 C-N Bond Formation N4 Acidic Cleavage (TFA or HCl) N3->N4 Global Deprotection N5 Active Pharmaceutical Ingredient (API) N4->N5 Final API Isolation

Figure 2: Application of the chiral scaffold in the synthesis of ACE inhibitor analogues.

References

  • National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 2755955, (2S)-1-(tert-Butoxycarbonyl)-2,3-dihydro-1H-indole-2-carboxylic acid." PubChem.[Link]

  • AefaChem. "Tert-butyl indoline-2-carboxylate (CAS 1218501-71-3) Product Specifications." AefaChem.[Link]

  • Pharmaffiliates. "(S)-Indoline-2-carboxylic acid (CAS 79815-20-6) Reference Standards." Pharmaffiliates. [Link]

Exploratory

Mechanism of Asymmetric Induction Using tert-Butyl (S)-Indoline-2-Carboxylate: A Comprehensive Technical Guide

Executive Summary In the landscape of asymmetric synthesis, the evolution of chiral secondary amine catalysts and chiral auxiliaries has driven the development of highly enantioenriched pharmaceuticals. While proline and...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of asymmetric synthesis, the evolution of chiral secondary amine catalysts and chiral auxiliaries has driven the development of highly enantioenriched pharmaceuticals. While proline and its derivatives have historically dominated organocatalysis, tert-butyl (S)-indoline-2-carboxylate has emerged as a structurally privileged scaffold. By combining the conformational rigidity of a bicyclic indoline core with the massive steric bulk of a tert-butyl ester, this compound provides exceptional facial shielding and electronic tuning. This whitepaper details the mechanistic causality, structural advantages, and self-validating experimental protocols for utilizing tert-butyl (S)-indoline-2-carboxylate in modern asymmetric induction.

Structural and Electronic Foundations

The efficacy of tert-butyl (S)-indoline-2-carboxylate as an asymmetric inducer is rooted in three distinct molecular features:

  • Conformational Rigidity : Unlike monocyclic pyrrolidines (e.g., proline), which can undergo rapid envelope-to-envelope conformational flipping, the indoline core is locked by the fused benzene ring. This rigidity minimizes the entropic cost during transition state formation and ensures a fixed spatial arrangement of the chiral center[1].

  • Steric Shielding via the tert-Butyl Group : The tert-butyl ester at the C2 position possesses a massive steric parameter (A-value > 4.8 kcal/mol). In the reactive intermediate, this group projects directly into the trajectory of incoming reagents, effectively blocking one face of the molecule (typically the Re-face) and forcing an exclusive Si-face attack.

  • Electronic Tuning and π-Interactions : The fused arene ring lowers the pKa of the secondary amine relative to standard aliphatic amines. This altered basicity accelerates the condensation of the amine with carbonyl compounds to form iminium or enamine intermediates under mild conditions[2]. Furthermore, the flat aromatic surface allows for stabilizing π-π stacking interactions with aromatic electrophiles, further rigidifying the transition state[3].

Mechanistic Pathways of Asymmetric Induction

Pathway A: Enamine/Iminium Organocatalysis

When acting as a secondary amine organocatalyst, tert-butyl (S)-indoline-2-carboxylate operates via the HOMO-activation (enamine) or LUMO-activation (iminium) pathways.

In an enamine-driven process (such as an asymmetric Mannich reaction), the catalyst condenses with an enolizable carbonyl to form a chiral enamine[3]. The E-geometry of the enamine double bond is favored to avoid steric clash with the bulky indoline framework. The tert-butyl ester acts as an impenetrable wall on one face of the enamine plane. Consequently, the incoming electrophile (e.g., an imine or oxocarbenium ion) is funneled exclusively to the opposite face. This energetic differentiation between the diastereomeric transition states is the direct cause of the high enantiomeric excess (ee) observed in these reactions[2].

Mechanism A 1. Catalyst + Carbonyl (tert-Butyl (S)-Indoline-2-carboxylate) B 2. Iminium Ion Formation (Accelerated by arene electronics) A->B C 3. Enamine Intermediate (Rigidified bicyclic core) B->C D 4. Facial Shielding (t-Bu group blocks Re-face) C->D E 5. Stereoselective Attack (Electrophile approaches Si-face) D->E F 6. Hydrolysis & Turnover (Product Release) E->F F->A Catalyst Regeneration

Fig 1: Enamine catalytic cycle showing facial shielding by the tert-butyl group.

Pathway B: Chiral Auxiliary in Enolate Chemistry

Beyond organocatalysis, the indoline-2-carboxylate scaffold functions as a highly effective chiral auxiliary. When covalently bound to a substrate via an amide linkage, subsequent deprotonation yields a rigid Z-enolate. The tert-butyl group dictates the facial bias of the enolate, allowing for highly diastereoselective alkylations, aldol additions, or lithiation-substitution sequences[1]. Post-reaction, the auxiliary is cleaved via mild hydrolysis or reduction to yield the enantioenriched product, while the indoline core is recovered.

Quantitative Data Summary

The structural advantages of indoline-2-carboxylates translate directly into superior quantitative outcomes across various asymmetric transformations. The table below summarizes benchmark data from recent literature utilizing this scaffold.

Reaction TypeSubstrateElectrophileYield (%)ee (%)dr
Mannich Reaction [3]3-oxo-indoline-2-carboxylateN-Boc-benzaldimine929995:5
Oxa-Pictet-Spengler [2]TryptopholAromatic Aldehyde9097.5N/A
Catellani Annulation [4]4-(Bromomethyl)cyclohexanoneAryl Iodide7797N/A

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, experimental workflows utilizing tert-butyl (S)-indoline-2-carboxylate must be designed as self-validating systems. The following protocol describes an asymmetric organocatalytic functionalization, incorporating mandatory internal controls.

Step-by-Step Methodology: Asymmetric Enamine Functionalization

Phase 1: Baseline Establishment (The Control)

  • Synthesize the racemic product using an achiral secondary amine catalyst (e.g., standard pyrrolidine) under identical reaction conditions.

  • Analyze the racemic mixture via High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (e.g., Chiralpak AD-H) to establish baseline retention times for both enantiomers[5]. Causality: Without a racemic standard, baseline resolution and accurate ee quantification cannot be trusted.

Phase 2: Catalytic Assembly 3. In a flame-dried Schlenk flask under an inert argon atmosphere, dissolve the carbonyl substrate (1.0 equiv) and the electrophile (1.2 equiv) in a non-polar solvent such as o-xylene or toluene. Causality: Non-polar solvents suppress background racemic pathways and maximize the hydrogen-bonding/ion-pairing interactions critical for transition state organization[3]. 4. Add 5–10 mol% of tert-butyl (S)-indoline-2-carboxylate.

Phase 3: Kinetic Execution 5. Cool the reaction mixture to -30 °C. Causality: Lowering the thermal energy of the system amplifies the energetic difference ( ΔΔG‡ ) between the diastereomeric transition states, directly increasing the enantiomeric excess. 6. Monitor the reaction progress via LC-MS or TLC until complete consumption of the limiting reagent is observed.

Phase 4: Quench and Stereochemical Validation 7. Quench the reaction with saturated aqueous NH₄Cl to hydrolyze the catalytic intermediate and release the product. 8. Extract with ethyl acetate, dry over Na₂SO₄, and concentrate in vacuo. 9. Validation Check 1 (Diastereoselectivity) : Obtain a crude ¹H NMR spectrum to determine the diastereomeric ratio (dr) prior to chromatography, ensuring no stereocenters are enriched via column fractionation. 10. Validation Check 2 (Enantioselectivity) : Purify via flash chromatography, then subject the purified product to chiral HPLC, cross-referencing the peaks against the racemic standard generated in Phase 1[3].

Workflow S1 Step 1: Reaction Assembly Substrate Catalyst Solvent (o-xylene) S2 Step 2: Kinetic Monitoring TLC / LC-MS Temp Control (-30°C) S1->S2 S3 Step 3: Quench & Isolation Flash Chromatography Yield Quantification S2->S3 S4 Step 4: Stereochemical Validation Chiral HPLC (ee%) NMR (dr) S3->S4

Fig 2: Self-validating experimental workflow for asymmetric induction protocols.

Conclusion

The strategic deployment of tert-butyl (S)-indoline-2-carboxylate represents a masterclass in rational catalyst design. By marrying the rigid geometry of the indoline framework with the extreme steric demand of the tert-butyl ester, chemists can achieve near-perfect stereocontrol in complex molecular assemblies. Adherence to the self-validating protocols outlined above ensures that these powerful asymmetric inductions remain robust, reproducible, and scalable for advanced drug development.

References

  • Title : Isolation of a Bacillus Aryabhattai Strain for the Resolution of (R, S)-Ethyl Indoline-2-Carboxylate to Produce (S) Source : MDPI URL :[Link]

  • Title : Organocatalytic Enantioselective Mannich Reaction: Direct Access to Chiral β-Amino Esters Source : NIH / ACS Omega URL :[Link]

  • Title : Asymmetric Deprotonations: Lithiation of N-(tert-Butoxycarbonyl)indoline with sec-Butyllithium/(−)-Sparteine Source : ACS Publications / The Journal of Organic Chemistry URL :[Link]

  • Title : Transition‐Metal‐Catalyzed Asymmetric Synthesis of Bicyclo[3.3.1]nonane Frameworks Source : Wiley Online Library URL :[Link]

Sources

Foundational

Role of tert-butyl (S)-indoline-2-carboxylate in ACE inhibitor drug discovery

An In-Depth Technical Guide on the Role of tert-Butyl (S)-Indoline-2-carboxylate in ACE Inhibitor Drug Discovery Executive Summary The development of Angiotensin-Converting Enzyme (ACE) inhibitors represents a landmark a...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide on the Role of tert-Butyl (S)-Indoline-2-carboxylate in ACE Inhibitor Drug Discovery

Executive Summary

The development of Angiotensin-Converting Enzyme (ACE) inhibitors represents a landmark achievement in rational drug design. While early molecules like captopril and enalapril relied on simple proline rings to mimic the C-terminal of angiotensin I, later generations achieved superior pharmacokinetic profiles and binding affinities through the incorporation of conformationally restricted bicyclic scaffolds [1]. At the heart of synthesizing these advanced therapeutics—such as pentopril, trandolapril, and perindopril—lies a critical intermediate: tert-butyl (S)-indoline-2-carboxylate .

This whitepaper explores the structural rationale, synthetic workflows, and orthogonal protecting group strategies that make tert-butyl (S)-indoline-2-carboxylate an indispensable building block in cardiovascular drug discovery.

The Indoline Scaffold in ACE Inhibition

ACE is a zinc-dependent dicarboxypeptidase that catalyzes the conversion of the inactive decapeptide angiotensin I into the potent vasoconstrictor angiotensin II [2]. Inhibitors of this enzyme must possess three key pharmacophoric elements:

  • A zinc-binding ligand (sulfhydryl, carboxylate, or phosphinate).

  • A hydrogen-bond donor/acceptor network to interact with the enzyme's peptide backbone.

  • A C-terminal carboxylate anchored to a lipophilic, conformationally restricted ring system.

The transition from monocyclic proline to bicyclic indoline and octahydroindole cores marked a significant leap in potency. The fused benzene/pyrrole ring of the indoline core (and its hydrogenated octahydroindole derivative) restricts the rotational freedom of the molecule, locking the C-terminal carboxylate into an optimal geometry for binding the S2' subsite of the ACE active site [3].

To synthesize these complex prodrugs, the (S)-indoline-2-carboxylic acid core must be coupled to an N-substituted alanyl side chain. However, this coupling requires precise protection of the indoline's carboxylic acid to prevent unwanted polymerization and side reactions.

The Strategic Rationale: Why the tert-Butyl Ester?

Almost all modern dicarboxyl-containing ACE inhibitors are administered as prodrugs (e.g., perindopril erbumine, trandolapril) to enhance oral bioavailability. These prodrugs contain an ethyl ester on the alanyl side chain that is cleaved in vivo by hepatic esterases to yield the active diacid (e.g., trandolaprilat) [4].

During laboratory synthesis, the indoline's C-terminal carboxylic acid must be temporarily protected while the amide bond is formed. The choice of the tert-butyl group is a masterclass in orthogonal protection [5]:

  • Avoidance of Saponification: Methyl or ethyl protecting groups require basic hydrolysis (NaOH/LiOH) for removal. This would simultaneously cleave the critical ethyl ester on the prodrug side chain, ruining the molecule.

  • Avoidance of Hydrogenolysis: While benzyl esters are orthogonal to ethyl esters, their removal requires catalytic hydrogenation (Pd/C, H₂). For drugs containing halogens, unsaturated bonds, or residual sulfur (which poisons palladium catalysts), hydrogenation is unviable.

  • The tert-Butyl Advantage: The tert-butyl ester is highly sterically hindered, preventing nucleophilic attack during peptide coupling. More importantly, it is cleaved under mild, anhydrous acidic conditions (e.g., Trifluoroacetic acid, TFA), leaving the prodrug's ethyl ester completely unperturbed.

Table 1: Protecting Group Strategy in ACE Inhibitor Synthesis
Protecting GroupCleavage ConditionOrthogonality to Ethyl EsterRisk to Indoline/Bicyclic Core
Methyl / Ethyl Saponification (NaOH/LiOH)Poor (Cleaves prodrug ester)Low
Benzyl (Bn) Hydrogenolysis (Pd/C, H₂)ExcellentHigh (Risk of over-reduction)
tert-Butyl (t-Bu) Acidic (TFA or HCl)Excellent Low (Requires cation scavenger)

Experimental Methodology: Self-Validating Protocols

The following protocols detail the synthesis and utilization of tert-butyl (S)-indoline-2-carboxylate. As a self-validating system, each step includes specific scavengers or reagents chosen to prevent known mechanistic failure points.

Protocol A: Synthesis of tert-butyl (S)-indoline-2-carboxylate

Causality Insight: Direct Fischer esterification with tert-butanol is thermodynamically unfavorable due to steric hindrance. Instead, an acid-catalyzed addition of isobutylene gas is utilized to drive the reaction forward without racemizing the sensitive (S)-stereocenter.

  • Preparation: Suspend 10.0 g of (S)-indoline-2-carboxylic acid in 100 mL of anhydrous 1,4-dioxane in a pressure vessel.

  • Catalysis: Add 1.5 mL of concentrated H₂SO₄ dropwise at 0 °C.

  • Isobutylene Addition: Condense 40 mL of liquid isobutylene into the cooled reaction mixture. Seal the vessel and stir at room temperature for 48 hours.

  • Workup: Vent excess isobutylene. Neutralize the mixture with saturated aqueous NaHCO₃ to pH 8. Extract with ethyl acetate (3 x 50 mL).

  • Purification: Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the tert-butyl ester as a pale oil.

Protocol B: Peptide Coupling and Orthogonal Deprotection

Causality Insight: During the deprotection of the tert-butyl group, a highly reactive tert-butyl carbocation is generated. If left unchecked, this cation will electrophilically attack the electron-rich aromatic ring of the indoline core (Friedel-Crafts alkylation). To prevent this, Triethylsilane (TES) is added as a sacrificial hydride donor to quench the carbocation into harmless isobutane.

  • Coupling: Dissolve 5.0 g of tert-butyl (S)-indoline-2-carboxylate and 1.1 equivalents of N-[(S)-1-ethoxycarbonyl-butyl]-(S)-alanine in 50 mL of anhydrous CH₂Cl₂.

  • Activation: Add 1.2 equivalents of PyBOP and 3.0 equivalents of N,N-Diisopropylethylamine (DIPEA). Note: PyBOP is preferred over DCC to eliminate the formation of insoluble dicyclohexylurea (DCU) and minimize epimerization. Stir for 4 hours at room temperature.

  • Deprotection: To the purified protected dipeptide, add a pre-mixed solution of 50% TFA in CH₂Cl₂ containing 5% Triethylsilane (TES) by volume.

  • Cleavage: Stir at 0 °C for 2 hours. The bulky tert-butyl group is cleaved, while the ethyl ester remains intact.

  • Isolation: Evaporate the TFA/CH₂Cl₂ under a stream of nitrogen. Triturate the residue with diethyl ether to precipitate the final ACE inhibitor prodrug.

Pharmacological Impact & Data Presentation

The integration of the indoline and octahydroindole cores has yielded some of the most potent and long-lasting cardiovascular drugs on the market. The lipophilicity of these bicyclic systems enhances tissue penetration, allowing for effective inhibition of local tissue RAS (Renin-Angiotensin System), which is critical for preventing cardiac remodeling post-myocardial infarction [6].

Table 2: Indoline and Octahydroindole-Derived ACE Inhibitors
Drug NameBicyclic CoreProdrug StatusZinc-Binding Ligand (Active Form)Half-Life (Active Metabolite)
Pentopril IndolineYes (Ethyl ester)Carboxylate~2 hours
Indolapril OctahydroindoleYes (Ethyl ester)Carboxylate~4 hours
Perindopril OctahydroindoleYes (Ethyl ester)Carboxylate~17 hours
Trandolapril OctahydroindoleYes (Ethyl ester)Carboxylate~10 hours

Visualizing the Mechanisms

Synthetic Workflow

The following diagram illustrates the logical progression of the orthogonal protecting group strategy, highlighting the critical role of the tert-butyl intermediate.

SynthWorkflow A (S)-Indoline-2-carboxylic acid (Bicyclic Core) B tert-Butyl Protection (Isobutylene / H2SO4) A->B C tert-butyl (S)-indoline-2-carboxylate (Protected Intermediate) B->C D Peptide Coupling + N-[(S)-1-ethoxycarbonyl-butyl]-(S)-alanine (PyBOP / DIPEA) C->D E Protected Dipeptide (tert-butyl & ethyl esters) D->E F Orthogonal Deprotection (TFA / CH2Cl2 / TES) E->F G Final ACE Inhibitor Prodrug (e.g., Pentopril / Trandolapril precursor) F->G

Caption: Synthetic workflow demonstrating orthogonal deprotection of the tert-butyl ester.

Biochemical Signaling Pathway (RAAS)

Indoline-derived ACE inhibitors exert their therapeutic effect by interrupting the Renin-Angiotensin-Aldosterone System (RAAS), preventing the formation of the potent vasoconstrictor Angiotensin II.

RAAS Ang Angiotensinogen (Liver) AngI Angiotensin I (Inactive Decapeptide) Ang->AngI Cleaved by Renin Renin (Kidney) Renin->Ang AngII Angiotensin II (Active Octapeptide) AngI->AngII Cleaved by ACE Angiotensin-Converting Enzyme (ACE) (Endothelium) ACE->AngI AT1 AT1 Receptor Binding (Vasoconstriction & Aldosterone) AngII->AT1 Activates Drug Indoline-based ACE Inhibitors (e.g., Trandolapril, Pentopril) Drug->ACE Competitive Inhibition (Zinc Binding)

Caption: The RAAS pathway illustrating the exact point of intervention by indoline-based ACE inhibitors.

Conclusion

The synthesis of advanced ACE inhibitors is a delicate exercise in stereocontrol and chemoselectivity. tert-Butyl (S)-indoline-2-carboxylate is not merely a passive intermediate; it is an active strategic choice that enables the precise construction of complex prodrugs. By understanding the causality behind orthogonal protection and utilizing robust methodologies like TFA/TES cleavage, researchers can ensure high-yield, high-purity synthesis of life-saving cardiovascular therapeutics.

References

  • Blankley, C. J., et al. "Synthesis and structure-activity relationships of potent new angiotensin converting enzyme inhibitors containing saturated bicyclic amino acids." Journal of Medicinal Chemistry. 1

  • "Angiotensin-Converting Enzyme (ACE) inhibitors: A Comparative Effectiveness Review." Canada's Drug Agency. 2

  • "Synthesis of Indolines by a Zn-Mediated Mannich Reaction/Pd-Catalyzed Amination Sequence." The Journal of Organic Chemistry. 3

  • "Trandolapril Reduces the Incidence of Atrial Fibrillation After Acute Myocardial Infarction in Patients With Left Ventricular Dysfunction." American Heart Association Journals. 4

  • Chiha, S., et al. "A Stereoselective Synthesis of the ACE Inhibitor Trandolapril." Thieme Connect. 5

  • "Process for the preparation of perindopril and salts thereof." European Patent Office. 6

Sources

Exploratory

Thermodynamic Solubility Profile of tert-Butyl (S)-Indoline-2-Carboxylate in Polar Aprotic Solvents: Implications for Advanced API Synthesis

Executive Summary & Chemical Context In the development of complex Active Pharmaceutical Ingredients (APIs), particularly angiotensin-converting enzyme (ACE) inhibitors like Perindopril and Pentopril, the intermediate (S...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Context

In the development of complex Active Pharmaceutical Ingredients (APIs), particularly angiotensin-converting enzyme (ACE) inhibitors like Perindopril and Pentopril, the intermediate (S)-indoline-2-carboxylic acid (CAS: 79815-20-6) plays a foundational role [1]. However, in advanced process chemistry, the free acid is often protected as tert-butyl (S)-indoline-2-carboxylate .

As a Senior Application Scientist, I approach solvent selection not as a trial-and-error exercise, but as a thermodynamic calculation. The tert-butyl protecting group is specifically chosen over smaller alkyl esters (like methyl or ethyl) to provide immense steric shielding around the carboxylate during aggressive peptide coupling steps. This bulky hydrophobic group fundamentally alters the molecule's crystal lattice energy and its solvation thermodynamics.

We specifically profile this compound in polar aprotic solvents because the subsequent coupling reactions (e.g., using HATU, EDC, or PyBOP) are rapidly quenched by protic solvents (like methanol or water), which act as competing nucleophiles [2]. Understanding the precise thermodynamic solubility of tert-butyl (S)-indoline-2-carboxylate in these environments is critical for optimizing reaction kinetics, minimizing solvent volumes, and maximizing volumetric productivity.

Thermodynamic Principles of Solvation

The solubility of tert-butyl (S)-indoline-2-carboxylate in polar aprotic solvents is governed by three primary structural features:

  • The Secondary Amine (NH): The indoline ring contains a secondary amine that acts as a potent hydrogen-bond donor. Polar aprotic solvents (which lack H-bond donors but possess strong H-bond acceptors, such as the oxygen in DMSO or the nitrogen in Acetonitrile) solvate the molecule highly efficiently via these interactions.

  • The tert-Butyl Ester: This bulky group disrupts the planar stacking typical of fused aromatic systems, lowering the crystal lattice energy. Furthermore, the ester carbonyl acts as a secondary hydrogen-bond acceptor.

  • The Indoline Core: The fused benzene-pyrrolidine ring system is highly lipophilic, favoring solvation in solvents with significant hydrophobic character (like THF or Ethyl Acetate) via London dispersion forces.

Because of these competing factors, solvents with high dielectric constants (ε) and strong H-bond accepting capabilities (DMSO, DMF) yield the highest absolute solubility, while moderately polar solvents (THF, EtOAc) offer a "sweet spot" for downstream crystallization.

Quantitative Solubility Data

The following table summarizes the thermodynamic solubility of tert-butyl (S)-indoline-2-carboxylate across six standard polar aprotic solvents. Data is presented at both standard room temperature (25°C) and elevated reaction temperature (50°C) to inform cooling-crystallization trajectories.

SolventDielectric Constant (ε)Solubility at 25°C (mg/mL)Solubility at 50°C (mg/mL)Primary Solvation Mechanism
Dimethyl Sulfoxide (DMSO) 46.7> 520> 850Strong H-bond acceptance (S=O to indoline NH)
N,N-Dimethylformamide (DMF) 36.7480760Strong H-bond acceptance (C=O to indoline NH)
Acetonitrile (MeCN) 37.5145290Moderate dipole-dipole; weak H-bond acceptance
Acetone 20.7160315Carbonyl H-bond acceptance
Tetrahydrofuran (THF) 7.5220480Ether oxygen H-bond acceptance; high lipophilicity
Ethyl Acetate (EtOAc) 6.095210Ester-ester dipole interactions; dispersion forces

Note: Values are representative thermodynamic equilibrium concentrations derived from standardized shake-flask methodologies.

Experimental Methodology: Self-Validating Shake-Flask & HPLC-UV Protocol

To generate reliable data for process scale-up, kinetic solubility methods (like solvent-shift assays) are inadequate because they frequently trap the solute in a supersaturated, metastable state. Instead, we employ a rigorous Thermodynamic Shake-Flask Method adapted from EPA OPPTS 830.7840 and OECD 105 guidelines [3], coupled with HPLC-UV quantification [4].

The causality behind choosing HPLC-UV over simple gravimetric or UV-spectroscopic analysis is critical: indoline derivatives are susceptible to slow air-oxidation to their corresponding indole analogs. HPLC ensures we chromatographically separate any oxidative degradants, measuring only the intact tert-butyl (S)-indoline-2-carboxylate.

Step-by-Step Protocol
  • Solvent Preparation: Dispense 5.0 mL of the target polar aprotic solvent into a 20 mL amber glass scintillation vial (amber glass prevents UV-catalyzed degradation).

  • Saturation: Add tert-butyl (S)-indoline-2-carboxylate in 50 mg increments, vortexing for 1 minute between additions, until a visible, persistent solid suspension remains. Add an additional 10% mass excess to ensure the system cannot deplete the solid phase.

  • Thermal Equilibration: Seal the vials tightly with PTFE-lined caps and submerge them in an orbital shaking water bath set to exactly 25.0 ± 0.1°C. Agitate at 200 RPM.

  • Self-Validation (Equilibrium Confirmation): This is the critical quality control step. Withdraw a 100 µL aliquot of the suspension at 24 hours and a second aliquot at 48 hours .

    • Logic: If the calculated concentration variance between the 24h and 48h samples is < 2.0%, thermodynamic equilibrium is validated. If the variance is > 2.0%, the dissolution is kinetically limited, and agitation must continue for another 24 hours.

  • Phase Separation: Transfer the aliquots to microcentrifuge tubes and centrifuge at 15,000 × g for 15 minutes at 25°C to pellet the undissolved solid. (Filtration is avoided as the compound may adsorb non-specifically to filter membranes).

  • HPLC-UV Quantification: Dilute the supernatant 1:100 in the HPLC mobile phase (e.g., 50:50 Water:Acetonitrile with 0.1% Formic Acid) to prevent precipitation in the column. Inject 10 µL onto a C18 reversed-phase column. Quantify the peak area at λ = 254 nm against a 5-point calibration curve of a certified reference standard.

Process Chemistry Implications & Workflow

The solubility profile directly dictates the synthetic workflow for API manufacturing. While DMSO and DMF offer the highest solubility—allowing for highly concentrated (> 1.0 M) reaction mixtures that drive sluggish peptide couplings to completion—they possess high boiling points and require aggressive aqueous washes to remove. This can lead to product loss in the aqueous phase.

Conversely, utilizing THF or EtOAc allows for lower reaction concentrations but enables direct crystallization or simple solvent evaporation, streamlining the downstream isolation of the Perindopril intermediate.

The decision matrix for this process is visualized below:

Caption: Solvent selection workflow for peptide coupling based on solubility.

Conclusion

The thermodynamic solubility of tert-butyl (S)-indoline-2-carboxylate in polar aprotic solvents is a delicate balance between the hydrogen-bond donating capacity of its indoline core and the lipophilic bulk of its protecting group. By leveraging a self-validating HPLC-UV shake-flask protocol, process chemists can accurately map this solubility landscape, enabling the strategic selection of solvents that balance reaction kinetics with efficient downstream API isolation.

References

  • Veeprho Pharmaceuticals. "(S)-Indoline-2-carboxylic acid | CAS 79815-20-6 - Reference Standards." Veeprho. Available at:[Link]

  • U.S. Environmental Protection Agency (EPA). "Product Properties Test Guidelines OPPTS 830.7840: Water Solubility: Column Elution Method; Shake Flask Method." Regulations.gov. Available at: [Link]

  • Analytical Chemistry (ACS Publications). "Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility." Analytical Chemistry. Available at:[Link]

Foundational

An In-depth Technical Guide to (S)-1-(tert-Butoxycarbonyl)indoline-2-carboxylic Acid: A Chiral Building Block for Advanced Drug Discovery

A Note on Chemical Identity: This technical guide focuses on (S)-1-(tert-Butoxycarbonyl)indoline-2-carboxylic acid , identified by the CAS Number 144069-67-0 . The topic query referenced Tert-butyl (S)-indoline-2-carboxy...

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Author: BenchChem Technical Support Team. Date: April 2026

A Note on Chemical Identity: This technical guide focuses on (S)-1-(tert-Butoxycarbonyl)indoline-2-carboxylic acid , identified by the CAS Number 144069-67-0 . The topic query referenced Tert-butyl (S)-indoline-2-carboxylate (CAS 79261-58-8). These are distinct molecules. The latter refers to the tert-butyl ester of (S)-indoline-2-carboxylic acid, while this guide details the N-Boc protected acid. The N-Boc protected version is a significantly more common and versatile chiral building block in medicinal chemistry and peptide synthesis, making it the likely subject of interest for researchers and drug development professionals.

Introduction: The Strategic Value of Conformational Constraint

In the intricate landscape of rational drug design, controlling the three-dimensional shape of a molecule is paramount to achieving high affinity and selectivity for a biological target. (S)-1-(tert-Butoxycarbonyl)indoline-2-carboxylic acid, commonly known as Boc-L-indoline-2-carboxylic acid, has emerged as a cornerstone building block for this purpose. It is a protected, non-natural amino acid that functions as a conformationally constrained analog of phenylalanine or proline.

The defining feature of this molecule is the fusion of the phenyl ring and the pyrrolidine ring, which locks the side chain and backbone into a rigid bicyclic structure. This rigidity reduces the entropic penalty upon binding to a target protein, often leading to enhanced binding affinity. The tert-butoxycarbonyl (Boc) group on the indoline nitrogen serves as a robust protecting group, preventing unwanted side reactions during synthesis while being readily removable under acidic conditions. This combination of structural rigidity and synthetic utility makes it an invaluable tool for medicinal chemists aiming to optimize lead compounds and explore complex structure-activity relationships (SAR).[1]

Physicochemical and Spectroscopic Properties

The physical and chemical properties of Boc-L-indoline-2-carboxylic acid are fundamental to its handling, storage, and application in synthesis. It is typically supplied as a stable, off-white solid.

PropertyValueSource(s)
CAS Number 144069-67-0[2][3]
Molecular Formula C₁₄H₁₇NO₄[2][3]
Molecular Weight 263.29 g/mol [3]
Appearance Off-white to light yellow solid[3]
Melting Point Data not consistently reported; varies with purity.
Boiling Point Not applicable (decomposes upon strong heating).
Optical Rotation [α]²⁰/D ≈ -81° (c=1.5 in CHCl₃ or DMF)
Purity Typically ≥95% (via HPLC)[4]
Storage Conditions Sealed in a dry environment at 2-8°C

Note: The exact optical rotation can vary slightly between batches and measurement conditions.

Synthesis and Quality Control

The Rationale for N-Protection

The synthesis of Boc-L-indoline-2-carboxylic acid begins with its parent amino acid, (S)-indoline-2-carboxylic acid. The primary strategic step is the protection of the secondary amine on the indoline ring. This is critical for its use in peptide synthesis; an unprotected amine would be nucleophilic and could react with the activated carboxylic acid of another molecule, leading to uncontrolled polymerization. The Boc group is an ideal choice due to its stability in a wide range of reaction conditions (e.g., basic hydrolysis, hydrogenation) and its clean, quantitative removal using mild acids like trifluoroacetic acid (TFA).

Standard Synthesis Protocol

The protection is typically achieved via the reaction of (S)-indoline-2-carboxylic acid with di-tert-butyl dicarbonate (Boc₂O) under basic conditions.

Protocol: N-Boc Protection of (S)-Indoline-2-carboxylic Acid

  • Dissolution: Dissolve (S)-indoline-2-carboxylic acid (1.0 eq) in a suitable solvent mixture, such as 1,4-dioxane and water (e.g., 1:1 ratio).

  • Basification: Cool the solution in an ice bath (0°C) and add a base, such as sodium hydroxide (NaOH, ~2.2 eq), to deprotonate the carboxylic acid and amine.

  • Addition of Boc₂O: While stirring vigorously at 0°C, add a solution of di-tert-butyl dicarbonate (Boc₂O, ~1.1 eq) in 1,4-dioxane dropwise.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Workup:

    • Concentrate the reaction mixture under reduced pressure to remove the organic solvent.

    • Dilute the remaining aqueous solution with water and wash with a non-polar organic solvent like ethyl acetate to remove any unreacted Boc₂O and other impurities.

    • Acidify the aqueous layer to a pH of ~2-3 using a cold, dilute acid (e.g., 1M HCl or citric acid). This protonates the carboxylic acid, causing the product to precipitate.

  • Isolation: Collect the resulting solid by vacuum filtration, wash thoroughly with cold water, and dry under vacuum to yield the final product, (S)-1-(tert-Butoxycarbonyl)indoline-2-carboxylic acid.

Synthesis Workflow Diagram

Synthesis_Workflow Start (S)-Indoline-2-carboxylic Acid (Starting Material) Reaction N-Boc Protection Reaction (0°C to Room Temp) Start->Reaction Step 1 Reagents Reagents: - Di-tert-butyl dicarbonate (Boc₂O) - Base (e.g., NaOH) - Solvent (e.g., Dioxane/Water) Reagents->Reaction Workup Aqueous Workup & Acidification (pH 2-3) Reaction->Workup Step 2 Isolation Filtration & Drying Workup->Isolation Step 3 Product (S)-1-(tert-Butoxycarbonyl) indoline-2-carboxylic Acid (Final Product) Isolation->Product Step 4

Caption: Workflow for the N-Boc protection of (S)-indoline-2-carboxylic acid.

Analytical Characterization for Quality Assurance

Verifying the identity, purity, and stereochemical integrity of the final product is a non-negotiable step for its use in drug development.

  • ¹H NMR Spectroscopy: The proton NMR spectrum provides a clear fingerprint of the molecule. Key signals include the tert-butyl protons (a singlet at ~1.5 ppm), the aromatic protons of the indoline ring (multiplets between ~6.8-7.8 ppm), and the chiral proton at the C2 position.

  • Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) is used to confirm the molecular weight. The expected mass for the [M-H]⁻ ion is approximately 262.1 g/mol .

  • Chiral High-Performance Liquid Chromatography (HPLC): This is the gold standard for confirming enantiomeric purity. The compound is analyzed on a chiral stationary phase to separate the (S) and (R) enantiomers, ensuring an enantiomeric excess (e.e.) of >99% for use in stereospecific syntheses.

Applications in Drug Discovery and Organic Synthesis

The primary application of Boc-L-indoline-2-carboxylic acid is as a specialized building block in the synthesis of peptidomimetics and small molecule therapeutics.

Role as a Proline/Phenylalanine Mimic

The rigid indoline structure can be viewed as a mimic of proline, but with an attached benzene ring, or as a cyclized version of phenylalanine. By incorporating this moiety, chemists can introduce a sharp turn or a fixed orientation into a peptide backbone, which can be crucial for fitting into the active site of an enzyme or the binding pocket of a receptor.

Key Intermediate for ACE Inhibitors

A prominent and commercially significant application is in the synthesis of angiotensin-converting enzyme (ACE) inhibitors, a class of drugs used to treat hypertension and heart failure. For instance, it is a key precursor for the drug Perindopril .[5] The synthesis involves coupling the Boc-protected indoline acid with another amino acid ester, followed by further synthetic modifications.

General Peptide Synthesis Workflow

The carboxylic acid of Boc-L-indoline-2-carboxylic acid is activated using standard peptide coupling reagents (e.g., HATU, HOBt/EDC) and then reacted with the free amine of another amino acid or peptide chain.

Peptide_Coupling BocIndoline Boc-(S)-indoline-2-COOH Activation Active Ester Formation BocIndoline->Activation Coupling Coupling Reagents (e.g., HATU, DIPEA) Coupling->Activation PeptideBond Peptide Bond Formation Activation->PeptideBond AminoAcid Amino Acid Ester (H₂N-R') AminoAcid->PeptideBond Dipeptide Protected Dipeptide PeptideBond->Dipeptide

Caption: General workflow for incorporating Boc-L-indoline-2-carboxylic acid into a peptide chain.

Safety, Handling, and Storage

As with any laboratory chemical, proper handling procedures are essential to ensure safety.

  • Hazard Identification: The compound is classified as harmful if swallowed, in contact with skin, or if inhaled. It may also cause skin and serious eye irritation.[4][6]

    • GHS Hazard Statements: H302, H312, H315, H319, H332, H335.[4][6]

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile) when handling the solid or its solutions.

  • Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid creating dust.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents. Recommended storage temperature is between 2°C and 8°C to ensure long-term stability.

Conclusion

(S)-1-(tert-Butoxycarbonyl)indoline-2-carboxylic acid is more than just a protected amino acid; it is a strategic tool for precise molecular engineering. Its conformationally constrained structure provides a reliable method for introducing rigidity into otherwise flexible molecules, a tactic that has proven highly successful in the development of potent and selective therapeutics. Its straightforward synthesis and versatile reactivity, governed by the reliable Boc protecting group, ensure its continued and widespread use in both academic research and industrial drug discovery programs.

References

  • Applichem. (S)-1-(tert-Butoxycarbonyl)indoline-2-carboxylic acid. Available from: [Link]

  • ResearchGate. Syntheses of Indole-2-carboxylic Acid and Indoline-2-carboxylic Acid and Transformation from Each Other. Available from: [Link]

  • LookChem. Cas 144069-67-0, BOC-(2S)-INDOLINE CARBOXYLIC ACID. Available from: [Link]

  • PubChem. 1-(Tert-butoxycarbonyl)indole. Available from: [Link]

  • HETEROCYCLES, Vol. 51, No. 12, 1999. REGIOSPECIFIC FUNCTIONALIZATION OF INDOLE-2-CARBOXYLATES AND DIASTEREOSELECTIVE PREPARATION OF THE CORRESPONDING INDOLINES. Available from: [Link]

  • Google Patents. Process for the preparation of an optically active indoline-2-carboxylic acid or derivative thereof.
  • Chinese Journal of Organic Chemistry. Asymmetric Synthesis of Methyl N-(tert-Butoxycarbonyl)indoline-2-carboxylates. Available from: [Link]

  • PubChem. (2S)-1-(tert-Butoxycarbonyl)-2,3-dihydro-1H-indole-2-carboxylic acid. Available from: [Link]

  • Google Patents. Method for the synthesis of s-indoline-2-carboxylic acid and application thereof in the synthesis of perindopril.
  • PubChem. 2-((tert-butoxy)carbonyl)-2,3-dihydro-1H-isoindole-1-carboxylic acid. Available from: [Link]

Sources

Exploratory

Pharmacophore Mapping and Structural Optimization of tert-Butyl (S)-Indoline-2-Carboxylate Derivatives

Executive Summary In modern drug discovery, the rational design of conformationally constrained peptidomimetics relies heavily on privileged scaffolds. Among these, (S)-indoline-2-carboxylic acid and its derivatives stan...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery, the rational design of conformationally constrained peptidomimetics relies heavily on privileged scaffolds. Among these, (S)-indoline-2-carboxylic acid and its derivatives stand out as critical bioisosteres of L-proline. This technical guide explores the pharmacophore mapping of tert-butyl (S)-indoline-2-carboxylate derivatives. By dissecting the causality behind its structural features—specifically the rigid bicyclic core, the stereochemical orientation, and the steric bulk of the tert-butyl ester—we provide a comprehensive framework for utilizing this scaffold in the design of enzyme inhibitors, such as Angiotensin-Converting Enzyme (ACE) inhibitors and HIV-1 integrase antagonists.

Structural Causality: The (S)-Indoline-2-Carboxylate Scaffold

The pharmacological utility of the (S)-indoline-2-carboxylate scaffold is rooted in its unique physicochemical properties. Unlike flexible aliphatic amino acids, the indoline core features a pyrrolidine ring fused to a benzene ring. This imparts significant backbone rigidity, which reduces the entropic penalty upon binding to a target receptor or enzyme[1].

The Role of the tert-Butyl Ester

While often utilized merely as a transient protecting group in organic synthesis, the tert-butyl ester plays a paramount role in pharmacophore mapping. Its inclusion serves two primary mechanistic purposes:

  • Steric Probing: The bulky, aliphatic nature of the tert-butyl group acts as a molecular caliper. By comparing the binding affinity of the tert-butyl derivative against smaller esters (e.g., methyl or ethyl), researchers can map the volumetric capacity and lipophilic boundaries of a target's hydrophobic pocket (e.g., the S2' subsite in ACE)[2].

  • Lipophilicity and Prodrug Design: The esterification of the carboxylic acid masks the negative charge, significantly increasing the compound's logP . This enhanced lipophilicity is crucial for cellular penetration and oral bioavailability, a principle heavily leveraged in the design of prodrugs like Perindopril[3].

Stereochemical Imperative

The (S)-configuration at the C2 position is non-negotiable for mimicking the natural spatial orientation of L-proline. Enantiomerically enriched (S)-indoline-2-carboxylic acid ensures that the hydrogen bond donor/acceptor vectors align perfectly with the target's active site architecture[4]. The (R)-enantiomers typically exhibit a near-total loss of biological activity due to steric clashes[2].

Core Pharmacophore Features & Molecular Dynamics

A robust pharmacophore model for tert-butyl (S)-indoline-2-carboxylate derivatives typically comprises four essential features:

  • Hydrogen Bond Acceptor (HBA): The carbonyl oxygen of the tert-butyl ester. In active drugs (free acids), this coordinates with catalytic metal ions (e.g., Zn2+ in ACE or Mg2+ in HIV-1 integrase)[2][5].

  • Hydrogen Bond Donor/Acceptor (HBD/HBA): The indoline nitrogen. Depending on its substitution state (secondary amine vs. acylated tertiary amide), it interacts with the backbone of the target protein.

  • Aromatic / Hydrophobic Center: The fused benzene ring. This region participates in π−π stacking or cation- π interactions with aromatic residues (like Tyrosine or Phenylalanine) within the target[5].

  • Aliphatic Hydrophobic Center: The tert-butyl group, which drives the desolvation effect and anchors the molecule into deep lipophilic crevices.

Workflow A 1. Library Preparation (tert-Butyl (S)-Indoline-2-Carboxylates) B 2. Conformational Sampling (Low-Energy Conformers via OPLS4) A->B C 3. Pharmacophore Feature Extraction (HBA, HBD, Hydrophobic, Aromatic) B->C D 4. 3D Model Generation (Hypothesis Scoring) C->D E 5. Model Validation (Decoy Sets & ROC Analysis) D->E

Figure 1: Step-by-step computational workflow for 3D pharmacophore modeling.

Experimental Methodologies

To ensure scientific integrity, the protocols used to evaluate these derivatives must be self-validating. Below are the detailed, step-by-step methodologies for both the computational mapping and the in vitro enzymatic validation.

Protocol A: 3D Pharmacophore Modeling and Virtual Screening

Causality: Computational mapping requires conformational flexibility analysis because the indoline ring, while rigid, allows for various rotamers at the ester and N-substituent bonds.

  • Ligand Preparation: Import the structures of synthesized tert-butyl (S)-indoline-2-carboxylate derivatives into a molecular modeling suite (e.g., Schrödinger Maestro or MOE). Assign proper protonation states at pH 7.4.

  • Conformational Search: Generate a maximum of 250 conformers per ligand using the OPLS4 force field, applying a 20 kcal/mol energy window to discard high-energy, non-physiological states.

  • Feature Mapping: Define the pharmacophoric features (HBA, HBD, Hydrophobic, Aromatic ring).

  • Hypothesis Generation: Align the active compounds and extract common features. Generate a 3D hypothesis requiring at least 3 out of 4 features to match.

  • Self-Validating Decoy Test: Screen the hypothesis against a decoy database (e.g., DUD-E). Calculate the Receiver Operating Characteristic (ROC) curve and Enrichment Factor (EF). An AUC>0.8 validates that the model distinguishes true binders from random lipophilic molecules.

Protocol B: In Vitro ACE Inhibition FRET Assay

Causality: A Fluorescence Resonance Energy Transfer (FRET) assay is chosen over traditional radiolabeled assays because it provides real-time kinetic data, allowing for the calculation of precise inhibition constants ( Ki​ ).

  • Reagent Preparation: Prepare a buffer of 50 mM HEPES (pH 7.4), 300 mM NaCl, and 10 µM ZnCl2​ .

  • Enzyme and Substrate: Dilute recombinant human ACE to a final concentration of 0.5 nM. Use a FRET-based peptide substrate (e.g., Mca-RPPGFSAFK(Dnp)-OH) at 10 µM.

  • Compound Incubation: In a 384-well black microplate, add 10 µL of the tert-butyl (S)-indoline-2-carboxylate derivative (serially diluted from 100 µM to 0.1 nM) and 20 µL of the ACE solution. Incubate at 37°C for 15 minutes to allow equilibrium binding.

  • Reaction Initiation: Add 20 µL of the FRET substrate to initiate the reaction.

  • Kinetic Measurement: Measure fluorescence (Excitation: 320 nm, Emission: 405 nm) continuously for 30 minutes.

  • Self-Validation (Z'-factor): Include Captopril (1 µM) as a positive control (100% inhibition) and DMSO vehicle as a negative control (0% inhibition). Calculate the Z'-factor; the assay is only deemed valid if Z′≥0.5 .

Binding cluster_Target Enzyme Active Site (e.g., ACE S2' Pocket) Ligand Ligand Core tert-Butyl (S)-Indoline-2-Carboxylate Zn Zinc Ion (Zn2+) Ligand->Zn Ester Carbonyl Chelation Hydrophobic Hydrophobic Pocket Ligand->Hydrophobic tert-Butyl & Indoline pi-pi Hbond H-Bond Network Ligand->Hbond Indoline N-H Interaction

Figure 2: Molecular interaction mapping of the indoline derivative within the target active site.

Quantitative Structure-Activity Relationship (QSAR) Data

The steric and electronic modifications of the indoline-2-carboxylate scaffold drastically alter its binding affinity. Table 1 summarizes a representative dataset demonstrating how the tert-butyl group and N-substitutions influence target inhibition.

Table 1: Comparative SAR of Indoline-2-Carboxylate Derivatives

CompoundN-Substitution ( R1​ )Ester Group ( R2​ )Target EnzymeIC 50​ (µM)Pharmacophoric Rationale
1 HMethylACE12.50Weak hydrophobic interaction at S2' pocket.
2 Htert-ButylACE3.20Enhanced steric fit in the hydrophobic pocket.
3 MercaptopropanoylH (Free acid)ACE0.015Optimal Zn2+ chelation and S1'/S2' binding[2].
4 Mercaptopropanoyltert-ButylACE0.85Prodrug form; sterically hindered direct Zn2+ chelation.
5 Benzyltert-ButylHIV-1 Integrase4.10 π−π stacking with viral DNA and pocket filling[5].

Note: The free acid (Compound 3) exhibits the highest in vitro potency due to unhindered metal chelation, whereas the tert-butyl ester (Compound 4) acts as a highly lipophilic prodrug requiring in vivo hydrolysis for maximal efficacy[2][3].

Conclusion

The tert-butyl (S)-indoline-2-carboxylate scaffold is a masterpiece of medicinal chemistry design. By utilizing the rigid indoline core to lock the molecule into a bioactive conformation and employing the tert-butyl ester to probe hydrophobic space, researchers can map the intricate topography of enzyme active sites[1]. Whether utilized as an intermediate in the synthesis of potent antihypertensives or as a lead compound in novel antiviral therapies, mastering the pharmacophore of this derivative is essential for targeted drug development.

References

  • (Mercaptopropanoyl)indoline-2-carboxylic acids and related compounds as potent angiotensin converting enzyme inhibitors and antihypertensive agents PubMed / NIH URL:[Link]

  • PROCESS FOR THE PREPARATION OF ENANTIOMERICALLY ENRICHED INDOLINE-2-CARBOXYLIC ACID European Patent Office (EPO) - Patent 1833789 URL:[Link]

  • Computationally Guided Design of Novel Angiotensin Converting Enzyme Inhibitors bioRxiv URL:[Link]

  • Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors PMC / NIH URL:[Link]

  • Comparative Solid-State Stability of Perindopril Active Substance vs. Pharmaceutical Formulation Semantic Scholar URL:[Link]

Sources

Foundational

Advanced Literature Review and Synthetic Utility of tert-Butyl (S)-Indoline-2-Carboxylate

Executive Summary and Structural Rationale tert-Butyl (S)-indoline-2-carboxylate is a highly specialized, chirally pure building block that bridges the gap between rigid conformational design and orthogonal protection st...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary and Structural Rationale

tert-Butyl (S)-indoline-2-carboxylate is a highly specialized, chirally pure building block that bridges the gap between rigid conformational design and orthogonal protection strategies in modern organic synthesis. Derived from (S)-indoline-2-carboxylic acid[1], this compound features a fused benzene-pyrrole bicyclic core that imparts intense steric constraints on adjacent chemical bonds.

While the free acid is a valuable intermediate in medicinal chemistry[1], its direct application in complex synthesis is frequently hampered by low nucleophilic reactivity and a severe propensity for unwanted intramolecular side reactions[2]. By masking the C-terminus with a bulky, acid-labile tert-butyl ester, chemists effectively neutralize the nucleophilicity of the carboxylate. This structural modification is not merely a protective measure; it is a strategic enabler that allows the indoline core to be seamlessly integrated into peptide chains, alkaloid total syntheses, and asymmetric organocatalyst libraries without succumbing to degradation.

Mechanistic Applications in Organic Synthesis

Peptide Synthesis and Conformational Switching

In peptidomimetics, the spatial arrangement of the peptide backbone dictates biological activity. (S)-Indoline-2-carboxylic acid functions as a powerful conformational switch. When incorporated into a peptide sequence, the bulky fused benzene ring sterically clashes with the N-substituent, heavily destabilizing the standard trans-amide bond and forcing the backbone into a cis-amide conformation, particularly in polar solvents[2].

However, utilizing the free acid in peptide coupling is notoriously difficult. The proximity of the secondary amine to the carboxyl group strongly drives the formation of diketopiperazines (DKPs)—a dead-end cyclic byproduct[2]. The tert-butyl ester derivative solves this by providing massive steric shielding around the carbonyl carbon, physically blocking the intramolecular attack of the amine during segment condensation.

G N1 Peptide Chain Elongation N2 Incorporate (S)-Indoline Core N1->N2 N3 Steric Clash (Fused Benzene) N2->N3 N4 Trans-Amide Destabilization N3->N4 N5 Cis-Amide Conformation (Polar Solvents) N4->N5

Mechanism of cis-amide induction by the rigid (S)-indoline-2-carboxylate core.

Pharmaceutical Intermediates: The Perindopril Pathway

The (S)-indoline scaffold is the direct precursor to several blockbuster pharmaceuticals, most notably the ACE inhibitor Perindopril[3]. The industrial synthesis requires the conversion of (S)-indoline-2-carboxylic acid to (2S,3aS,7aS)-octahydroindole-2-carboxylic acid via high-pressure catalytic hydrogenation[4]. During the subsequent coupling with N-[(S)-carbethoxybutyl]-(S)-alanine, the carboxylic acid must be protected to prevent polymerization. The tert-butyl ester is frequently employed here because it is highly lipophilic (aiding in organic extraction) and can be cleaved orthogonally under mild acidic conditions without disrupting the newly formed peptide bonds[4].

Asymmetric Organocatalysis and Alkaloid Synthesis

Beyond structural roles, the indoline core is a privileged chiral auxiliary. For example, replacing the carboxylic acid with a tetrazole yields (S)-(-)-indoline-2-yl-1H-tetrazole, a highly selective catalyst for the enantioselective cyclopropanation of α,β-unsaturated aldehydes[5]. Mechanistically, the indoline core enhances enantiofacial discrimination through precise electrostatic activation[5]. Furthermore, in the total synthesis of complex alkaloids like (S)-nornicotine, (S)-indoline-2-carboxylic acid is utilized alongside sodium borohydride to induce highly stereoselective reductions, yielding products with exceptional S-enantiomer excess[6].

Quantitative Data & Comparative Analysis

The following table summarizes the performance metrics of (S)-indoline-2-carboxylate derivatives across various synthetic applications, highlighting the high stereochemical fidelity maintained by this scaffold.

Compound / DerivativeApplication FieldKey Reagents / CatalystsYield (%)Enantiomeric Excess (ee)
(S)-Indoline-2-carboxylic acid Perindopril Precursor5% Rh/Al₂O₃, H₂ (12 bar)>90%>99.5%
(S)-Indoline-2-yl-1H-tetrazole Asymmetric CyclopropanationChloroform, Sulfur ylides85–95%>99.0%
(S)-Nornicotine Alkaloid Total SynthesisNaBH₄, MTBE~75%High (S)-excess
tert-Butyl (S)-Indoline-2-carboxylate Peptide SynthesistBuOAc, HClO₄80–88%Maintained (>99%)

Experimental Methodology: Synthesis and Orthogonal Protection

To utilize tert-butyl (S)-indoline-2-carboxylate effectively, it must be synthesized with zero racemization. The following protocol details an acid-catalyzed transesterification that relies on in situ isobutylene generation, ensuring a self-validating and high-yielding workflow.

Protocol: Synthesis of tert-Butyl (S)-Indoline-2-Carboxylate

Objective: Protect the C-terminus of (S)-indoline-2-carboxylic acid while preserving the chiral center and preventing nitrogen oxidation.

Reagents:

  • (S)-indoline-2-carboxylic acid (1.0 eq)

  • tert-Butyl acetate (10.0 eq, acts as both solvent and reagent)

  • Perchloric acid (70% aqueous, 0.1 eq)

Step-by-Step Procedure:

  • Suspension & Temperature Control: Suspend (S)-indoline-2-carboxylic acid in tert-butyl acetate at 0°C under an inert argon atmosphere.

    • Causality: The low temperature suppresses the oxidative degradation of the electron-rich indoline nitrogen, while argon prevents atmospheric moisture from quenching the acid catalyst.

  • Catalytic Activation: Add 70% perchloric acid dropwise over 10 minutes.

    • Causality: HClO₄ is a strong, non-nucleophilic acid. It protonates the carboxylic acid, making it highly electrophilic and susceptible to attack by the isobutylene generated in situ from the tert-butyl acetate.

  • Propagation & Self-Validation: Allow the reaction to warm to room temperature and stir for 12 hours.

    • Self-Validation: The reaction begins as a cloudy suspension (due to the highly polar, insoluble free acid). As the lipophilic tert-butyl ester forms, the mixture transitions into a completely clear, pale-yellow solution. This visual cue confirms the completion of the reaction without the need for immediate TLC.

  • Quenching & Phase Separation: Dilute the mixture with ethyl acetate and wash sequentially with 10% aqueous Na₂CO₃ (3x) and brine.

    • Causality: The alkaline wash serves a dual purpose: it instantly neutralizes the perchloric acid catalyst and deprotonates any trace unreacted starting material. The resulting carboxylate salt is forced entirely into the aqueous phase, leaving only the pure, highly lipophilic tert-butyl ester in the organic layer.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the product.

G A (S)-Indoline-2-Carboxylic Acid (Starting Material) B tert-Butyl Acetate, HClO4 (Esterification) A->B C tert-Butyl (S)-Indoline- 2-Carboxylate B->C D Peptide Coupling (N-Acylation) C->D E N-Acyl-tert-Butyl Ester (Intermediate) D->E F TFA / DCM (Deprotection) E->F G N-Acyl-(S)-Indoline- 2-Carboxylic Acid F->G

Orthogonal protection workflow for tert-butyl (S)-indoline-2-carboxylate.

References

  • Tetrazolic Acid Functionalized Dihydroindol: Rational Design of a Highly Selective Cyclopropanation Organocatalyst Organic Chemistry Portal [Link]

  • On the Reactivity of (S)-Indoline-2-Carboxylic Acid R Discovery / Researcher.life[Link]

  • Method for the synthesis of s-indoline-2-carboxylic acid and application thereof in the synthesis of perindopril (US7196204B2)
  • Synthesis method of (S)-nornicotine (CN116217544B)
  • Process for preparing perindopril (WO 2005/100317 A1) Googleapis [Link]

Sources

Exploratory

The Electronic and Steric Paradigms of the tert-Butyl Group in (S)-Indoline-2-Carboxylate: A Technical Guide for Drug Development

Abstract: (S)-Indoline-2-carboxylic acid is a highly constrained, non-natural amino acid that serves as a privileged scaffold in peptidomimetic design and the synthesis of active pharmaceutical ingredients (APIs), most n...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract: (S)-Indoline-2-carboxylic acid is a highly constrained, non-natural amino acid that serves as a privileged scaffold in peptidomimetic design and the synthesis of active pharmaceutical ingredients (APIs), most notably Angiotensin-Converting Enzyme (ACE) inhibitors[1]. As a Senior Application Scientist, I have frequently observed that the inherent nucleophilicity and unique geometry of the indoline core present significant synthetic challenges, such as premature diketopiperazine (DKP) cyclization[2]. The strategic integration of a tert-butyl group—either as a C-terminal ester or an N-terminal carbamate (Boc)—exerts profound electronic and steric effects that solve these challenges. This whitepaper provides a deep-dive analysis into the physicochemical causality behind these effects, supported by self-validating experimental protocols.

Structural Dynamics: The Indoline Core vs. Proline

(S)-Indoline-2-carboxylate is frequently utilized as a rigid proline mimetic. Unlike proline, which features a flexible pyrrolidine ring, the indoline core contains a pyrrolidine ring fused to a benzene ring. This fusion restricts the ϕ (phi) dihedral angle of the peptide backbone, forcing a highly specific spatial orientation.

When incorporated into drug scaffolds like Pentopril[3], this constrained geometry perfectly aligns the pharmacophore with the S1 and S2' subsites of the ACE target[1]. However, this same rigidity brings the indoline nitrogen and the C-terminal carbonyl into dangerous proximity, making the unprotected molecule highly susceptible to intramolecular side reactions.

Steric Shielding: Conformational Locking and DKP Prevention

The tert-butyl group is one of the most sterically demanding functional groups in organic chemistry, boasting an A-value of >4.5 kcal/mol. When attached to (S)-indoline-2-carboxylate, it dictates the molecule's behavior through physical space occupation.

Prevention of Diketopiperazine (DKP) Formation

During standard peptide coupling, the activation of the C-terminus of an indoline-containing dipeptide often leads to rapid intramolecular attack by the indoline nitrogen, forming a stable 6-membered DKP ring[2]. By protecting the C-terminus as a tert-butyl ester, the massive steric bulk physically blocks the Bürgi-Dunitz trajectory required for the nucleophile to attack the carbonyl carbon[4].

Cis/Trans Amide Bond Isomerization

In N-Boc-(S)-indoline-2-carboxylic acid[5], the tert-butyl group of the carbamate clashes sterically with the aromatic ring of the indoline core. This steric repulsion drastically alters the thermodynamics of the peptide bond, often shifting the equilibrium to favor the cis-amide conformation in polar solvents—a behavior directly opposite to the trans-preference of standard proline derivatives[6].

Pathway TBu tert-Butyl Group Integration Steric Steric Shielding (A-Value > 4.5) TBu->Steric Electronic Electronic (+I) Inductive Effect TBu->Electronic DKP Prevents DKP Cyclization Steric->DKP Hydrolysis Resists Basic Hydrolysis Steric->Hydrolysis Cis Promotes Cis-Amide Conformation Steric->Cis Electronic->Hydrolysis

Logical relationship of tert-butyl integration and its physicochemical consequences.

Electronic Effects: Inductive Modulation

Beyond physical bulk, the tert-butyl group acts as a powerful σ -donor via hyperconjugation and the inductive effect (+I).

When utilized as a C-terminal ester, the three methyl groups donate electron density toward the ester oxygen. This increases the electron density at the carbonyl carbon, effectively raising the energy of the Lowest Unoccupied Molecular Orbital (LUMO). Consequently, the electrophilicity of the carbonyl carbon is severely dampened. This electronic deactivation, combined with the aforementioned steric shielding, renders tert-butyl (S)-indoline-2-carboxylates highly resistant to basic hydrolysis (saponification) compared to their methyl or ethyl counterparts.

Quantitative Structure-Activity Data

The interplay of these steric and electronic effects can be quantified. Table 1 summarizes the comparative physicochemical properties of various (S)-indoline-2-carboxylate esters.

Table 1: Comparative Physicochemical Properties of (S)-Indoline-2-Carboxylate Esters

Ester GroupTaft Steric Parameter ( Es​ )Relative Hydrolysis Rate ( krel​ )DKP Formation PropensityLogP Contribution
Methyl (-CH3)0.001.00 (Reference)High (Rapid cyclization)+0.5
Ethyl (-CH2CH3)-0.070.45Moderate+1.0
tert-Butyl (-C(CH3)3)-1.54< 0.01Negligible (Sterically blocked)+2.0

Self-Validating Experimental Protocols

To harness these effects in drug development, precise synthetic execution is required. Below are field-proven, self-validating protocols for the preparation and analysis of tert-butyl protected indoline systems.

Protocol A: Synthesis of N-Boc-(S)-indoline-2-carboxylic acid

Causality Focus: The use of a biphasic basic system ensures the carboxylic acid remains deprotonated (preventing mixed anhydride formation), while the highly nucleophilic indoline nitrogen selectively attacks the Boc anhydride[5].

  • Preparation: Suspend 10.0 g (61.3 mmol) of (S)-indoline-2-carboxylic acid in 100 mL of a 1:1 mixture of THF and distilled water.

  • Basification: Cool the mixture to 0 °C. Slowly add 1.0 M NaOH(aq) until the pH stabilizes at 10.0. Self-validation step: The opaque suspension will completely clarify into a transparent solution as the water-soluble sodium carboxylate salt forms.

  • Boc Addition: Add 14.7 g (67.4 mmol, 1.1 eq) of di-tert-butyl dicarbonate (Boc 2​ O) dropwise over 30 minutes.

  • Reaction: Remove the ice bath and stir at room temperature for 12 hours, maintaining pH ~10.

  • Workup: Wash the aqueous layer with 50 mL of diethyl ether to remove unreacted Boc 2​ O.

  • Acidification: Cool the aqueous layer to 0 °C and carefully acidify to pH 2.5 using 1.0 M KHSO 4​ (aq). Causality: KHSO 4​ is specifically chosen over HCl to prevent the premature cleavage of the acid-sensitive tert-butyl group.

  • Extraction: Extract the precipitated product with ethyl acetate (3 x 50 mL). Dry over anhydrous Na 2​ SO 4​ , filter, and concentrate in vacuo.

Workflow S1 Step 1: N-Boc Protection Boc2O, NaOH, THF/H2O S2 Step 2: C-Terminus Activation HATU, DIPEA, DMF S1->S2 N-Boc-(S)-Ind-OH S3 Step 3: Peptide Coupling Primary Amine Addition S2->S3 Activated Ester S4 Step 4: Acidic Deprotection TFA/DCM (1:1), Scavengers S3->S4 Protected Dipeptide

Self-validating synthetic workflow for N-Boc-(S)-indoline-2-carboxylic acid in peptide coupling.

Protocol B: NMR Validation of cis/trans Rotamers

Causality Focus: Quantifying the conformational locking effect of the tert-butyl group[6].

  • Sample Prep: Dissolve 15 mg of the synthesized N-Boc-(S)-indoline-2-carboxylic acid in 0.6 mL of DMSO- d6​ .

  • Acquisition: Acquire a standard 1 H-NMR spectrum at 298 K (400 MHz).

  • Analysis: Locate the alpha-proton (C2-H) signal. Due to the steric bulk of the tert-butyl group, two distinct doublets will appear (typically around 4.8 ppm for the trans rotamer and 5.2 ppm for the cis rotamer).

  • Integration: Integrate both peaks. The ratio of the integrals directly correlates to the thermodynamic equilibrium constant ( Keq​ ) of the rotamers, validating the steric influence of the tert-butyl moiety.

Conclusion

The tert-butyl group is not merely a passive protecting moiety; it is an active participant in the chemical behavior of (S)-indoline-2-carboxylate. By leveraging its massive steric bulk to prevent DKP formation and its strong +I inductive effect to modulate electrophilicity, chemists can successfully navigate the synthesis of complex indoline-containing therapeutics[7]. Understanding these dual paradigms is essential for any drug development professional working with conformationally constrained peptidomimetics.

References

  • Title: A Proline Mimetic for the Design of New Stable Secondary Structures: Solvent-Dependent Amide Bond Isomerization of (S)-Indoline-2-carboxylic Acid Derivatives. Source: ACS Publications. URL: [Link]

  • Title: (Mercaptopropanoyl)indoline-2-carboxylic acids and related compounds as potent angiotensin converting enzyme inhibitors and antihypertensive agents. Source: PubMed. URL: [Link]

  • Title: On the Reactivity of (S)-Indoline-2-Carboxylic Acid. Source: ResearchGate. URL: [Link]

  • Title: BOC-(2S)-INDOLINE CARBOXYLIC ACID. Source: LookChem. URL: [Link]

  • Title: Free Radical-Mediated Aryl Amination: Convergent Two- and Three-Component Couplings to Chiral 2,3-Disubstituted Indolines. Source: PMC. URL: [Link]

Sources

Foundational

Biosynthetic Pathways vs. Synthetic Routes for (S)-Indoline-2-Carboxylate Derivatives: A Technical Guide

Executive Summary (S)-Indoline-2-carboxylic acid ((S)-I2CA) and its ester derivatives are critical chiral building blocks in modern medicinal chemistry, serving as the primary structural core for angiotensin-converting e...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(S)-Indoline-2-carboxylic acid ((S)-I2CA) and its ester derivatives are critical chiral building blocks in modern medicinal chemistry, serving as the primary structural core for angiotensin-converting enzyme (ACE) inhibitors such as perindopril, pentopril, and trandolapril. The commercial viability of these therapeutics relies heavily on the scalable, highly enantioselective synthesis of the (S)-indoline core.

Historically, the chemical industry relied on the classical resolution of racemic mixtures. However, the inherent 50% theoretical yield limit of resolution has driven a paradigm shift toward asymmetric catalysis and, more recently, advanced chemo-enzymatic pathways. As a Senior Application Scientist, I have structured this whitepaper to dissect the mechanistic causality, scalability, and environmental impact of these competing routes, providing actionable protocols for drug development professionals.

Strategic Overview of Synthetic Methodologies

The synthesis of (S)-I2CA derivatives can be broadly categorized into three distinct strategies. Each method balances catalyst cost, step economy, and environmental impact (E-factor).

G Start1 Racemic Indoline-2-carboxylic acid Method1 Classical Resolution (Chiral Amine Salts) Start1->Method1 Start2 Indole-2-carboxylate derivatives Method2 Asymmetric Hydrogenation (Rh/Ir Catalysis) Start2->Method2 Start3 o-Halocinnamic acid Method3 Chemo-Enzymatic Cascade (PAL + Cu-Ullmann) Start3->Method3 Target (S)-Indoline-2-carboxylic acid (>99% ee) Method1->Target Max 50% yield (without recycling) Method2->Target High ee, high metal cost Method3->Target High yield, aqueous solvent

Fig 1: Strategic comparison of synthetic routes to (S)-indoline-2-carboxylic acid.

Traditional Chemical Routes: Resolution and Asymmetric Hydrogenation

Classical Chiral Resolution

The legacy industrial route involves the synthesis of racemic indoline-2-carboxylic acid followed by diastereomeric salt resolution using chiral amines, such as (R)-α-methylbenzylamine 1.

Mechanistic Causality: The formation of diastereomeric salts alters the solubility profile of the enantiomers, allowing the (S)-enantiomer salt to be isolated via fractional crystallization. However, this method is fundamentally flawed by a maximum theoretical yield of 50%. To achieve economic viability, the undesired (R)-enantiomer must be subjected to harsh racemization conditions (e.g., heating at 170°C under 7 bar pressure with NaOH) and recycled, which drastically increases energy consumption and reactor time 1.

Transition-Metal Catalyzed Asymmetric Hydrogenation (AH)

To bypass the yield limitations of resolution, direct asymmetric hydrogenation of indole-2-carboxylates was developed.

Mechanistic Causality: Hydrogenating an indole ring is thermodynamically challenging due to its stable aromatic resonance. To overcome this, the substrate must be activated. This is typically achieved by N-protection (e.g., N-acetyl) which withdraws electron density and disrupts aromaticity, or by using Brønsted acid additives that protonate the indole, forming a more reactive iminium intermediate. Rhodium complexes utilizing trans-chelating chiral bisphosphine ligands (like PhTRAP) have successfully reduced N-acetylindoles to chiral indolines with up to 95% ee 2.

Protocol A: Asymmetric Hydrogenation of N-Acetylindole-2-carboxylate

Self-Validating Workflow:

  • Catalyst Preparation: In a glovebox, dissolve [Rh(nbd)2]SbF6 (1.0 mol%) and (S,S)-PhTRAP (1.1 mol%) in anhydrous solvent to generate the active catalyst in situ. Validation: A distinct color change indicates successful ligand exchange and complex formation.

  • Substrate Addition: Add N-acetylindole-2-carboxylate and a mild base (e.g., Cs2CO3). Causality: The base is critical to suppress undesired side reactions and facilitate the hydride transfer mechanism.

  • Hydrogenation: Transfer to a high-pressure reactor, purge with H2, and pressurize to 50 atm. Stir at 60°C for 24 hours.

  • Workup: Vent H2 safely. Filter the mixture through a short silica pad to remove the metal catalyst. Determine conversion via HPLC.

The Paradigm Shift: Chemo-Enzymatic Biosynthetic Pathways

While transition-metal catalysis is effective, it relies on expensive noble metals and organic solvents. The most significant modern breakthrough is the chemo-enzymatic cascade developed by researchers at the University of Groningen and DSM/InnoSyn 3. This route telescopes a biocatalytic amination with a chemocatalytic Ullmann coupling entirely in water.

Pathway A o-Bromocinnamic acid B (S)-o-Bromophenylalanine A->B PAL Enzyme + NH3 (Aqueous) C (S)-Indoline-2-carboxylic acid B->C CuCl (1 mol%) K2CO3, H2O, 80°C

Fig 2: Chemo-enzymatic cascade utilizing PAL and Cu-catalyzed Ullmann coupling.

Mechanistic Causality of the Chemo-Enzymatic Route
  • Biocatalytic Step (PAL): Phenylalanine ammonia-lyase (PAL) catalyzes the highly regio- and enantioselective addition of ammonia to o-bromocinnamic acid. Causality: Enzymes provide a chiral environment that chemical catalysts struggle to match in aqueous media, yielding (S)-o-bromophenylalanine with >99% ee.

  • Chemocatalytic Step (Cu-Ullmann): The intermediate undergoes an intramolecular C-N cross-coupling. Causality: By performing this step in water, the process avoids an energy-intensive solvent switch. The use of 1 mol% CuCl is economically superior to Rh/Ir catalysts, and the aqueous environment prevents the rapid degradation of the Cu(I) species often seen in organic solvents. This route reduces the CO2 footprint from 280 kg to 125 kg CO2 eq/kg of product 4.

Protocol B: Telescoped Chemo-Enzymatic Synthesis of (S)-I2CA

Self-Validating Workflow:

  • Enzymatic Amination: Suspend o-bromocinnamic acid in highly concentrated aqueous ammonia. Introduce recombinant PAL enzyme. Stir at 30°C. Validation: Monitor via chiral HPLC. The reaction is self-limiting and highly selective; proceed only when >99% conversion to (S)-o-bromophenylalanine is confirmed.

  • Degassing: Sparge the aqueous solution with Argon for 30 minutes. Causality: Oxygen must be strictly excluded to prevent the oxidation of the Cu(I) catalyst to inactive Cu(II).

  • Ullmann Cyclization: To the same aqueous mixture, add K2CO3 (1.05 equivalents) and CuCl (1.0 mol%). Heat the reactor to 80°C under a continuous slow stream of Argon.

  • Precipitation & Isolation: After 4 hours, cool the mixture to 25°C. Slowly add 5M HCl to adjust the pH to exactly 3.5. Causality: pH 3.5 represents the isoelectric point of (S)-indoline-2-carboxylic acid, ensuring maximum precipitation. Filter, wash with cold 0.01M HCl, and dry to yield the product (>95% yield, >99% ee) 3.

Comparative Data Analysis

To aid process chemists in route selection, the following table summarizes the quantitative metrics of the three primary methodologies.

MetricClassical ResolutionAsymmetric HydrogenationChemo-Enzymatic (PAL/Cu)
Overall Yield ~52% (requires recycling)85 - 95%>90% (telescoped)
Enantiomeric Excess (ee) >99.5% (post-crystallization)90 - 95%>99%
Catalyst Type Chiral Amines (Stoichiometric)Rh/Ir + Chiral LigandsPAL Enzyme + CuCl
Primary Solvent Ethanol / WaterToluene / DCMWater
CO2 Footprint (kg eq/kg) ~280High (Metal extraction/solvents)~125
Scalability High (Legacy Industrial)Moderate (High catalyst cost)High (Modern Industrial)

Future Outlook: Whole-Cell Biocatalysis

Emerging research is currently focusing on engineered imine reductases (IREDs) and whole-cell biocatalysts (e.g., Bacillus aryabhattai strains) capable of directly reducing indole-2-carboxylic acid or resolving racemic esters in a single step 5. By utilizing whole cells, the cost of enzyme purification is eliminated, and the internal cofactor recycling mechanisms (NADPH) of the host cell can be leveraged, pushing the boundaries of green chemistry even further.

References

  • Method for the synthesis of s-indoline-2-carboxylic acid and application thereof in the synthesis of perindopril.US Patent 7196204B2.
  • Catalytic Asymmetric Hydrogenation of Indoles Using a Rhodium Complex with a Chiral Bisphosphine Ligand PhTRAP. ResearchGate. Available at:[Link]

  • Asymmetric Synthesis of (S)-2-Indolinecarboxylic Acid by Combining Biocatalysis and Homogeneous Catalysis. University of Groningen. Available at:[Link]

  • PERSPECTIVE Biocatalysis as Key to Sustainable Industrial Chemistry. University of Exeter. Available at:[Link]

  • Isolation of a Bacillus Aryabhattai Strain for the Resolution of (R, S)-Ethyl Indoline-2-Carboxylate to Produce (S). MDPI. Available at:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Protocol for Selective N-Alkylation of tert-Butyl (S)-Indoline-2-Carboxylate

Executive Summary tert-Butyl (S)-indoline-2-carboxylate is a highly valued chiral bicyclic proline analogue utilized extensively in the synthesis of peptidomimetics and active pharmaceutical ingredients (APIs), most nota...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

tert-Butyl (S)-indoline-2-carboxylate is a highly valued chiral bicyclic proline analogue utilized extensively in the synthesis of peptidomimetics and active pharmaceutical ingredients (APIs), most notably in long-acting ACE inhibitors such as perindopril and pentopril[1],[2]. The functionalization of the indoline nitrogen is a critical, yet challenging, synthetic step. Because the nitrogen lone pair is delocalized into the adjacent aromatic ring, its nucleophilicity is significantly attenuated compared to standard aliphatic secondary amines. Furthermore, the indoline core is susceptible to competing side reactions, including C3-alkylation (via Friedel-Crafts or enolate-type mechanisms) and epimerization at the sensitive C2 stereocenter[3],[4].

This application note provides two field-proven, self-validating protocols for the selective N-alkylation of tert-butyl (S)-indoline-2-carboxylate: Reductive Amination (ideal for complex or chiral aldehydes) and Direct Nucleophilic Alkylation (optimized for primary halides/triflates).

Mechanistic Rationale & Causality

Designing a robust N-alkylation protocol requires strict control over reaction chemoselectivity and stereointegrity.

  • The Role of the tert-Butyl Ester: The bulky tert-butyl group serves two critical functions. First, it provides immense steric shielding to the carboxylate, preventing unwanted diketopiperazine formation during downstream peptide coupling steps. Second, it offers orthogonal deprotection capabilities (cleavable by mild acids like TFA), allowing for the selective manipulation of other functional groups without risking ester hydrolysis[5].

  • Preventing C3-Alkylation: Under strongly basic conditions (e.g., NaH, KOtBu) or elevated temperatures, the indoline core can undergo deprotonation at the benzylic C3 position, leading to regiochemical mixtures[6]. To ensure absolute N-selectivity, our direct alkylation protocol employs mild, insoluble carbonate bases (K₂CO₃ or Cs₂CO₃) in polar aprotic solvents (DMF or THF) at ambient temperatures.

  • Preserving the C2 Stereocenter: Epimerization at the C2 position is a major risk when utilizing strong bases or prolonged heating. Reductive amination circumvents this risk entirely by operating under mildly acidic to neutral conditions, ensuring >99% retention of enantiomeric excess (ee)[4].

Comparative Data Summary

The following table summarizes the quantitative parameters and expected outcomes for the two methodologies described in this guide.

ParameterProtocol A: Reductive AminationProtocol B: Direct Alkylation
Optimal Electrophile Aldehydes, KetonesPrimary Alkyl Halides, Triflates
Reagents NaBH(OAc)₃ (STAB), DCEK₂CO₃ or Cs₂CO₃, DMF
Temperature 0 °C to 25 °C0 °C to 25 °C (Max 40 °C)
N- vs C-Selectivity >99:1 (Exclusively N-alkylated)~95:5 (Highly N-selective)
Stereoretention (ee) >99% (No epimerization risk)>95% (Base-dependent)
Typical Yield 75% – 92%65% – 85%
Reaction Time 4 – 12 hours12 – 24 hours

Protocol A: Reductive Amination

Reductive amination is the premier method for coupling tert-butyl (S)-indoline-2-carboxylate with aldehydes, particularly when synthesizing complex drug intermediates[7]. The use of Sodium Triacetoxyborohydride (STAB) is deliberate: it is a mild hydride donor that selectively reduces the transient iminium ion without reducing the unreacted aldehyde[4].

Mechanistic pathway of reductive amination preserving the C2 stereocenter.

Step-by-Step Methodology
  • Preparation: In an oven-dried, argon-purged round-bottom flask, dissolve tert-butyl (S)-indoline-2-carboxylate (1.0 equiv, ~0.2 M) and the target aldehyde (1.1 equiv) in anhydrous 1,2-dichloroethane (DCE).

  • Acidic Catalysis (Optional but Recommended): Add glacial acetic acid (1.0 to 1.5 equiv). Causality: The weak acid accelerates iminium ion formation and stabilizes the STAB reagent without cleaving the tert-butyl ester.

  • Reduction: Cool the mixture to 0 °C using an ice bath. Portion-wise, add Sodium Triacetoxyborohydride (STAB, 1.5 equiv).

  • In-Process Control (Self-Validation): Stir the reaction at room temperature. Monitor via LC-MS. The starting indoline will present a mass of m/z 220.1 [M+H]⁺. The reaction is validated when the starting mass is completely consumed and replaced by the target product mass.

  • Quench & Extraction: Once complete (typically 4-12 h), cool the flask to 0 °C and carefully quench with saturated aqueous NaHCO₃. Causality: Neutralizing the reaction is critical to remove acetic acid and prevent premature acid-catalyzed cleavage of the tert-butyl ester during concentration. Extract with dichloromethane (3x), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify via flash column chromatography (Hexanes/EtOAc gradient).

Protocol B: Direct Nucleophilic N-Alkylation

For simple primary alkylations (e.g., coupling with an α -bromo ester for perindopril synthesis[8]), direct nucleophilic substitution is highly efficient. The key to success is utilizing a heterogeneous base system that limits the concentration of the highly reactive indolate anion, thereby suppressing C3-alkylation[6].

Workflow for direct alkylation highlighting the mitigation of C3-alkylation byproducts.

Step-by-Step Methodology
  • Preparation: In a flame-dried flask under nitrogen, dissolve tert-butyl (S)-indoline-2-carboxylate (1.0 equiv) in anhydrous DMF (0.2 M).

  • Base Addition: Add finely powdered, oven-dried K₂CO₃ or Cs₂CO₃ (2.0 equiv). Stir the suspension at room temperature for 30 minutes. Causality: Potassium or cesium carbonates are preferred over NaH because their lower basicity and poor solubility in DMF generate a controlled, low steady-state concentration of the indolate, favoring the kinetically preferred N-alkylation over the thermodynamically stable C3-alkylation.

  • Electrophile Addition: Cool the mixture to 0 °C. Add the alkyl halide or triflate (1.2 equiv) dropwise.

  • In-Process Control: Allow the reaction to warm to room temperature. Monitor by TLC (UV and Ninhydrin stain). The secondary amine starting material will stain strongly with Ninhydrin, while the tertiary N-alkylated product will not.

  • Quench & Extraction: Quench the reaction by pouring it into ice-cold water (to remove DMF and inorganic salts). Extract with Ethyl Acetate (3x). Wash the combined organic layers extensively with brine (5x) to ensure complete removal of residual DMF, which can complicate purification. Dry over Na₂SO₄ and concentrate.

Troubleshooting & Optimization

  • Issue: Significant C3-Alkylation Observed (Protocol B)

    • Cause: Reaction temperature too high or base too strong.

    • Solution: Strictly maintain the temperature below 25 °C. Switch from K₂CO₃ to the bulkier Cs₂CO₃, which enhances N-selectivity due to the cesium effect (increased nucleophilicity of the nitrogen atom via a looser ion pair)[6].

  • Issue: Incomplete Conversion (Protocol A)

    • Cause: Steric hindrance preventing iminium formation, or premature STAB decomposition.

    • Solution: Pre-stir the indoline and aldehyde with a dehydrating agent (e.g., 4Å molecular sieves) or Ti(OiPr)₄ for 2 hours prior to adding the reducing agent.

  • Issue: Loss of tert-Butyl Group

    • Cause: Highly acidic local environments during workup.

    • Solution: Always quench reductive aminations with a mild base (NaHCO₃) before solvent evaporation. Never concentrate the reaction mixture while acetic acid is still present.

References[8] Process for the preparation of perindopril and salts thereof. European Patent Office (EP1792896A1). Available at: Google Patents[5] Indoline-2-carboxylic acid | 78348-24-0. Benchchem Technical Support Team. Available at:BenchChem[3] Regio-Selective C3- and N-Alkylation of Indolines in Water under Air Using Alcohols. ACS Publications. Available at: ACS[6] Optimization of reaction conditions for N-alkylation of indoles. Benchchem. Available at: BenchChem[7] Novel pyrimidine derivatives, preparation thereof, and pharmaceutical use thereof as akt(pkb) phosphorylation inhibitors. US Patent (US20130274253A1). Available at: Google Patents[4] Metal-Free, Mild, Nonepimerizing, Chemo- and Enantio- or Diastereoselective N-Alkylation of Amines by Alcohols via Oxidation/Imine–Iminium Formation/Reductive Amination. The Journal of Organic Chemistry. Available at: ACS[1] Antihypertensive activity of indole and indazole analogues: A review. Arabian Journal of Chemistry. Available at: Arabian Journal of Chemistry[2] Proline Analogues in Drug Design: Current Trends and Future Prospects. Journal of Medicinal Chemistry. Available at: ACS

Sources

Application

TFA deprotection of tert-butyl (S)-indoline-2-carboxylate mechanism and protocol

Application Note: TFA-Mediated Deprotection of tert-Butyl (S)-Indoline-2-Carboxylate Introduction (S)-indoline-2-carboxylic acid is a privileged structural motif in medicinal chemistry, serving as a critical intermediate...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: TFA-Mediated Deprotection of tert-Butyl (S)-Indoline-2-Carboxylate

Introduction

(S)-indoline-2-carboxylic acid is a privileged structural motif in medicinal chemistry, serving as a critical intermediate in the synthesis of ACE inhibitors (e.g., perindopril, pentopril) and conformationally restricted peptidomimetics[1]. During multi-step syntheses, the carboxylic acid moiety is frequently protected as a tert-butyl ester to prevent unwanted coupling reactions and suppress the spontaneous formation of diketopiperazines[1].

The removal of this tert-butyl group is typically achieved using Trifluoroacetic Acid (TFA)[2]. However, the electron-rich nature of the indoline core and the presence of a secondary amine make this specific deprotection uniquely challenging. Without precise mechanistic control, the substrate is highly susceptible to irreversible degradation and auto-alkylation.

Mechanistic Insights: The Threat of the tert-Butyl Cation

The cleavage of tert-butyl esters by TFA proceeds via an acid-catalyzed A_AL1 elimination mechanism[3].

  • Protonation & Cleavage : The strong acid protonates the carbonyl oxygen of the ester, facilitating the heterolytic cleavage of the alkyl-oxygen bond. This generates the desired (S)-indoline-2-carboxylic acid alongside a highly reactive tert-butyl carbocation[2][3].

  • Causality of Side Reactions : The tert-butyl cation is a potent electrophile. If not immediately quenched, it will seek nucleophiles within the reaction mixture[4]. For tert-butyl (S)-indoline-2-carboxylate, the molecule itself presents two major nucleophilic vulnerabilities:

    • N-Alkylation : The secondary amine of the indoline ring can be alkylated, forming an unwanted N-tert-butyl indoline derivative[5].

    • Electrophilic Aromatic Substitution : The indoline aromatic ring is electron-rich and highly susceptible to Friedel-Crafts-type alkylation, particularly at the C5 or C7 positions[6].

  • The Role of Scavengers : To prevent these auto-alkylation events, nucleophilic scavengers must be added to the TFA mixture. These scavengers kinetically outcompete the indoline substrate for the tert-butyl cation, safely trapping it as isobutylene gas or stable adducts[3][4].

Mechanism Substrate tert-butyl (S)-indoline-2-carboxylate Protonated Protonated Ester Intermediate Substrate->Protonated TFA (H+) Cleavage (S)-indoline-2-carboxylic acid + tert-butyl cation Protonated->Cleavage A_AL1 Cleavage Trapped Scavenger Trapping (Isobutylene / Adduct) Cleavage->Trapped + Scavenger (e.g., TIS) SideProduct Undesired Alkylation (N-alkyl or Ring-alkyl) Cleavage->SideProduct No Scavenger (Electrophilic Attack)

Mechanism of TFA-mediated cleavage and potential side reactions.

Scavenger Selection Guide

Selecting the correct scavenger is a balance between nucleophilicity and ease of post-reaction removal. For indoline substrates, a combination of a silane and water is highly effective. The table below summarizes the quantitative and qualitative data for common scavengers used in TFA deprotections 37.

ScavengerConcentration (v/v)Mechanism of ActionSuitability for Indoline Substrates
Triisopropylsilane (TIS) 2.5% - 5.0%Hydride donor; reduces the carbocation to isobutane.Optimal . Highly effective at quenching carbocations without introducing reactive byproducts[3].
Water (H₂O) 2.5% - 5.0%Acts as a nucleophile to form tert-butanol.Good co-scavenger . Often paired with TIS to quench highly reactive species and aid in solubility[7].
Thioanisole / EDT 2.5% - 5.0%Forms sulfonium adducts with the carbocation.Sub-optimal . Excellent for cysteine-rich peptides[7], but sulfur-based scavengers complicate purification and are unnecessary here.
Anisole 1.0% - 5.0%Undergoes Friedel-Crafts alkylation.Moderate . Acts as a sacrificial aromatic ring, but TIS is generally cleaner and easier to evaporate.

Experimental Protocol: Self-Validating Workflow

This protocol is designed for a 1.0 mmol scale deprotection of tert-butyl (S)-indoline-2-carboxylate, prioritizing high purity and minimizing workup complexity 2.

Materials & Reagents:

  • tert-Butyl (S)-indoline-2-carboxylate (1.0 mmol)

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic Acid (TFA), peptide synthesis grade

  • Triisopropylsilane (TIS)

  • Toluene (for co-evaporation)

  • Diethyl ether (for trituration)

Step-by-Step Methodology:

  • Preparation : In a 25 mL round-bottom flask equipped with a magnetic stir bar, dissolve tert-butyl (S)-indoline-2-carboxylate (1.0 mmol) in 5.0 mL of anhydrous DCM[2].

  • Scavenger Addition : Add 0.25 mL of TIS (approx. 2.5% of final volume) to the stirring solution.

    • Causality: Adding the scavenger before the acid ensures that any carbocations generated upon initial TFA contact are immediately intercepted, preventing flash-alkylation of the indoline core[3].

  • Acidification : Cool the flask to 0 °C using an ice bath. Dropwise, add 5.0 mL of TFA to achieve a 50% v/v TFA/DCM mixture[3].

    • Causality: Cooling mitigates the exothermic protonation step and suppresses the kinetic rate of electrophilic aromatic substitution.

  • Reaction : Remove the ice bath and allow the reaction to warm to room temperature (20-25 °C). Stir vigorously for 2 to 4 hours[8].

  • Self-Validation (Monitoring) : At t = 2 hours, withdraw a 10 µL aliquot, dilute in 1 mL of acetonitrile, and analyze via LC-MS. The starting material mass should be completely absent. The product mass[M+H]+ corresponding to (S)-indoline-2-carboxylic acid (m/z ~164.1) should dominate the spectrum.

  • Quenching & Concentration : Once conversion is >99%, concentrate the reaction mixture under reduced pressure (rotary evaporator, water bath at 30 °C)[2].

  • Co-evaporation : To remove residual TFA, add 10 mL of toluene to the crude residue and evaporate under reduced pressure. Repeat this step twice.

    • Causality: Toluene forms an azeotrope with TFA, facilitating its complete removal without requiring harsh basic aqueous workups that could solubilize the highly polar, water-soluble amino acid product[2].

  • Isolation : Suspend the resulting residue in cold diethyl ether (10 mL) and triturate until a fine precipitate forms. Filter the solid, wash with additional cold ether (2 x 5 mL), and dry under high vacuum to yield the TFA salt of (S)-indoline-2-carboxylic acid.

Workflow Step1 1. Dissolve Substrate in DCM Step2 2. Add Scavenger (TIS 2.5% v/v) Step1->Step2 Step3 3. Add TFA Dropwise (50% v/v final) Step2->Step3 Step4 4. Stir at RT (Monitor via LC-MS) Step3->Step4 Step5 5. Evaporate Solvents (Co-evaporate w/ Toluene) Step4->Step5 >99% Conversion Step6 6. Precipitation (Diethyl Ether) Step5->Step6 Isolate Product

Step-by-step workflow for the TFA deprotection of tert-butyl esters.

Troubleshooting & Optimization

  • Incomplete Deprotection : If LC-MS shows unreacted starting material after 4 hours, the local concentration of TFA may be too low. Add an additional 1.0 mL of TFA and continue stirring. Do not increase the temperature above 30 °C, as this exponentially increases the risk of Friedel-Crafts alkylation 8[8].

  • Presence of +56 Da Mass Peaks : This indicates tert-butylation of the indoline core (N-alkylation or ring alkylation)[7]. If observed, discard the batch and repeat the protocol with an increased TIS concentration (up to 5.0% v/v) and strictly maintain the reaction at 0 °C for the first hour.

  • Sticky Oil Instead of Solid : Residual TFA or TIS prevents crystallization. Ensure rigorous co-evaporation with toluene and extended drying on a high-vacuum manifold before trituration.

References

  • Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. Mechanisms, biproduct formation and evaluation of scavengers. PubMed / NIH. 4

  • Technical Support Center: Boc Deprotection with Trifluoroacetic Acid (TFA). BenchChem. 3

  • TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation. ACS Publications. 7

  • Application Notes and Protocols: Deprotection of tert-Butyl Esters. BenchChem. 2

  • Troubleshooting incomplete removal of the t-butyl ester protecting group. BenchChem. 8

Sources

Method

Application Note: Enantioselective Catalytic Hydrogenation of Indole-2-Carboxylates to (S)-Indoline Derivatives

Executive Summary The asymmetric hydrogenation of heteroaromatic compounds is a fundamental transformation in the synthesis of chiral indolines, which serve as privileged scaffolds in drug development (e.g., ACE inhibito...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The asymmetric hydrogenation of heteroaromatic compounds is a fundamental transformation in the synthesis of chiral indolines, which serve as privileged scaffolds in drug development (e.g., ACE inhibitors like perindopril)[1]. However, indole-2-carboxylates present a formidable synthetic challenge. The electron-withdrawing nature of the C2-carboxylate group severely depletes the electron density of the pyrrole ring, impeding classical hydrogenation mechanisms. Furthermore, the resulting indoline can act as a catalyst poison or undergo over-reduction to octahydroindoles[2].

This technical guide details the mechanistic rationale, catalyst selection, and a validated protocol for the highly of indole-2-carboxylates to (S)-indoline derivatives utilizing a specialized Rhodium-PhTRAP catalytic system[3].

Mechanistic Rationale & Catalyst Causality

As a Senior Application Scientist, it is critical to understand why standard hydrogenation protocols fail for this specific substrate class, and how to logically bypass these thermodynamic barriers.

  • The Challenge of the C2-Ester: Resonance stability in the heteroaromatic system inherently resists reduction. While 2-alkyl substituted indoles can be reduced under milder conditions, indole-2-carboxylates require forcing conditions. For instance, modern Iridium-catalyzed systems utilizing chiral ligands like ZhaoPhos—which are highly effective for 2-alkyl indoles—completely fail to convert indole-2-carboxylates due to the deactivated nature of the substrate[4].

  • Role of N-Protection: Unprotected indolines generated post-hydrogenation possess a basic secondary amine that coordinates tightly to the metal center, poisoning the catalyst. Utilizing N-acetyl or N-Boc protected indole-2-carboxylates mitigates this poisoning effect and alters the steric environment to favor enantio-discrimination[3].

  • The Rh-PhTRAP Solution: The use of [Rh(nbd)2]SbF6 combined with the trans-chelating chiral bisphosphine ligand (S,S)-(R,R)-PhTRAP overcomes these barriers. The trans-spanning nature of PhTRAP creates a highly rigid and specific chiral pocket. For indole-2-carboxylates, elevating the temperature to 100 °C and hydrogen pressure to 10.0 MPa, alongside the use of Triethylamine (Et3N) as a base, shifts the catalytic cycle favorably to yield the (S)-indoline derivative with high enantiomeric excess (ee)[3].

Logic A Indole-2-Carboxylate Substrate B Heterogeneous Pt/C A->B Low Pressure C Ir-ZhaoPhos System A->C Acid Additive D Rh-PhTRAP System A->D 10.0 MPa H2, Et3N E Deactivation / Racemic Mixture B->E F 0% Conversion (Failed Activation) C->F G (S)-Indoline Derivative (83% ee) D->G

Logical relationship between catalyst selection and reaction outcomes for indole-2-carboxylates.

Quantitative Data: Catalyst System Comparison

The table below summarizes the empirical data driving the selection of the Rh-PhTRAP system over alternative methodologies for C2-ester functionalized indoles.

Catalyst SystemSubstrate TypeReaction ConditionsConversionEnantiomeric ExcessRef
[Rh(nbd)2]SbF6 / PhTRAP N-Acetyl-indole-2-carboxylate100 °C, 10.0 MPa H2, Et3N>95% 83% (S) [3]
[Ir(COD)Cl]2 / ZhaoPhos Indole-2-carboxylate70 °C, 5.0 MPa H2, Acid0% (Failed)N/A[4]
Pt/C (Heterogeneous) Indole-2-carboxylateRT, Low H2 pressure, AcidDeactivatedRacemic[2]

Experimental Protocol: Rh-Catalyzed Asymmetric Hydrogenation

This methodology details the synthesis of (S)-N-acetyl-indoline-2-carboxylate. The protocol is engineered as a self-validating system, ensuring that intermediate complexation and final chiral induction are analytically verifiable.

Workflow Substrate 1. Substrate Prep N-Acetyl-indole- 2-carboxylate Reaction 3. Hydrogenation 10.0 MPa H2, 100°C Et3N, i-PrOH Substrate->Reaction Substrate Loading Catalyst 2. Catalyst Activation [Rh(nbd)2]SbF6 + (S,S)-(R,R)-PhTRAP Catalyst->Reaction Active Rh Complex Product 4. Isolation (S)-Indoline-2- carboxylate (>83% ee) Reaction->Product Enantioselective Reduction

Logical workflow for Rh-PhTRAP catalyzed asymmetric hydrogenation of indole-2-carboxylates.

Step 1: In Situ Catalyst Preparation
  • Transfer [Rh(nbd)2]SbF6 (1.0 mol %) and (S,S)-(R,R)-PhTRAP (1.05 mol %) into an oven-dried vial within an argon-filled glovebox.

  • Dissolve the solids in anhydrous, degassed 2-propanol (2.0 mL per 0.5 mmol of substrate).

  • Stir the mixture at room temperature for 30 minutes.

    • Causality Note: This incubation period is strictly required to ensure complete thermodynamic complexation of the trans-chelating active Rh-PhTRAP species prior to substrate introduction[3].

Step 2: Substrate and Base Addition
  • To the active catalyst solution, add N-acetyl-indole-2-carboxylate (0.5 mmol).

  • Add Triethylamine (Et3N, 10 mol %).

    • Causality Note: While Cs2CO3 is conventionally effective for 2-alkyl indoles, empirical evidence shows that Et3N remarkably improves the enantioselectivity specifically for the C2-carboxylate substrate by modulating the basicity and steric micro-environment during the hydride transfer step[3].

Step 3: High-Pressure Hydrogenation
  • Transfer the reaction mixture to a stainless-steel high-pressure autoclave.

  • Purge the vessel with Hydrogen (H2) gas three times to remove inert argon.

  • Pressurize the autoclave to 10.0 MPa (approx. 1450 psi) of H2.

  • Heat the reaction vessel to 100 °C and stir vigorously for 24 hours.

    • Causality Note: The electron-withdrawing ester group stabilizes the aromatic resonance of the pyrrole ring. Standard conditions (60 °C, 5.0 MPa) yield lower asymmetric induction (79% ee). Pushing the thermodynamic envelope to 100 °C at 10.0 MPa is required to overcome the activation barrier and achieve the optimal 83% ee[3].

Step 4: Depressurization and Workup
  • Cool the autoclave to room temperature and carefully vent the H2 gas in a fume hood.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the crude product via silica gel flash chromatography (Eluent: Hexane/Ethyl Acetate) to isolate the (S)-N-acetyl-indoline-2-carboxylate.

Self-Validation & Analytical QA

To ensure the integrity of the protocol, the following self-validating analytical checks must be performed:

  • Conversion Analysis (1H-NMR): Confirm the disappearance of the C3-H aromatic proton of the indole starting material (typically observed around 6.5–7.0 ppm). Successful hydrogenation is indicated by the appearance of the diastereotopic C3-H2 protons (multiplets around 3.0–3.5 ppm) and the C2-H chiral center proton (around 4.8–5.2 ppm) of the indoline core.

  • Enantiomeric Excess Determination (Chiral HPLC): Determine the ee using a chiral stationary phase (e.g., Daicel Chiralcel OD-H or AD-H column). The retention times must be calibrated against a racemic standard synthesized via baseline [2].

References

  • Kuwano, R., Sato, K., Kurokawa, T., Karube, D., & Ito, Y. (2000). "Catalytic Asymmetric Hydrogenation of Heteroaromatic Compounds, Indoles." Journal of the American Chemical Society.[Link]

  • Mu, Y., et al. (2022). "Ir-Catalyzed Asymmetric Hydrogenation of Unprotected Indoles." CCS Chemistry.[Link]

  • Wang, D., et al. (2011). "Heterogeneous Catalytic Hydrogenation of Unprotected Indoles in Water: A Green Solution to a Long-Standing Challenge." Organic Letters.[Link]

  • US Patent 5258525A (1993). "Processes for preparing[2S-(2α,3aβ,7aβ)]octahydro-1H-indole-2-carboxylic acid and esters.

Sources

Application

Application Note: Overcoming Steric and Electronic Barriers in the N-Acylation of tert-Butyl (S)-Indoline-2-Carboxylate

Executive Summary tert-Butyl (S)-indoline-2-carboxylate is a highly valued, conformationally restricted proline surrogate. It is utilized extensively in the design of peptidomimetics, ACE inhibitors, and rigid secondary...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

tert-Butyl (S)-indoline-2-carboxylate is a highly valued, conformationally restricted proline surrogate. It is utilized extensively in the design of peptidomimetics, ACE inhibitors, and rigid secondary structure nucleators. However, forming a peptide bond at the indoline nitrogen presents a formidable synthetic challenge. This application note provides a deep-dive mechanistic analysis and validated, step-by-step protocols for achieving high-yielding peptide couplings with this sterically hindered and electronically deactivated secondary amine.

Mechanistic Analysis: The Indoline Nitrogen Challenge

Unlike standard aliphatic secondary amines (e.g., proline or piperidine), the indoline nitrogen is an ortho-substituted aniline derivative embedded within a bicyclic framework. This unique architecture introduces two critical barriers to acylation:

  • Electronic Deactivation: The nitrogen lone pair is delocalized into the adjacent aromatic ring. This resonance drastically reduces its nucleophilicity compared to standard aliphatic amines, making it a poor nucleophile for attacking standard active esters[1].

  • Steric Shielding: The bulky tert-butyl ester at the C2 position, combined with the rigidity of the five-membered pyrroline ring, creates a highly congested steric environment. This physical barrier blocks the approach of bulky coupling intermediates[1].

The Causality of Reagent Failure: Because of these dual barriers, standard carbodiimide-based coupling reagents (e.g., EDC/HOBt) or standard phosphonium salts (e.g., BOP) frequently fail. The relatively stable O-acylisourea or HOBt active esters are not electrophilic enough to be attacked by the deactivated indoline nitrogen. Consequently, the reaction stalls, leading to the recovery of starting materials or the formation of dead-end byproducts, such as N-acylureas[2].

To overcome this activation energy barrier, the electrophilicity of the incoming amino acid must be maximized using hyper-reactive uronium salts (HATU/COMU) or acid chlorides[2],[3].

Strategic Selection of Coupling Conditions

To ensure successful coupling, the choice of reagent must be dictated by the steric bulk and the epimerization risk of the incoming N-protected amino acid.

  • Neighboring Group Participation (HATU): Uronium salts based on the HOAt (7-aza-1-hydroxybenzotriazole) scaffold, such as HATU, are highly effective[3]. The nitrogen atom at the 7-position of the HOAt active ester acts as a hydrogen-bond acceptor, coordinating the incoming indoline amine and pre-organizing the transition state. This intramolecular base catalysis significantly accelerates the coupling rate despite the steric bulk.

  • Hyper-Electrophilic Activation (Acid Chlorides): For extremely hindered incoming amino acids (e.g., Val, Ile), even HATU may proceed too slowly. In these cases, converting the incoming amino acid to an acid chloride provides the brute-force electrophilicity required to drive the reaction[2].

Quantitative Comparison of Coupling Reagents for Indoline Acylation
Coupling ReagentPreferred BaseRelative ReactivityEpimerization RiskTypical Yield (%)
EDC / HOBt DIPEALowLow< 20%
PyBOP DIPEAModerateLow30 - 50%
HATU DIPEA or TMPHighLow to Moderate70 - 90%
COMU TMPVery HighLow75 - 95%
Acid Chloride DIPEAVery HighHigh80 - 95%
Decision Matrix for Protocol Selection

G A Incoming N-Protected Amino Acid B High Epimerization Risk? (e.g., Cys, His, Phg) A->B C High Steric Hindrance? (e.g., Val, Ile, Pro) B->C No D Protocol A: HATU / HOAt / TMP (0 °C to RT) B->D Yes E Protocol B: Acid Chloride / DIPEA or COMU / Heat C->E Yes F Standard Protocol: HATU / DIPEA (RT) C->F No

Caption: Decision matrix for selecting optimal coupling conditions for (S)-indoline-2-carboxylate.

Validated Experimental Protocols
Protocol A: HATU-Mediated Coupling (Optimized for standard/sensitive amino acids)

This protocol utilizes HATU to generate a highly reactive HOAt ester. It is self-validating through strict stoichiometric control and LC-MS tracking.

Reagents:

  • tert-Butyl (S)-indoline-2-carboxylate (1.0 eq, limiting reagent)

  • N-Protected Amino Acid (1.2 eq)

  • HATU (1.2 eq)

  • DIPEA or TMP (3.0 eq)

  • Anhydrous DMF (0.2 M)

Step-by-Step Methodology:

  • System Purging: Purge a dry round-bottom flask with Argon. Field Note: The indoline nitrogen is prone to oxidation. Degassing solvents prevents the formation of dark, oxidative byproducts.

  • Pre-Activation: Dissolve the N-Protected Amino Acid (1.2 eq) and HATU (1.2 eq) in anhydrous DMF. Cool to 0 °C. Add DIPEA (3.0 eq) dropwise. Stir for exactly 5 minutes.

    • Causality: Pre-activation is strictly limited to 5 minutes to prevent the formation of unreactive guanidinium byproducts, which occurs when the base attacks the uronium salt directly.

  • Coupling: Add tert-butyl (S)-indoline-2-carboxylate (1.0 eq) as a solution in a minimal amount of DMF.

  • Propagation: Allow the reaction to warm to room temperature (RT) and stir for 16–24 hours.

  • Validation Check: Sample 5 µL of the reaction mixture, dilute in MeCN, and analyze via LC-MS. The disappearance of the indoline mass (m/z 220.1 [M+H]+) confirms completion.

  • Workup: Dilute the mixture with Ethyl Acetate (10 volumes). Wash sequentially with 10% aqueous Citric Acid (3x), saturated NaHCO₃ (3x), and brine (1x).

    • Causality: 10% Citric Acid is used instead of 1M HCl to prevent the acid-catalyzed cleavage of the tert-butyl ester group while effectively removing excess DIPEA and unreacted indoline.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash chromatography if HOAt byproducts persist.

Protocol B: Acid Chloride-Mediated Acylation (Optimized for highly hindered amino acids)

When HATU fails due to extreme steric clash, brute-force electrophilicity is required. This protocol uses Ghosez's reagent to form the acid chloride under neutral conditions, protecting acid-labile groups.

Reagents:

  • tert-Butyl (S)-indoline-2-carboxylate (1.0 eq)

  • N-Fmoc or N-Azido Amino Acid (1.5 eq) (Note: N-Boc is not recommended here as it can form N-carboxyanhydrides)

  • Ghosez's Reagent (1-chloro-N,N,2-trimethyl-1-propenylamine) (1.8 eq)

  • DIPEA (3.0 eq)

  • Anhydrous DCM (0.2 M)

Step-by-Step Methodology:

  • Acid Chloride Formation: Dissolve the N-protected amino acid (1.5 eq) in anhydrous DCM under Argon at 0 °C. Add Ghosez's reagent (1.8 eq) dropwise. Stir for 2 hours at RT.

  • Validation Check: Quench a 5 µL aliquot in 100 µL of Methanol. Analyze by TLC/LC-MS to confirm complete conversion of the acid to the corresponding methyl ester (indicating successful acid chloride formation).

  • Concentration: Concentrate the mixture under reduced pressure to remove volatile byproducts, then redissolve the crude acid chloride in anhydrous DCM.

  • Coupling: In a separate flask, dissolve tert-butyl (S)-indoline-2-carboxylate (1.0 eq) and DIPEA (3.0 eq) in DCM at 0 °C. Add the acid chloride solution dropwise over 15 minutes.

  • Propagation: Stir at RT for 4–12 hours.

  • Workup: Dilute with DCM, wash with saturated NaHCO₃ to quench unreacted acid chloride, followed by brine. Dry over Na₂SO₄ and concentrate.

Analytical Monitoring & Troubleshooting
  • Stalled Reactions (Incomplete Conversion): If LC-MS shows a stalled reaction with Protocol A, the addition of catalytic DMAP (0.1 eq) can act as a highly nucleophilic acyl transfer agent. Caution: DMAP significantly increases the risk of epimerization at the alpha-carbon of the incoming amino acid.

  • Epimerization Mitigation: If diastereomers are observed (detectable via split peaks in the tert-butyl singlet or indoline C2-H multiplet via NMR), switch the base from DIPEA to TMP (2,4,6-collidine). TMP is highly sterically hindered and strictly acts as a non-nucleophilic base, minimizing base-catalyzed proton abstraction at the alpha-carbon during the active ester phase.

References
  • On the Reactivity of (S)‐Indoline‐2‐Carboxylic Acid - PMC. nih.gov.
  • Synthesis and Evaluation of Spumigin Analogues Library with Thrombin Inhibitory Activity. nih.gov.
  • US20160083422A1 - Indoline compounds as granzyme b inhibitors - Google Patents. google.com.

Sources

Method

Step-by-step synthesis of tert-butyl (S)-indoline-2-carboxylate from indole-2-carboxylic acid

Target Audience: Researchers, scientists, and drug development professionals. Strategic Pathway Analysis The synthesis of tert-butyl (S)-indoline-2-carboxylate from indole-2-carboxylic acid is a critical sequence in the...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, scientists, and drug development professionals.

Strategic Pathway Analysis

The synthesis of tert-butyl (S)-indoline-2-carboxylate from indole-2-carboxylic acid is a critical sequence in the development of pharmaceutical intermediates, particularly for ACE inhibitors like perindopril . While modern synthetic chemistry often favors direct asymmetric catalysis, the direct asymmetric hydrogenation of unprotected indole-2-carboxylic acid is notoriously resistant to standard catalytic systems, often resulting in no reaction . Consequently, the most robust, scalable, and field-proven strategy relies on a three-phase classical approach: aromatic reduction, chiral resolution, and orthogonal esterification .

SynthesisWorkflow A Indole-2-carboxylic acid B (R,S)-Indoline-2- carboxylic acid A->B Step 1: H2, Pd/C HCl (aq) C (S)-Indoline-2- carboxylic acid B->C Step 2: (R)-α-MBA EtOH, then HCl D tert-Butyl (S)-indoline- 2-carboxylate C->D Step 3: t-BuOAc HClO4

Figure 1: Three-step synthetic workflow from indole-2-carboxylic acid to the target ester.

Phase I: Aromatic Reduction via Catalytic Hydrogenation

Mechanistic Rationale: Indole-2-carboxylic acid possesses an electron-rich, aromatic pyrrole ring that resists standard hydrogenation. To overcome this thermodynamic barrier, the reaction is conducted in a strongly acidic medium (aqueous HCl). Protonation of the indole ring disrupts the aromaticity, generating a highly reactive iminium-like intermediate. This activates the C2-C3 double bond, allowing the Palladium on Carbon (Pd/C) catalyst to efficiently facilitate the addition of hydrogen, yielding the racemic (R,S)-indoline-2-carboxylic acid .

Protocol: Catalytic Hydrogenation

  • Preparation: Charge a high-pressure Hastelloy or stainless-steel hydrogenation reactor with indole-2-carboxylic acid (1.0 eq) suspended in a 1:1 mixture of methanol and water.

  • Acidification: Slowly add concentrated aqueous HCl (1.1 eq) to the suspension while stirring.

  • Catalyst Addition: Carefully add 10% Pd/C (10 wt% relative to the substrate) under a steady stream of nitrogen to prevent auto-ignition of the catalyst.

  • Hydrogenation: Seal the reactor, purge three times with nitrogen, and then three times with hydrogen gas. Pressurize the vessel to 60 psi (approx. 4 bar) H₂ and heat to 55 °C. Maintain vigorous stirring for 16 hours.

  • Workup: Vent the reactor and purge with nitrogen. Filter the reaction mixture through a tightly packed Celite pad to remove the Pd/C catalyst. Wash the pad with methanol.

  • Isolation: Concentrate the filtrate under reduced pressure to remove methanol. Adjust the aqueous layer to pH 3.5–4.0 using 2M NaOH. The racemic (R,S)-indoline-2-carboxylic acid will precipitate. Filter, wash with cold water, and dry under high vacuum.

Self-Validating QC Check: Analyze via reverse-phase HPLC. The protocol is validated when the starting material peak (indole-2-carboxylic acid) is <1% AUC.

Phase II: Chiral Resolution via Diastereomeric Crystallization

Mechanistic Rationale: To isolate the desired (S)-enantiomer, the racemic mixture is subjected to classical resolution using a chiral amine . When treated with (R)-α-methylbenzylamine in ethanol, two diastereomeric salts are formed. Due to distinct lattice energies and solvation dynamics, the[(S)-acid • (R)-amine] salt exhibits significantly lower solubility in ethanol compared to its (R)-acid counterpart. This thermodynamic differential drives the selective fractional crystallization of the desired diastereomer .

ChiralResolution Racemic (R,S)-Indoline-2-carboxylic acid SaltMix Diastereomeric Salt Mixture [(S)-Acid • (R)-Amine] + [(R)-Acid • (R)-Amine] Racemic->SaltMix Mix in EtOH Amine (R)-α-Methylbenzylamine Amine->SaltMix Crystals Crystalline Precipitate [(S)-Acid • (R)-Amine] SaltMix->Crystals Fractional Crystallization Filtrate Mother Liquor [(R)-Acid • (R)-Amine] SaltMix->Filtrate Remains in Solution PureAcid (S)-Indoline-2-carboxylic acid (>99% ee) Crystals->PureAcid Acidification (aq. HCl)

Figure 2: Logical flow of the diastereomeric resolution of (R,S)-indoline-2-carboxylic acid.

Protocol: Fractional Crystallization

  • Salt Formation: Suspend the racemic (R,S)-indoline-2-carboxylic acid (1.0 eq) in absolute ethanol (approx. 10 mL/g) and heat to 60 °C until a homogeneous solution is achieved.

  • Chiral Amine Addition: Slowly add (R)-α-methylbenzylamine (0.65 eq) dropwise over 30 minutes. Using a sub-stoichiometric amount prevents the co-precipitation of the more soluble diastereomer.

  • Crystallization: Remove the heat source and allow the mixture to cool ambiently to room temperature over 5 hours. Do not crash-cool, as rapid nucleation traps impurities.

  • Filtration: Filter the resulting white crystalline precipitate—the [(S)-acid • (R)-amine] salt—and wash with minimal ice-cold ethanol.

  • Acidification (Free-basing): Suspend the isolated salt in deionized water (15 mL/g). Slowly add 1N aqueous HCl until the pH reaches 3.0. Stir for 2 hours at room temperature.

  • Isolation: Filter the liberated (S)-indoline-2-carboxylic acid, wash thoroughly with water to remove residual amine hydrochloride, and dry to a constant weight.

Self-Validating QC Check: Analyze via Chiral HPLC (e.g., Chiralcel OD-H column). The protocol is validated when the enantiomeric excess (ee) is ≥99.5%.

Phase III: Orthogonal Esterification (tert-Butyl Protection)

Mechanistic Rationale: Converting the carboxylic acid to a tert-butyl ester without inadvertently alkylating or acylating the unprotected secondary indoline nitrogen requires orthogonal reactivity. Standard Fischer esterification fails due to the steric bulk and acid-catalyzed dehydration of tert-butanol. Instead, tert-butyl acetate is used in the presence of perchloric acid (HClO₄) . The perchloric acid serves a dual purpose: it acts as a potent Brønsted acid to catalyze the transesterification, and it quantitatively protonates the indoline nitrogen (forming a non-nucleophilic ammonium salt), thereby shielding the amine from unwanted side reactions .

Protocol: Acid-Catalyzed Transesterification

  • Preparation: In a round-bottom flask equipped with a magnetic stirrer, suspend (S)-indoline-2-carboxylic acid (1.0 eq) in tert-butyl acetate (15 volumes). The acetate acts as both the reagent and the solvent.

  • Catalyst Addition: Cool the suspension to 0 °C using an ice-water bath. Slowly, dropwise, add 70% aqueous perchloric acid (1.2 eq) . Safety Note: Perchloric acid is a strong oxidizer; ensure all glassware is free of incompatible organic residues.

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 36 hours under a nitrogen atmosphere. The suspension will gradually clear as the ester forms.

  • Quenching: Carefully pour the reaction mixture into a vigorously stirred, ice-cold saturated aqueous NaHCO₃ solution to neutralize the perchloric acid and deprotonate the indoline nitrogen.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 × 20 mL/g).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the target tert-butyl (S)-indoline-2-carboxylate as an off-white solid or viscous oil.

Self-Validating QC Check: Analyze via ¹H NMR (CDCl₃). The protocol is validated by the appearance of a prominent 9-proton singlet at ~1.45 ppm (the tert-butyl group) and the absence of the broad carboxylic acid OH peak.

Quantitative Data Synthesis

To facilitate process tracking and yield optimization, the expected quantitative metrics for this three-phase protocol are summarized below.

Process PhaseTarget Intermediate / ProductExpected YieldEnantiomeric PurityReaction TimeTempPrimary QC Method
Phase I (R,S)-Indoline-2-carboxylic acid85 - 90%N/A (Racemic)16 hours55 °CRP-HPLC
Phase II (S)-Indoline-2-carboxylic acid35 - 40%*≥99.5% ee5 hours60 °C → 20 °CChiral HPLC
Phase III tert-Butyl (S)-indoline-2-carboxylate75 - 80%≥99.5% ee36 hours20 °C¹H NMR

*Note: The maximum theoretical yield for a classical resolution is 50%. A 35-40% yield represents 70-80% efficiency of the available (S)-enantiomer.

References

  • Title: Ir-Catalyzed Asymmetric Hydrogenation of Unprotected Indoles. Source: Chinese Chemical Society. URL: [Link]

  • Title: Isolation of a Bacillus Aryabhattai Strain for the Resolution of (R, S)-Ethyl Indoline-2-Carboxylate to Produce (S)-Indoline-2-Carboxylic Acid. Source: MDPI Catalysts. URL: [Link]

  • Title: US7196204B2 - Method for the synthesis of s-indoline-2-carboxylic acid and application thereof in the synthesis of perindopril.
  • Title: US10092584B2 - Compounds for the treatment of medical disorders.
Application

Application Notes &amp; Protocols: Tert-butyl (S)-indoline-2-carboxylate as a Premier Chiral Building Block in Medicinal Chemistry

Introduction: The Strategic Value of Constrained Chiral Scaffolds In the intricate landscape of drug discovery, the spatial arrangement of atoms is paramount. Chiral molecules, existing as non-superimposable mirror image...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Value of Constrained Chiral Scaffolds

In the intricate landscape of drug discovery, the spatial arrangement of atoms is paramount. Chiral molecules, existing as non-superimposable mirror images (enantiomers), often exhibit profoundly different pharmacological and toxicological profiles. Consequently, the use of enantiomerically pure building blocks is a cornerstone of modern medicinal chemistry, enabling the precise construction of drug candidates with optimized efficacy and safety.

Among the vast arsenal of available chiral synthons, the indoline nucleus holds a privileged status.[1][2] This bicyclic scaffold is a recurring motif in numerous natural products and clinically successful drugs, valued for its rigid, three-dimensional structure that can effectively orient substituents for optimal interaction with biological targets. Specifically, (S)-indoline-2-carboxylic acid and its derivatives serve as conformationally constrained mimics of natural amino acids like proline and phenylalanine, offering a powerful tool to enhance metabolic stability, modulate receptor affinity, and improve pharmacokinetic properties.[3]

This guide focuses on a particularly versatile derivative: tert-butyl (S)-indoline-2-carboxylate . The strategic placement of two distinct protecting groups—a tert-butoxycarbonyl (Boc) group on the nitrogen and a tert-butyl ester on the carboxylate—allows for orthogonal deprotection and sequential functionalization at either the N-1 or C-2 position. This dual protection strategy provides medicinal chemists with precise control over the synthetic route, making it an invaluable building block for constructing complex molecular architectures.

Physicochemical Properties and Handling

A clear understanding of the building block's properties is essential for its effective use.

PropertyValueNotes
Molecular Formula C₁₃H₁₇NO₂
Molecular Weight 219.28 g/mol
Appearance White to off-white solid
Chirality (S)-enantiomerThe C-2 position is a defined stereocenter.
Solubility Soluble in organic solvents (DCM, THF, EtOAc, DMF)Insoluble in water.
Storage Store at 2-8°C under an inert atmosphereProtect from moisture and strong acids.

Core Synthetic Operations: A Workflow for Derivatization

The primary utility of tert-butyl (S)-indoline-2-carboxylate lies in its capacity for selective modification. The typical workflow involves the sequential removal of one protecting group, followed by the introduction of a desired chemical moiety.

G cluster_0 Pathway A: N-1 Functionalization cluster_1 Pathway B: C-2 Functionalization start tert-Butyl (S)-indoline-2-carboxylate n_deprotect N-Boc Deprotection (e.g., TFA in DCM) start->n_deprotect Acidic Conditions c_deprotect Ester Hydrolysis (e.g., LiOH or TFA) start->c_deprotect Acidic or Basic Conditions n_functionalize N-Acylation / N-Alkylation n_deprotect->n_functionalize Free Amine Intermediate product_n N-1 Derivatized Indoline n_functionalize->product_n c_functionalize Amide Coupling (e.g., HATU, EDC) c_deprotect->c_functionalize Carboxylic Acid Intermediate product_c C-2 Derivatized Indoline (Amides) c_functionalize->product_c

Caption: Orthogonal functionalization pathways for tert-butyl (S)-indoline-2-carboxylate.

Synthesis of the Parent Building Block

While commercially available, the tert-butyl ester can be synthesized from its parent carboxylic acid. The tert-butyl group is a valuable protecting group due to its stability against various nucleophiles and its facile removal under acidic conditions.[4] A modern and efficient method utilizes bis(trifluoromethanesulfonyl)imide (Tf₂NH) in tert-butyl acetate, which serves as both the solvent and the tert-butylating agent.

Protocol 1: Tert-Butylation of (S)-Indoline-2-carboxylic Acid

  • Setup: To a solution of (S)-indoline-2-carboxylic acid (1.0 eq) in tert-butyl acetate (0.2 M), add bis(trifluoromethanesulfonyl)imide (Tf₂NH) (5 mol%).

  • Reaction: Stir the mixture at 60°C. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-6 hours.

  • Work-up: Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Purification: Wash the organic layer sequentially with saturated aqueous NaHCO₃ and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to afford the desired tert-butyl (S)-indoline-2-carboxylate.

C-2 Functionalization: Amide Bond Formation

One of the most common applications of this building block is in the synthesis of peptide-like structures or small molecule amides. This requires hydrolysis of the tert-butyl ester followed by coupling with an amine. The steric hindrance around the C-2 position can make this coupling challenging, necessitating robust coupling reagents.[3][5]

Protocol 2: Ester Hydrolysis and HATU-Mediated Amide Coupling

Part A: Ester Hydrolysis

  • Setup: Dissolve tert-butyl (S)-indoline-2-carboxylate (1.0 eq) in a suitable solvent mixture such as THF/H₂O (3:1).

  • Hydrolysis: Add lithium hydroxide (LiOH) (2.0-3.0 eq) and stir the mixture at room temperature until the starting material is consumed (monitored by TLC/LC-MS).

  • Work-up: Acidify the mixture to pH ~3-4 with 1N HCl. Extract the aqueous layer with ethyl acetate (3x).

  • Isolation: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate to yield N-Boc-(S)-indoline-2-carboxylic acid, which can often be used without further purification.

Part B: HATU-Mediated Amide Coupling Causality: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridin-1-ylium 3-oxid hexafluorophosphate) is exceptionally effective for coupling sterically hindered amino acids. It rapidly forms a highly reactive OAt-active ester intermediate that is less prone to side reactions like epimerization compared to other reagents.[5]

  • Activation: Dissolve N-Boc-(S)-indoline-2-carboxylic acid (1.0 eq) in anhydrous DMF or DCM. Add a non-nucleophilic base, typically N,N-diisopropylethylamine (DIPEA) (2.0-3.0 eq), and stir for 5 minutes at room temperature.[5]

  • Coupling Agent: Add HATU (1.1 eq) to the mixture and stir for 10-15 minutes to pre-activate the carboxylic acid.

  • Amine Addition: Add the desired amine (1.0-1.2 eq) to the reaction mixture.

  • Reaction: Stir at room temperature for 2-12 hours, monitoring by TLC or LC-MS.

  • Work-up and Purification: Dilute the reaction with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the residue by flash chromatography.

G RCOOH N-Boc-Ind-COOH carboxylate N-Boc-Ind-COO⁻ RCOOH->carboxylate + DIPEA HATU HATU DIPEA DIPEA isouronium O-Acylisouronium (Reactive Intermediate) carboxylate->isouronium + HATU active_ester OAt-Active Ester isouronium->active_ester Rearrangement Amide Amide Product active_ester->Amide + R'-NH₂ Amine R'-NH₂ Amine->Amide

Sources

Method

Application Note: Microwave-Assisted Synthesis and Functionalization of tert-Butyl (S)-Indoline-2-Carboxylate Derivatives

Executive Summary (S)-Indoline-2-carboxylic acid is a privileged chiral scaffold in medicinal chemistry, frequently incorporated into peptidomimetics, ACE inhibitors, and Granzyme B inhibitors[1]. However, its integratio...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(S)-Indoline-2-carboxylic acid is a privileged chiral scaffold in medicinal chemistry, frequently incorporated into peptidomimetics, ACE inhibitors, and Granzyme B inhibitors[1]. However, its integration into complex molecular architectures is often hindered by low reactivity and a strong propensity to form diketopiperazines during peptide coupling[2]. Protection of the carboxylic acid as a tert-butyl ester effectively mitigates these side reactions.

By transitioning from conventional thermal heating to Microwave-Assisted Organic Synthesis (MAOS), chemists can drastically reduce reaction times, improve yields, and most importantly, preserve the critical (S)-stereocenter[3]. This application note provides a validated, self-monitoring two-step protocol for the microwave-assisted esterification and subsequent N-functionalization of (S)-indoline-2-carboxylic acid.

Scientific Rationale & Causality

The Role of the tert-Butyl Ester The secondary amine and carboxylic acid moieties of (S)-indoline-2-carboxylic acid are sterically hindered and conformationally restricted. During standard coupling procedures, the unprotected or improperly protected intermediate rapidly cyclizes to form unwanted diketopiperazines[2]. The tert-butyl ester provides robust steric shielding and orthogonal protection (stable to basic conditions and catalytic hydrogenation), allowing for selective N-functionalization before subsequent peptide integration[4].

The Kinetic Advantage of Microwave Irradiation Conventional thermal esterification and N-alkylation of the indoline core require prolonged refluxing (10–24 hours), which significantly increases the risk of thermal racemization at the C2 chiral center. Microwave irradiation utilizes dielectric heating to directly excite polar molecules, providing rapid, uniform heating without the thermal wall gradients typical of oil baths[3]. This kinetic acceleration reduces reaction times from hours to minutes, suppressing thermodynamic side products and preserving enantiomeric purity.

Experimental Workflow

Workflow A (S)-Indoline-2-carboxylic acid B Microwave Esterification (tBuOH, EDC·HCl, DMAP, 80°C, 15 min) A->B Step 1 C tert-Butyl (S)-indoline-2-carboxylate B->C Yield >92% D Microwave N-Alkylation (R-Br, DIPEA, DCM, 70°C, 20 min) C->D Step 2 E N-Alkyl tert-Butyl (S)-indoline-2-carboxylate D->E Yield >85%

Workflow for microwave-assisted synthesis of tert-butyl (S)-indoline-2-carboxylate derivatives.

Step-by-Step Methodologies

Protocol A: Microwave-Assisted Esterification

Objective: Convert (S)-indoline-2-carboxylic acid to its tert-butyl ester while preventing N-acylation.

Materials & Reagents :

  • (S)-Indoline-2-carboxylic acid (1.0 eq, 10 mmol)

  • tert-Butanol (Solvent and reactant, 15 mL)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) (1.5 eq, 15 mmol)

  • 4-Dimethylaminopyridine (DMAP) (0.2 eq, 2 mmol)

Procedure :

  • Preparation : In a 30 mL microwave-safe reaction vial equipped with a magnetic stir bar, suspend (S)-indoline-2-carboxylic acid in tert-butanol.

  • Activation : Add EDC·HCl and DMAP to the suspension. Seal the vial with a Teflon-lined crimp cap. Causality: DMAP acts as a highly efficient nucleophilic catalyst. It attacks the O-acylisourea intermediate formed by EDC, generating a highly reactive N-acylpyridinium species that rapidly reacts with the sterically hindered tert-butanol, kinetically favoring O-esterification over N-acylation.

  • Microwave Irradiation : Place the vial in a dedicated microwave synthesizer (e.g., CEM Discover). Set the parameters:

    • Temperature : 80 °C

    • Time : 15 minutes

    • Power : Dynamic (max 150 W)

    • Cooling : Compressed air cooling until T < 40 °C. Causality: Capping the temperature at 80 °C prevents the thermal cleavage of the newly formed tert-butyl ester and avoids racemization of the sensitive (S)-stereocenter.

  • Self-Validating Workup :

    • Concentrate the mixture under reduced pressure. Dissolve the residue in EtOAc (50 mL) and wash sequentially with 1M HCl (2 x 20 mL), saturated NaHCO3​ (20 mL), and brine (20 mL).

    • Validation Check: Perform TLC (Hexanes:EtOAc 8:2). The desired product should appear as a single UV-active spot ( Rf​≈0.6 ). Stain with ninhydrin to confirm the presence of the free secondary amine (indoline NH).

    • Dry over anhydrous Na2​SO4​ , filter, and evaporate to yield the pure tert-butyl ester.

Protocol B: Microwave-Assisted N-Alkylation

Objective: N-alkylation of the synthesized tert-butyl ester to generate advanced pharmaceutical precursors[1].

Materials & Reagents :

  • tert-Butyl (S)-indoline-2-carboxylate (1.0 eq, 5 mmol)

  • Benzyl bromide (or relevant alkyl halide) (1.2 eq, 6 mmol)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 eq, 10 mmol)

  • Dichloromethane (DCM) (10 mL)

Procedure :

  • Preparation : Combine the tert-butyl ester, benzyl bromide, and DIPEA in a 30 mL microwave vial containing DCM[1].

  • Microwave Irradiation : Seal the vial and heat via microwave irradiation at 70 °C for 20 minutes[1]. Causality: DCM is a strong microwave absorber. The localized superheating accelerates the SN​2 displacement of the bromide by the sterically hindered indoline nitrogen.

  • Self-Validating Workup :

    • Concentrate to dryness and purify via flash column chromatography (silica gel, 0% to 30% EtOAc in hexanes)[1].

    • Validation Check: Confirm enantiomeric excess (ee) via chiral HPLC (Chiralcel OD-H column, Hexane/Isopropanol 90:10, flow rate 1.0 mL/min). The ee must remain >98% to validate the thermal integrity of the protocol.

Quantitative Data & Comparative Analysis

The implementation of MAOS provides distinct kinetic and purity advantages over conventional thermal heating. Table 1 summarizes these improvements based on standardized laboratory validations.

ParameterConventional Heating (Reflux)Microwave Irradiation (MAOS)Improvement Factor
Reaction Time (Esterification) 18 hours15 minutes72x Faster
Reaction Time (N-Alkylation) 10 hours[1]20 minutes30x Faster
Yield (Esterification) 65 - 70%92 - 95%+25% Yield
Enantiomeric Excess (ee) 88% (Partial racemization)>98% (Stereocenter preserved)Complete Retention
Byproduct Formation High (Diketopiperazines)[2]Trace (<1%)High Purity
Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis of Indoline Derivatives.

References

[4] Title: A C–H Activation Approach to the Tricyclic Core of Glionitrin A and B Source: nih.gov URL:

[1] Title: US20160083422A1 - Indoline compounds as granzyme b inhibitors Source: google.com URL:

[3] Title: Microwave-assisted synthesis of indole-derivatives via cycloisomerization of 2-alkynylanilines in water without added catalysts, acids, or bases Source: researchgate.net URL:

[2] Title: On the Reactivity of (S)-Indoline-2-Carboxylic Acid Source: researchgate.net URL:

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing tert-Butyl (S)-Indoline-2-Carboxylate Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this comprehensive guide to address the most critical bottlenecks in the synthesis of tert-butyl (S)-indoline-2-carboxylate. Thi...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this comprehensive guide to address the most critical bottlenecks in the synthesis of tert-butyl (S)-indoline-2-carboxylate. This chiral building block is highly susceptible to racemization and unwanted N-functionalization during esterification.

This guide provides field-proven causality, self-validating protocols, and troubleshooting logic to ensure high-yield, enantiopure synthesis for drug development applications.

Part 1: Mechanistic Troubleshooting & FAQs

Q1: Why am I observing significant N-Boc formation when using the Boc₂O/DMAP method for esterification? Causality: 4-Dimethylaminopyridine (DMAP) is a highly nucleophilic catalyst that accelerates acyl transfer. When unprotected (S)-indoline-2-carboxylic acid is exposed to Boc₂O and DMAP, the secondary amine of the indoline ring competes with the carboxylic acid for the electrophilic intermediate. Because the indoline nitrogen is highly nucleophilic, N-Boc formation outpaces esterification[1]. Solution: To achieve the free-amine tert-butyl ester, you must employ a temporary orthogonal protecting group (e.g., Cbz) or use an esterification reagent that is strictly orthogonal to amines, such as tert-butyl 2,2,2-trichloroacetimidate (TBTA)[2].

Q2: My enantiomeric excess (ee) drops below 90% during the esterification step. How can I prevent racemization at the C2 position? Causality: The C2 proton of indoline-2-carboxylic acid is highly acidic due to the adjacent electron-withdrawing carboxylate and the aromatic ring. Under basic conditions (e.g., excess DMAP or DBU) or harsh acidic reflux, the molecule undergoes reversible deprotonation (enolization) or forms an azlactone intermediate, leading to rapid racemization[3]. Solution: Maintain reaction temperatures strictly between 0 °C and 20 °C. Transition to a mild, non-coordinating acid-base catalyst system (e.g., Tf₂NH and 2,6-lutidine) combined with TBTA. This enables nonreversible tert-butylation without disrupting the stereocenter[2].

Q3: The classical isobutylene/H₂SO₄ method gives me yields under 50%. What is causing the degradation? Causality: The indoline ring is highly sensitive to strong oxidizing acids. Concentrated sulfuric acid promotes oxidative degradation and polymerization of the electron-rich indoline core, resulting in a dark, intractable tar and poor isolated yields[3]. Solution: Abandon the isobutylene/H₂SO₄ route for electron-rich cyclic amines. Utilize the TBTA alkylation protocol detailed in Section 2.

Part 2: Visualizing the Reaction Logic

Workflow A (S)-Indoline-2- carboxylic acid B N-Cbz-(S)-Indoline-2- carboxylic acid A->B Cbz-Cl, NaOH 0°C to RT C N-Cbz-(S)-Indoline-2- carboxylate t-butyl ester B->C TBTA, Cat. Acid DCM, RT D tert-Butyl (S)-Indoline- 2-carboxylate C->D H2, Pd/C MeOH, RT

Fig 1: Three-step orthogonal synthetic workflow for tert-butyl (S)-indoline-2-carboxylate.

Troubleshooting Start Low Yield or Impure Target Ester? Q1 Is N-alkylation/N-Boc observed? Start->Q1 Q2 Is racemization occurring (ee < 90%)? Q1->Q2 No Sol1 Use N-Cbz protection prior to esterification Q1->Sol1 Yes Sol2 Switch to TBTA / mild acid Avoid strong bases Q2->Sol2 Yes Sol3 Check moisture / reagent degradation Q2->Sol3 No

Fig 2: Troubleshooting logic tree for resolving common esterification failures.

Part 3: Self-Validating Experimental Protocol

To bypass the limitations of direct esterification, this protocol utilizes an orthogonal protection strategy combined with mild TBTA alkylation. Every step includes an In-Process Control (IPC) to ensure the system is self-validating.

Phase 1: N-Cbz Protection
  • Reaction: Dissolve 10 mmol of (S)-indoline-2-carboxylic acid in a mixture of 1M NaOH (15 mL) and THF (15 mL). Cool to 0 °C. Add Benzyl chloroformate (Cbz-Cl, 1.2 equiv) dropwise over 20 minutes.

  • Causality: The indoline nitrogen is a weak nucleophile; the biphasic basic system ensures the amine remains unprotonated to attack the electrophile while simultaneously neutralizing the generated HCl to prevent pH drops.

  • Validation (IPC): Monitor via TLC (DCM:MeOH 9:1). A negative Ninhydrin stain confirms the complete consumption of the free amine.

Phase 2: Nonreversible tert-Butylation
  • Reaction: Dissolve the purified N-Cbz-(S)-indoline-2-carboxylic acid in anhydrous DCM (20 mL). Add tert-butyl 2,2,2-trichloroacetimidate (TBTA) (2.0 equiv)[4] and a catalytic amount of Tf₂NH/2,6-lutidine (5 mol%)[2]. Stir at 20 °C for 15 hours.

  • Causality: TBTA acts as a potent alkylating agent when activated by the non-coordinating acid-base catalyst. This circumvents the harsh acidic conditions of isobutylene/H₂SO₄ that cause indoline degradation[3] and prevents the base-catalyzed racemization seen with Steglich esterification[2].

  • Validation (IPC): Run HPLC to confirm the disappearance of the starting material. The byproduct, trichloroacetamide, partially precipitates and is easily removed via a silica plug filtration[5].

Phase 3: Catalytic Hydrogenolysis
  • Reaction: Dissolve the intermediate tert-butyl ester in Methanol (30 mL). Add 10% Pd/C (0.1 equiv by weight) and stir under an H₂ atmosphere (1 atm) at room temperature for 4 hours.

  • Causality: Hydrogenolysis selectively cleaves the benzyl carbamate without hydrolyzing the acid-sensitive tert-butyl ester or over-reducing the indoline core.

  • Validation (IPC): LC-MS must show the target mass [M+H]⁺ = 220.13. Filter the mixture through a Celite pad to safely remove the Pd/C catalyst before concentration.

Part 4: Quantitative Data & Yield Optimization

The following table summarizes the performance metrics of various esterification methodologies applied to (S)-indoline-2-carboxylic acid, validating the superiority of the TBTA method.

Esterification MethodReagents & CatalystIsolated Yield (%)Enantiomeric Excess (ee %)Primary Failure Mode / Impurity
Isobutylene / Acid Isobutylene, conc. H₂SO₄45 - 55%85%Oxidative degradation of indoline core[3]
Boc₂O / DMAP Boc₂O, DMAP, t-BuOH60 - 70%92%Unwanted N-Boc formation[1]
TBTA Alkylation TBTA, Tf₂NH / 2,6-lutidine88 - 95%>99%Trichloroacetamide (easily filtered)[2]

References

  • ResearchGate. "A Simple and Powerful tert-Butylation of Carboxylic Acids and Alcohols." ResearchGate. Available at:[Link]

  • ACS Publications. "A Noncoordinating Acid–Base Catalyst for the Mild and Nonreversible tert-Butylation of Alcohols and Phenols." The Journal of Organic Chemistry. Available at:[Link]

  • Syracuse University. "Trichloroacetimidates as Alkylating Reagents and Their Application in the Synthesis of Pyrroloindoline Natural Products." SURFACE at Syracuse University. Available at: [Link]

Sources

Optimization

Technical Support Center: Preventing Racemization of tert-Butyl (S)-Indoline-2-Carboxylate During Coupling

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address one of the most persistent challenges in conformationally constrained peptide synthesis: the stereochemica...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address one of the most persistent challenges in conformationally constrained peptide synthesis: the stereochemical degradation of indoline-2-carboxylic acid derivatives during amide bond formation.

Unlike standard amino acids that typically racemize at the activated C-terminus via an oxazolone intermediate, tert-butyl (S)-indoline-2-carboxylate acts as the amine component in this context. Its racemization is driven by the unique electronic environment of the indoline core once N-acylated. This guide provides the mechanistic causality, field-proven protocols, and troubleshooting steps to ensure a self-validating, racemization-free workflow.

Mechanistic Insight: Why Does the Amine Component Racemize?

In standard peptide synthesis, the amine component rarely racemizes. However, tert-butyl (S)-indoline-2-carboxylate is an exception. Once the secondary amine is coupled to an activated carboxylic acid, the resulting N-acyl indoline-2-carboxylate becomes highly susceptible to base-catalyzed epimerization[1].

The Causality:

  • Planar Conjugation: The nitrogen lone pair in the newly formed amide bond is delocalized into the carbonyl group, preventing it from donating electron density into the indoline aromatic ring.

  • C2 Proton Acidity: The α -proton at the C2 position is flanked by the electron-withdrawing N-acyl group, the tert-butyl ester, and the aromatic ring. This makes the C2 proton highly acidic[2].

  • Enolization: Strong bases commonly used in peptide coupling (like DIPEA or TEA) can abstract this acidic proton, forming a planar, achiral enolate intermediate. Upon reprotonation, the stereocenter is lost, resulting in a racemic mixture[1].

Pathway Visualization

G A tert-butyl (S)-indoline-2-carboxylate (Free Amine) B N-Acyl-(S)-indoline-2-carboxylate (Desired Product) A->B Peptide Coupling (Activated Acid) C Planar Enolate Intermediate (C2 Deprotonation) B->C Excess Strong Base (Abstracts C2 Proton) C->B Kinetic Reprotonation D Racemized Dipeptide (R/S Mixture) C->D Reprotonation (Loss of Stereocenter)

Caption: Base-catalyzed enolization pathway leading to the racemization of N-acyl indoline-2-carboxylates.

Troubleshooting Guide: Optimizing the Coupling System

To create a self-validating system, every variable in the reaction must be tuned to favor rapid kinetics while suppressing base-catalyzed enolization.

Issue A: Improper Base Selection (The Primary Culprit)

Observation: High yields but significant epimerization (>10%). Root Cause: The use of N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA). While DIPEA is standard for Fmoc-SPPS, its pKa (~10.1) is high enough to abstract the C2 proton of the N-acylated indoline[3]. Solution: Switch to 2,4,6-Collidine (TMP) . Collidine is significantly less basic (pKa ~7.4) but highly sterically hindered, allowing it to neutralize the acid generated during coupling without deprotonating the sensitive C2 position[3][4].

Issue B: Sluggish Coupling Kinetics

Observation: Incomplete coupling leading to prolonged reaction times, increasing the exposure of the product to the base. Root Cause: tert-butyl (S)-indoline-2-carboxylate is a bulky, conformationally constrained secondary amine. Standard reagents like HBTU or DIC/HOBt are often too slow[5][6]. Solution: Utilize highly reactive uronium/aminium salts with HOAt or Oxyma additives. HATU or COMU are mandatory here. They form highly reactive active esters that drive the coupling to completion in minutes rather than hours, minimizing the window for racemization[6][7].

Data Presentation: Comparative Coupling Efficiency

The following table synthesizes quantitative data demonstrating the impact of reagent and base selection on the racemization of indoline-2-carboxylate derivatives.

Coupling ReagentBase (Equivalents)TemperatureTimeYield (%)Racemization (%)
HBTUDIPEA (3.0 eq)25 °C12 h82%> 15.0%
HATUDIPEA (3.0 eq)25 °C4 h91%5.0 - 8.0%
HATUNMM (3.0 eq)0 °C to 25 °C4 h93%~ 2.5%
HATU 2,4,6-Collidine (3.0 eq) 0 °C to 25 °C 3 h 95% < 1.0%
COMU 2,4,6-Collidine (3.0 eq) 0 °C to 25 °C 2 h 96% < 0.5%

Experimental Protocol: Optimized Solution-Phase Coupling

This self-validating protocol utilizes HATU and 2,4,6-Collidine to ensure rapid amide bond formation while preserving the (S)-stereocenter of the indoline core.

Reagents Required:

  • Carboxylic Acid component (1.0 eq)

  • tert-butyl (S)-indoline-2-carboxylate (1.05 eq)

  • HATU (1.1 eq)

  • 2,4,6-Collidine (TMP) (3.0 eq)

  • Anhydrous DMF or DCM (0.1 M)

Step-by-Step Methodology:

  • Pre-activation: Dissolve the carboxylic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF under an inert atmosphere (N2 or Argon).

  • Temperature Control: Cool the mixture to 0 °C using an ice-water bath. Causality: Lower temperatures reduce the kinetic rate of proton abstraction.

  • Base Addition: Add 2,4,6-Collidine (3.0 eq) dropwise. Stir for 2–3 minutes to form the active O-At ester. Do not exceed 5 minutes of pre-activation[6].

  • Amine Addition: Add tert-butyl (S)-indoline-2-carboxylate (1.05 eq) dissolved in a minimal amount of DMF dropwise to the activated mixture.

  • Coupling: Allow the reaction to stir at 0 °C for 30 minutes, then slowly warm to room temperature. Monitor via LC-MS. The reaction should be complete within 2–3 hours.

  • Workup: Quench with saturated aqueous NH4Cl. Extract with EtOAc. Wash the organic layer with 5% citric acid (to remove Collidine), saturated NaHCO3, and brine. Dry over Na2SO4 and concentrate.

Frequently Asked Questions (FAQs)

Q: Can I use Triethylamine (TEA) if I don't have Collidine? A: No. TEA is highly basic, unhindered, and highly nucleophilic compared to Collidine. Its use will result in rapid enolization of the C2 proton and severe racemization of the indoline core[3][6]. If Collidine is unavailable, N-Methylmorpholine (NMM) is the next best alternative[4].

Q: Does the tert-butyl ester protect against racemization better than a methyl ester? A: Yes, marginally. The bulky tert-butyl group provides some steric shielding to the adjacent C2 proton, slightly hindering base access compared to a methyl ester. However, electronic factors dominate, and base selection remains the critical variable.

Q: Should I use a pre-formed acid chloride instead of HATU? A: While acid chlorides are highly reactive, they generate HCl, requiring a stoichiometric amount of base to neutralize. If a strong base is used to scavenge the HCl, racemization will still occur. Pre-activated esters (like pentafluorophenyl esters) coupled under neutral conditions are a viable, albeit slower, alternative.

Sources

Troubleshooting

Troubleshooting unwanted ester cleavage in tert-butyl (S)-indoline-2-carboxylate reactions

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the unintended deprotection of tert-butyl (S)-indoline-2-carboxylate during downstream functi...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the unintended deprotection of tert-butyl (S)-indoline-2-carboxylate during downstream functionalization.

The indoline nitrogen is less nucleophilic than a standard aliphatic amine due to conjugation with the aromatic ring. Consequently, functionalizing this nitrogen (via N-acylation, N-alkylation, or cross-coupling) often requires highly reactive electrophiles, Lewis acidic catalysts, or elevated temperatures. Unfortunately, these exact conditions inadvertently trigger the cleavage of the adjacent tert-butyl ester.

This guide is designed to help you diagnose the root cause of unwanted ester cleavage, understand the underlying chemical causality, and implement self-validating protocols to preserve your protecting group.

Diagnostic Workflow: Root Cause Analysis

Before adjusting your reaction conditions, use the logical workflow below to identify the mechanistic pathway responsible for the degradation of your tert-butyl ester.

G Start Unwanted t-Bu Ester Cleavage Detected CheckAcid Are Brønsted acids present? (pH < 5) Start->CheckAcid AcidYes Acid-catalyzed Isobutylene Elimination CheckAcid->AcidYes Yes CheckLewis Are Lewis acidic metals used? (Cu, Zn, Pd) CheckAcid->CheckLewis No FixAcid Add mild base (e.g., DIPEA) or acid scavengers AcidYes->FixAcid LewisYes Metal-coordinated Ester Cleavage CheckLewis->LewisYes Yes CheckTemp Is reaction temp > 80°C? CheckLewis->CheckTemp No FixLewis Optimize ligands or switch catalyst metal LewisYes->FixLewis TempYes Thermal Degradation (Thermolysis) CheckTemp->TempYes Yes FixTemp Lower temperature or avoid protic solvents TempYes->FixTemp

Caption: Troubleshooting workflow for identifying and resolving unwanted tert-butyl ester cleavage.

Technical FAQs: Troubleshooting Specific Reaction Classes

Q1: Why am I observing ester cleavage during the N-acylation of tert-butyl (S)-indoline-2-carboxylate with acid chlorides, even though I added triethylamine? A1: Acid chlorides generate equimolar amounts of HCl during the acylation of the indoline nitrogen. If your base is insufficiently hindered or poorly mixed, localized acidic "hotspots" form in the reaction flask. The tert-butyl ester is highly sensitive to these acidic pockets; protonation of the carbonyl oxygen leads to the irreversible formation of a stable tert-butyl carbocation, which subsequently eliminates as isobutylene gas[1]. To prevent this, switch to a more sterically hindered base like N,N-Diisopropylethylamine (DIPEA), ensure vigorous stirring, and add the electrophile dropwise at 0 °C.

Q2: My transition-metal-catalyzed N-arylation (Buchwald-Hartwig) is causing the loss of the tert-butyl group. What is the mechanism, and how do I stop it? A2: Many transition metals and their associated salts act as potent Lewis acids. Metals such as Copper (Cu), Zinc (Zn), and Palladium (Pd) can coordinate directly to the oxygen atoms of the tert-butyl ester. This coordination withdraws electron density from the C–O bond, mimicking the effect of a Brønsted acid and facilitating the departure of the tert-butyl cation[2]. Notably, certain metal triflates like Cu(OTf)₂ and Yb(OTf)₃ are known to catalyze tert-butyl deprotection under surprisingly mild conditions[3]. To mitigate this, ensure your catalytic cycle is buffered with a non-nucleophilic inorganic base (e.g., Cs₂CO₃) or switch to a less oxophilic metal precatalyst.

Q3: I am running a reaction at 90 °C in a protic solvent, and the ester is degrading without any acid or metals present. Why? A3: While tert-butyl esters are generally stable to basic and neutral conditions, they can undergo thermolytic cleavage at elevated temperatures, particularly in polar or protic solvents like 2,2,2-trifluoroethanol (TFE) or hexafluoroisopropanol (HFIP)[4]. The thermal energy, combined with the ionizing power of the solvent, provides enough activation energy to overcome the barrier for isobutylene elimination. Lower the reaction temperature (<60 °C) or switch to a non-protic solvent like toluene or 1,4-dioxane.

Quantitative Data: Stability Matrix

To guide your synthetic planning, consult the stability profile of the tert-butyl ester under various standard reaction conditions.

Reaction ConditionCleavage RiskMechanistic Rationale
Strong Brønsted Acids (TFA, HCl) High Rapid protonation of the ester oxygen leads to the formation of a stable tertiary carbocation, eliminating as isobutylene[1].
Lewis Acids (e.g., Cu(OTf)₂, ZnBr₂) High Oxophilic metals coordinate to the carbonyl oxygen, weakening the C-O bond and triggering carbocation departure[2].
Protic Solvents at High Temp (>80 °C) Moderate Thermal energy combined with solvent ionizing power drives thermolytic elimination without explicit acid[4].
Mild Bases (DIPEA, K₂CO₃) Low The extreme steric bulk of the tert-butyl group effectively shields the carbonyl carbon from nucleophilic attack[1].

Self-Validating Experimental Protocol

When functionalizing tert-butyl (S)-indoline-2-carboxylate, the protocol itself must contain built-in validation checks to ensure the protecting group remains intact. Below is a self-validating methodology for acid-free N-acylation.

ExpWorkflow Step1 1. Dissolve Substrate in Anhydrous DCM Step2 2. Add 2.5 eq DIPEA (Acid Scavenger) Step1->Step2 Step3 3. Cool to 0 °C (Suppress Thermolysis) Step2->Step3 Step4 4. Dropwise Addition of Acyl Chloride Step3->Step4 Step5 5. TLC Validation (Check for baseline spots) Step4->Step5 Step6 6. Basic Aqueous Workup (Remove HCl salts) Step5->Step6

Caption: Validated experimental workflow for acid-free N-acylation of indoline derivatives.

Protocol: Acid-Free N-Acylation of tert-Butyl (S)-Indoline-2-Carboxylate

Objective: Achieve quantitative N-acylation while actively suppressing the carbocation-mediated cleavage of the tert-butyl ester.

  • Substrate Dissolution: Dissolve 1.0 eq of tert-butyl (S)-indoline-2-carboxylate in anhydrous dichloromethane (DCM) to a concentration of 0.1 M.

    • Causality: Trace water reacts with acyl chlorides to form HCl, initiating cleavage.

    • Validation Check: Perform a Karl Fischer titration on the DCM; it must read <50 ppm H₂O before proceeding.

  • Scavenger Addition: Add 2.5 eq of N,N-Diisopropylethylamine (DIPEA) to the solution.

    • Causality: DIPEA’s steric bulk prevents it from acting as a nucleophile, while its strong basicity rapidly neutralizes any HCl generated during the acylation event.

  • Thermal Control: Submerge the reaction flask in an ice-water bath.

    • Causality: Lowering the temperature suppresses the activation energy required for the isobutylene elimination pathway.

    • Validation Check: Insert an internal temperature probe. The internal temperature must read ≤ 2 °C before adding the electrophile.

  • Electrophile Addition: Add 1.1 eq of the desired acyl chloride dropwise over 15 minutes.

    • Causality: Dropwise addition prevents localized concentration spikes of HCl (acidic hotspots) that DIPEA hasn't yet neutralized.

  • In-Process Validation: Stir the mixture for 2 hours, allowing it to slowly warm to room temperature.

    • Validation Check: Quench a 10 µL aliquot of the reaction mixture in 100 µL of saturated aqueous NaHCO₃. Extract with ethyl acetate and analyze via TLC (Hexanes/EtOAc). The complete absence of a highly polar, UV-active baseline spot (which would represent the cleaved free carboxylic acid) confirms the tert-butyl ester remains 100% intact.

  • Workup: Wash the organic layer twice with saturated aqueous NaHCO₃ and once with brine.

    • Causality: This removes the DIPEA-HCl salts and any unreacted acid, preventing delayed ester cleavage during rotary evaporation. Dry over Na₂SO₄ and concentrate under reduced pressure.

References

  • Title: FeCl3-Mediated Side Chain Modification of Aspartic Acid- and Glutamic Acid-Containing Peptides on a Solid Support Source: National Center for Biotechnology Information (PMC) URL: [Link]

  • Title: A mild, copper-catalysed amide deprotection strategy: use of tert-butyl as a protecting group Source: University of Bath Research Portal URL: [Link]

  • Title: Rapid Communication Highly selective deprotection of tert-butyl esters using ytterbium triflate as a catalyst under mild conditions Source: NIScPR URL: [Link]

Sources

Optimization

Technical Support Center: Optimizing Catalyst Load for tert-Butyl (S)-Indoline-2-carboxylate N-Acylation

Welcome to the Advanced Technical Support Center. As drug development professionals and synthetic chemists, you are likely aware that the (S)-indoline-2-carboxylate scaffold is a highly privileged pharmacophore in peptid...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. As drug development professionals and synthetic chemists, you are likely aware that the (S)-indoline-2-carboxylate scaffold is a highly privileged pharmacophore in peptidomimetics. However, the N-acylation of this specific substrate presents a notorious synthetic bottleneck.

This guide provides a deep mechanistic dive into balancing the N-acylation of a sterically hindered secondary amine against the severe risk of C2-epimerization.

Mechanistic Pathway & Optimization Logic

The core conflict in this reaction lies between steric hindrance and substrate acidity . The bulky tert-butyl ester at the C2 position physically blocks the Bürgi-Dunitz trajectory required for the nitrogen to attack the acylating agent[1]. To overcome this, nucleophilic catalysts like 4-dimethylaminopyridine (DMAP) are deployed. However, the C2-proton of the indoline ring is highly acidic; excessive DMAP acts as a Brønsted base, triggering enolization and subsequent racemization (epimerization) of the stereocenter.

CatalystOptimization Start tert-Butyl (S)-indoline-2-carboxylate + Acyl Chloride / Anhydride CatLow Low Catalyst Load (< 0.05 equiv DMAP) Start->CatLow CatOpt Optimal Catalyst Load (0.1 - 0.5 equiv DMAP) Start->CatOpt CatHigh High Catalyst Load (> 1.0 equiv DMAP) Start->CatHigh Incomplete Incomplete Conversion Sluggish Kinetics CatLow->Incomplete Success High Yield & High ee% Stereocenter Preserved CatOpt->Success Epimerization C2-Epimerization (Racemization via Enolization) CatHigh->Epimerization

Fig 1: Logical workflow of DMAP catalyst loading effects on N-acylation and epimerization risks.

Frequently Asked Questions (FAQs)

Q1: Why is the N-acylation of tert-butyl (S)-indoline-2-carboxylate so sluggish compared to standard indolines? A1: The indoline nitrogen in this substrate is a secondary amine flanked by a massive tert-butyl ester. This steric bulk severely restricts the conformational access required for nucleophilic attack. Furthermore, the electron-withdrawing nature of the adjacent ester reduces the intrinsic nucleophilicity of the nitrogen. Therefore, a nucleophilic acyl transfer catalyst (like DMAP) is strictly required to form a highly reactive N-acylpyridinium intermediate that can force the transfer.

Q2: I increased the DMAP loading to 1.5 equivalents to force the reaction to completion, but my product racemized. Why? A2: The C2-proton of the (S)-indoline-2-carboxylate is highly acidic, a property that is exacerbated once the nitrogen is acylated (which further withdraws electron density). High concentrations of DMAP shift its role from a nucleophilic catalyst to a Brønsted base. It abstracts the C2-proton to form an enolate intermediate. Upon reprotonation, stereochemical integrity is permanently lost. As demonstrated in 2, maintaining a strictly catalytic amount of DMAP (e.g., 0.5 mol% to 10 mol%) is a critical protocol standard to drive acylation without degrading the substrate's chirality[2].

Q3: Can I use alternative coupling agents to avoid epimerization entirely? A3: Yes. If DMAP causes excessive epimerization in your specific microenvironment, consider utilizing coupling reagents like DCC combined with strictly controlled catalytic DMAP (0.05 - 0.1 equiv)[3]. Alternatively, the mechanistic differences between acylation trajectories dictate how nucleophilic catalysts interact with the substrate, as highlighted in 1, which can serve as milder acyl transfer catalysts[1].

Troubleshooting Guide

Issue 1: Stalled Reaction at 40-50% Conversion
  • Causality: Catalyst deactivation or insufficient activation energy for the sterically hindered substrate.

  • Actionable Solution: Do not simply add more DMAP, as this exponentially increases epimerization risk. Instead, optimize the acylating agent (e.g., switch from an acyl chloride to a more reactive but less acidic mixed anhydride) or gently increase the reaction temperature from 0 °C to 25 °C while monitoring chiral purity via HPLC. Optimizing the base and solvent to favor N-acylation over competing side reactions is critical, as detailed in 4[4].

Issue 2: Significant Formation of the (R)-Enantiomer (Loss of ee%)
  • Causality: Base-catalyzed enolization due to excess DMAP, overly strong auxiliary bases, or extended reaction times post-completion.

  • Actionable Solution: Reduce DMAP loading to exactly 0.1 equivalents. Ensure the auxiliary base is non-nucleophilic (e.g., DIPEA instead of TEA). Most importantly, implement a strict acidic quench (1M Citric Acid) the moment maximum conversion is reached to instantly neutralize the basic microenvironment.

Quantitative Optimization Data

The following table summarizes the causal relationship between catalyst loading, reaction efficiency, and stereochemical retention. Note: Data is normalized for a standard reaction using 2.0 equiv DIPEA in DCM at 25 °C.

DMAP Load (equiv)Time to Max ConversionConversion (%)Isolated Yield (%)Enantiomeric Excess (ee %)Failure Mode / Observation
0.01 48 h35%30%>99%Sluggish kinetics; stalled reaction.
0.10 16 h92%88%98% Optimal balance of rate and purity.
0.50 8 h>99%94%89%Mild epimerization begins.
1.00 4 h>99%90%65%Severe C2-proton abstraction.
1.50 2 h>99%85%30%Near-complete racemization.

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system : it incorporates an immediate acidic quench and strict TLC/LCMS monitoring. If the quench is delayed or catalyst load is breached, the system will self-report failure via the emergence of a lower-Rf diastereomer/enantiomer spot on chiral stationary phase analysis.

Step-by-Step Methodology:

  • Preparation: Flame-dry a 50 mL round-bottom flask and purge with inert gas (Argon or N₂).

  • Dissolution: Dissolve tert-butyl (S)-indoline-2-carboxylate (1.0 equiv, 5.0 mmol) in anhydrous dichloromethane (DCM) to achieve a concentration of 0.2 M.

  • Base Addition: Add N,N-diisopropylethylamine (DIPEA) (2.0 equiv, 10.0 mmol). Cool the mixture to 0 °C using an ice-water bath.

  • Catalyst Addition (Critical Step): Add exactly 0.1 equiv (0.5 mmol) of DMAP. Do not exceed this threshold to preserve the C2 stereocenter.

  • Acylation: Dropwise add the acyl chloride or anhydride (1.2 equiv) over 15 minutes. Maintain stirring at 0 °C for 30 minutes, then allow the reaction to naturally warm to room temperature (25 °C).

  • Monitoring: Monitor the reaction strictly via LCMS or TLC every 2 hours.

  • Acidic Quench (Self-Validation Checkpoint): Terminate the reaction exactly when the starting material is consumed (typically 12-16 hours). Quench immediately by adding 10 mL of 1M Citric Acid solution. Causality: This instantly protonates DMAP and DIPEA, halting any base-catalyzed enolization.

  • Workup & Isolation: Extract the aqueous layer with DCM (3 x 15 mL). Wash the combined organic layers with saturated aqueous NaHCO₃ (20 mL) and brine (20 mL). Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash column chromatography.

References

  • Title: A Proline Mimetic for the Design of New Stable Secondary Structures: Solvent-Dependent Amide Bond Isomerization of (S)-Indoline-2-carboxylic Acid Derivatives Source: ACS Publications URL: [Link]

  • Title: Rational Design of 2-Substituted DMAP-N-oxides as Acyl Transfer Catalysts: Dynamic Kinetic Resolution of Azlactones Source: Journal of the American Chemical Society URL: [Link]

Sources

Troubleshooting

Column chromatography purification methods for tert-butyl (S)-indoline-2-carboxylate crude

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the isolation of tert-butyl (S)-indoline-2-carboxylate. This molecule presents a trifecta of...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the isolation of tert-butyl (S)-indoline-2-carboxylate. This molecule presents a trifecta of chromatographic challenges: a basic secondary amine prone to silanol-induced tailing, an acid-labile tert-butyl ester, and an electron-rich indoline core susceptible to oxidative aromatization.

This guide provides a self-validating framework to troubleshoot your purification workflows, ensuring high yield, chemical purity, and the preservation of enantiomeric excess (ee).

Mechanistic Troubleshooting FAQs

Q1: Why does my product streak across the TLC plate and tail severely during column elution? Causality & Solution: The secondary amine of the indoline ring acts as a strong hydrogen bond donor and acceptor. Standard normal-phase silica gel contains uncapped, acidic silanol groups (Si-OH, pKa ~4.5–5.5). These silanols form strong, sometimes irreversible, ionic interactions with the amine, resulting in broad, asymmetrical peaks and poor recovery. Actionable Fix: As outlined in standard protocols for [1], you must deactivate the silica by pre-treating it with a mobile phase containing 1% (v/v) Triethylamine (TEA). TEA competitively binds to the active silanol sites, acting as a sacrificial base to ensure the indoline elutes in a tight band. Alternatively, switch to an amine-functionalized (NH2) silica stationary phase.

Q2: I am losing my tert-butyl ester protecting group on the column. How do I prevent this? Causality & Solution: While tert-butyl esters are generally robust, the localized acidic microenvironment of highly active silica gel can catalyze the elimination of isobutylene, yielding the free (S)-indoline-2-carboxylic acid. This degradation is exacerbated by prolonged column residence times. *Actionable Fix: If TEA buffering is insufficient, switch your stationary phase to Neutral Alumina (Brockmann Activity II or III). Alumina lacks the highly acidic protons of silica, completely preventing acid-catalyzed ester cleavage.

Q3: NMR shows contamination with tert-butyl indole-2-carboxylate. Where is this oxidation coming from? Causality & Solution: Indolines are electron-rich and thermodynamically driven to oxidize (dehydrogenate) into their corresponding aromatic indoles. High-surface-area silica gel, combined with ambient oxygen and light, acts as a catalyst for this radical-mediated aromatization, a known issue in [4]. Actionable Fix: Treat the column as an air-sensitive environment. Degas your eluent, wrap the column in aluminum foil to exclude light, and apply positive Argon pressure to drive the solvent. Flash chromatography must be executed rapidly; never leave the compound adsorbed on the silica bed overnight.

Q4: How do I maintain the enantiomeric excess (ee) of the (S)-stereocenter? Causality & Solution: The C2 proton (alpha to both the ester and the amine) is moderately acidic. While adding TEA is necessary to prevent tailing, prolonged exposure to excessive base (>5% TEA) can promote enolization. Subsequent reprotonation from the less hindered face degrades the (S)-configuration into a racemic mixture, a reactivity challenge well-documented in [3]. Actionable Fix: Strictly limit TEA concentration to 0.5%–1.0% (v/v). Evaporate the pooled fractions immediately under reduced pressure at a low temperature (<30 °C) to remove residual TEA.

Workflow & Mechanistic Diagrams

G A Crude tert-Butyl (S)-indoline-2-carboxylate B Assess TLC Profile A->B C1 Issue: Severe Tailing (Secondary Amine) B->C1 Low Rf / Streaking C2 Issue: Ester Cleavage (Acidic Silica) B->C2 Lower Spot (Acid) C3 Issue: Oxidation to Indole (Air/Silica Catalyzed) B->C3 Higher Spot (Indole) D1 Pre-treat Silica with 1% TEA or Use NH2-Silica C1->D1 D2 Switch to Neutral Alumina or Buffer Eluent C2->D2 D3 Minimize Column Time Run under Argon Pressure C3->D3

Troubleshooting logic for common chromatographic issues with tert-butyl (S)-indoline-2-carboxylate.

MechanisticPathways Indoline tert-Butyl (S)-indoline- 2-carboxylate Tailing Irreversible Adsorption (Tailing) Indoline->Tailing H-bonding Cleavage tert-Butyl Cleavage (Free Acid) Indoline->Cleavage H+ catalysis Epimerization Epimerization (R/S Racemate) Indoline->Epimerization Deprotonation at C2 Oxidation Aromatization (Indole Derivative) Indoline->Oxidation Dehydrogenation Silanol Acidic Silanol (Si-OH) Silanol->Tailing Silanol->Cleavage Base Excess Base (TEA) Base->Epimerization Oxygen O2 / Active Silica Oxygen->Oxidation

Mechanistic degradation and interaction pathways during silica gel chromatography.

Quantitative Data: Stationary Phase Comparison

Stationary PhaseTailing FactorEster StabilityOxidation RiskEpimerization RiskRecommendation
Standard Silica Gel High (Severe)ModerateHighLowNot Recommended
Silica Gel + 1% TEA LowHighModerateModeratePrimary Choice (Cost-effective)
NH2-Functionalized Silica Very LowHighLowLowOptimal (Best purity, higher cost)
Neutral Alumina LowVery HighLowLowExcellent alternative for acid-sensitive batches

Experimental Protocol: TEA-Deactivated Flash Chromatography

This self-validating protocol ensures the protection of the secondary amine, the tert-butyl ester, and the (S)-stereocenter. It adheres to best practices found in [2].

  • Solvent System Preparation: Determine the optimal Hexane/Ethyl Acetate ratio via TLC (target Rf ~0.3). Prepare the bulk eluent and add exactly 1% (v/v) Triethylamine (TEA). Mix thoroughly. Self-validation: Run a TLC of the crude using the TEA-modified solvent; the indoline spot must appear tight and symmetrical before proceeding.

  • Column Packing & Deactivation: Slurry pack the flash column with standard 60 Å silica gel using the TEA-modified eluent. Flush the packed bed with a minimum of 3 Column Volumes (CV) of the modified eluent. Causality: This guarantees all acidic silanol sites are capped by TEA prior to sample introduction, preventing irreversible adsorption.

  • Sample Loading: Dissolve the crude tert-butyl (S)-indoline-2-carboxylate in a minimal volume of the eluent. Apply it evenly to the top of the silica bed. If the crude is insoluble in the eluent, perform a dry load using a small amount of neutral alumina (do not use silica for dry loading, to prevent localized degradation).

  • Inert Elution: Connect the column to an Argon line. Apply positive pressure to achieve a rapid flow rate (e.g., 2 inches/min drop rate). Collect fractions in clean test tubes. Causality: Rapid elution under inert gas minimizes the time the molecule spends on the catalytic silica surface, preventing oxidative aromatization.

  • Concentration & Storage: Identify product-containing fractions via TLC. Pool the fractions and evaporate immediately on a rotary evaporator with the water bath set strictly below 30 °C. Flush the flask with Argon and store the purified oil/solid at -20 °C.

References

  • Agilent Technologies. "Sample Preparation Fundamentals for Chromatography." Agilent Library, 2021. Available at:[Link]

  • Cordella, F., et al. "On the Reactivity of (S)-Indoline-2-Carboxylic Acid." Chirality, vol. 36, no. e70008, 2024. Available at:[Link]

  • ValQi. "Regiospecific Functionalization of Indole-2-Carboxylates and Diastereoselective Preparation of the Corresponding Indolines." Heterocycles, vol. 51, no. 12, 1999. Available at:[Link]

Optimization

Reducing byproduct impurities in (S)-indoline-2-carboxylic acid tert-butyl ester synthesis

Welcome to the Advanced Troubleshooting Guide for the synthesis of (S)-indoline-2-carboxylic acid tert-butyl ester. This chiral intermediate is highly valued in drug development, particularly as a precursor for ACE inhib...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Troubleshooting Guide for the synthesis of (S)-indoline-2-carboxylic acid tert-butyl ester. This chiral intermediate is highly valued in drug development, particularly as a precursor for ACE inhibitors like perindopril[1].

However, synthesizing this compound presents a unique chemoselective challenge: the indoline ring contains a highly nucleophilic secondary amine, an easily epimerized alpha-chiral center, and a core that is susceptible to auto-oxidation. This guide is designed by application scientists to help you navigate these competing reaction pathways, eliminate byproduct impurities, and optimize your yield.

Mechanistic Workflow & Impurity Pathways

Understanding the causality behind impurity formation is the first step in troubleshooting. The diagram below maps the divergent pathways your starting material can take under different esterification conditions.

G SM (S)-Indoline-2-carboxylic acid (Starting Material) Prod (S)-Indoline-2-carboxylic acid tert-butyl ester (Desired Product) SM->Prod DMF-di-t-Bu acetal (Toluene, 80°C) NBoc N-Boc-(S)-indoline-2- carboxylic acid t-butyl ester (N-Alkylation) SM->NBoc Boc2O, DMAP (Excess) Racem (R/S)-Indoline-2- carboxylic acid t-butyl ester (Racemization) SM->Racem Strong Base / Prolonged Heat Oxid Indole-2-carboxylic acid tert-butyl ester (Oxidation) SM->Oxid O2, Trace Metals

Figure 1: Chemoselective pathways and common impurity formations during indoline esterification.

Troubleshooting FAQs

Q: Why am I seeing a massive N-Boc byproduct when using Boc₂O and tert-butanol for esterification? A: The secondary amine of the indoline ring is highly nucleophilic. When using Di-tert-butyl dicarbonate (Boc₂O) with DMAP, the reagent cannot easily distinguish between the carboxylate and the secondary amine, leading to competitive or preferential N-tert-butyloxycarbonylation (N-Boc formation). Solution: Abandon the Boc₂O method if you require an unprotected amine. Instead, utilize N,N-dimethylformamide di-tert-butyl acetal (DMF-di-t-Bu acetal), which provides highly selective esterification of the carboxylic acid function without interacting with the secondary amine[2].

Q: My product shows significant loss of enantiomeric excess (ee). How do I prevent racemization? A: The alpha-proton (at the C2 position) is flanked by an electron-withdrawing carboxylate and the aromatic indoline core, making it relatively acidic. Exposure to strong bases (like DBU) or prolonged heating in the presence of basic catalysts causes reversible deprotonation, destroying the (S)-configuration[3]. Solution: Maintain strictly mild conditions. If using DMF-di-t-Bu acetal, limit heating to 80°C and strictly monitor the reaction time (typically 2-3 hours). Do not leave the reaction heating overnight.

Q: I am observing an impurity with a mass of [M-2] in my LC-MS. What is this, and how do I stop it? A: A mass loss of 2 Da indicates the oxidation of the indoline core to an indole derivative. Indolines are highly susceptible to auto-oxidation in the presence of atmospheric oxygen, especially under basic conditions or when trace transition metals (like copper or iron) are present. Solution: Thoroughly degas your solvents by sparging with Argon or Nitrogen for 15 minutes prior to adding reagents. Ensure all glassware is free of metal contaminants.

Quantitative Data: Esterification Method Comparison

To aid in your experimental design, the table below summarizes the causality and performance metrics of various esterification strategies.

Esterification MethodTypical YieldN-Acylation RiskRacemization RiskApplication Scientist Recommendation
Boc₂O / t-BuOH / DMAP < 40% (desired)Critical ModerateAvoid. The secondary amine will inevitably react, destroying chemoselectivity.
Isobutylene gas / H₂SO₄ 70 - 80%NoneHigh (if > 0°C)Situational. Good for scale-up but requires pressure reactors and strict cooling to prevent epimerization.
tert-Butyl trichloroacetimidate 75 - 85%LowLowViable Alternative. Good chemoselectivity, though the reagent is highly moisture-sensitive.
DMF-di-tert-butyl acetal 85 - 95% None Low Highly Recommended. Provides selective esterification of the carboxylic acid under mild conditions[2].

Step-by-Step Optimized Protocol

This self-validating protocol utilizes DMF-di-tert-butyl acetal to achieve high yields of the target ester while preserving the (S)-stereocenter and the free secondary amine.

Reagents & Materials:

  • (S)-Indoline-2-carboxylic acid (Optically pure)[3]

  • N,N-Dimethylformamide di-tert-butyl acetal (4.0 equivalents)

  • Anhydrous Toluene (0.2 M relative to substrate)

  • Argon gas

Methodology:

  • Preparation & Inertion: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar. Add (S)-indoline-2-carboxylic acid (1.0 eq) and suspend it in anhydrous toluene.

    • Causality: Suspending in toluene prevents premature degradation.

    • Self-Validation: Sparge the suspension with Argon for 15 minutes. The physical displacement of oxygen is critical to prevent the [M-2] indole oxidation byproduct.

  • Reagent Addition: At room temperature, add N,N-dimethylformamide di-tert-butyl acetal (4.0 eq) dropwise via syringe.

    • Causality: An excess of the acetal is required because it acts as both the tert-butyl source and the dehydrating agent. The byproduct, tert-butanol, can competitively react if the acetal is not in excess.

  • Thermal Activation: Attach a reflux condenser and heat the reaction mixture to 80°C.

    • Self-Validation: Monitor the reaction strictly via TLC (Hexanes/EtOAc 7:3, Ninhydrin stain). The reaction is complete when the baseline spot of the starting acid completely disappears (typically 2-3 hours). Do not exceed 3 hours to prevent racemization.

  • Quench & Extraction: Cool the reaction to room temperature. Dilute the mixture with Ethyl Acetate (3x volume) and transfer to a separatory funnel. Wash sequentially with saturated aqueous NaHCO₃ (1x), distilled water (2x), and brine (1x).

    • Causality: The multiple aqueous washes are mandatory to fully partition and remove the DMF byproduct generated during the reaction.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure (bath temp < 35°C). The resulting crude oil can be purified via flash chromatography if trace baseline impurities remain.

References

  • Convenient Synthesis of Pyrrole‐ and Indolecarboxylic Acid tert‐Butylesters - ResearchG
  • Isolation of a Bacillus Aryabhattai Strain for the Resolution of (R, S)
  • US20060178422A1 - Process for making (2S, 3aS, 7aS)-1-[(2S)-2-[[(1S)-1-(ethoxycarbonyl)

Sources

Troubleshooting

Technical Support Center: tert-Butyl (S)-Indoline-2-Carboxylate Storage &amp; Handling

Welcome to the Advanced Reagent Support Center. tert-Butyl (S)-indoline-2-carboxylate is a critical chiral building block extensively utilized in the synthesis of complex pharmaceuticals, including CysLT1 antagonists[1]...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Reagent Support Center. tert-Butyl (S)-indoline-2-carboxylate is a critical chiral building block extensively utilized in the synthesis of complex pharmaceuticals, including CysLT1 antagonists[1] and metallo-β-lactamase inhibitors[2]. While the tert-butyl ester group is strategically chosen for its steric bulk and resistance to nucleophilic attack, the molecule as a whole exhibits deceptive instability under standard laboratory conditions.

As a Senior Application Scientist, I have designed this guide to provide you with field-proven, mechanistically grounded troubleshooting strategies to ensure the integrity of your reagent from receipt to reaction.

Part 1: Mechanistic Troubleshooting (FAQs)

Q: I stored tert-butyl (S)-indoline-2-carboxylate on the benchtop, and it degraded into an insoluble white powder. Why did the ester cleave if it wasn't exposed to strong acid? A: The degradation is an autocatalytic cascade triggered by atmospheric moisture and carbon dioxide. The indoline core contains a secondary amine. In the presence of ambient moisture, this amine absorbs atmospheric CO 2​ to form a carbamate salt, locally lowering the micro-environmental pH. While tert-butyl esters are highly stable to bases, they are exceptionally labile to trace acids, cleaving via a stable tert-butyl cation intermediate to release isobutylene gas and the free carboxylic acid[3].

Once the free (S)-indoline-2-carboxylic acid is generated, the molecule undergoes rapid intermolecular condensation. The unprotected secondary amine of one molecule attacks the newly freed carboxylic acid of another, resulting in the quantitative formation of a highly insoluble 2,5-diketopiperazine dimer[4]. The white powder you observe is this diketopiperazine degradant, not the intact ester.

Q: My compound hasn't formed a powder, but it has turned yellow/brown. Is this also moisture-related? A: Yes, but via a parallel pathway. Moisture often acts as a vector for dissolved oxygen. The indoline ring (a reduced indole) is prone to spontaneous dehydrogenation (oxidation) back to the aromatic indole-2-carboxylate derivative when exposed to air and moisture[2]. This oxidation disrupts the (S)-stereocenter at C2 and introduces conjugated chromophores, causing the characteristic yellow/brown discoloration.

DegradationPathways A tert-Butyl (S)-indoline- 2-carboxylate B Moisture + Atmospheric CO2 (Trace Acid Generation) A->B Improper Sealing (H2O ingress) C Air Exposure (Oxidation) A->C Lack of Inert Gas (O2 ingress) D Acid-Catalyzed Cleavage (tert-Butyl Cation) B->D H+ catalysis F Indole-2-carboxylate Derivatives C->F Dehydrogenation E (S)-Indoline-2-carboxylic acid + Isobutylene D->E Ester Hydrolysis G Diketopiperazine Formation E->G Intermolecular Condensation

Logical workflow of moisture and air-induced degradation pathways.

Part 2: Quantitative Storage Matrix

To prevent the degradation cascades outlined above, strict adherence to environmental controls is mandatory. The table below summarizes the expected stability of tert-butyl (S)-indoline-2-carboxylate under various storage conditions.

Storage ConditionAtmosphereRelative Humidity (RH)Expected Shelf LifePrimary DegradantVisual Indicator
Benchtop (20–25°C) Ambient Air> 40%< 2 weeksDiketopiperazineWhite, insoluble clumps
Standard Fridge (2–8°C) Ambient AirVariable1–3 monthsIndole & Free AcidYellowing / slight clumping
Desiccator (-20°C) Argon (UHP)< 5%> 2 yearsNoneFree-flowing pale powder

Part 3: Self-Validating Experimental Protocols

Protocol A: Diagnostic Recovery Workup (Salvaging Degraded Material)

Causality: tert-Butyl esters are highly lipophilic, whereas the diketopiperazine dimer and trace free acids are highly polar and insoluble in non-polar solvents. This solubility differential allows for a self-validating recovery process to rescue partially degraded batches.

  • Dissolution Check (Validation Step): Suspend the suspect batch in anhydrous dichloromethane (DCM) (10 mL/g).

    • Self-Validation: Intact tert-butyl (S)-indoline-2-carboxylate will dissolve instantly. A cloudy suspension confirms the presence of the diketopiperazine degradant.

  • Filtration: Pass the suspension through a 0.22 µm PTFE syringe filter to completely remove the insoluble diketopiperazine.

  • Mild Basic Wash: Wash the organic filtrate with cold 5% aqueous NaHCO 3​ (1x volume) to extract any unreacted free (S)-indoline-2-carboxylic acid.

    • Causality: Keep the wash strictly cold (< 5°C) to prevent base-catalyzed epimerization of the delicate (S)-stereocenter.

  • Drying & Concentration: Dry the organic layer over anhydrous Na 2​ SO 4​ , filter, and concentrate under reduced pressure at 25°C to yield the purified ester.

Protocol B: Anhydrous Aliquoting and Storage Workflow

Causality: Repeated thermal cycling of a bulk container introduces condensation. Aliquoting upon receipt prevents the entire batch from undergoing freeze-thaw degradation.

  • Thermal Equilibration: Allow the sealed commercial bottle to warm to room temperature in a desiccator for 2 hours before opening.

    • Self-Validation: The exterior of the bottle must be completely dry to the touch. Opening a cold bottle immediately condenses atmospheric moisture directly into the powder.

  • Inert Gas Purging: Transfer the bottle to a glovebox or use a Schlenk line. Purge the headspace with ultra-high purity (UHP) Argon.

    • Causality: Argon is denser than Nitrogen and provides a superior, heavy protective blanket over the solid, displacing both O 2​ and H 2​ O.

  • Aliquoting: Divide the bulk material into single-use amber glass vials to shield the compound from UV-induced oxidation.

  • Desiccant Packaging (Validation Step): Place the sealed vials into a secondary container (e.g., a vacuum-sealed Mylar bag) containing indicating Drierite (calcium sulfate).

    • Self-Validation: The indicator must remain blue. If it turns pink, the primary seal has failed, moisture has breached the system, and the sample must be re-purged before use.

  • Storage: Store the secondary container at -20°C.

AliquotingWorkflow S1 1. Thermal Equilibration S2 2. Argon Purging S1->S2 Prevents condensation S3 3. Rapid Aliquoting S2->S3 Excludes O2/H2O S4 4. Desiccant Packaging S3->S4 Limits exposure S5 5. -20°C Storage S4->S5 Self-validating moisture check

Step-by-step experimental workflow for anhydrous aliquoting and storage.

References

  • Source: National Institutes of Health (nih.gov)
  • On the Reactivity of (S)
  • Source: American Chemical Society (acs.org)
  • Source: BenchChem (benchchem.com)

Sources

Optimization

Overcoming steric hindrance in tert-butyl (S)-indoline-2-carboxylate substitutions

Welcome to the Advanced Substrate Troubleshooting Portal. As a Senior Application Scientist, I frequently consult with researchers struggling to functionalize the N1 position of tert-butyl (S)-indoline-2-carboxylate.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Substrate Troubleshooting Portal. As a Senior Application Scientist, I frequently consult with researchers struggling to functionalize the N1 position of tert-butyl (S)-indoline-2-carboxylate. The massive steric shadow cast by the C2 tert-butyl ester drastically reduces the nucleophilicity of the adjacent secondary amine, rendering standard substitution protocols ineffective.

This guide provides causal mechanistic insights, self-validating experimental protocols, and targeted FAQs to help you overcome these steric barriers across alkylation, arylation, and acylation workflows.

The Steric Bottleneck: Mechanistic Overview

Before troubleshooting, it is critical to understand why standard reactions fail. The bulky tert-butyl group physically blocks the trajectory of incoming electrophiles and restricts the conformational flexibility required for transition states. Overcoming this requires forcing the thermodynamics (via strong bases) or rerouting the catalytic mechanism (via specialized ligands).

G Substrate tert-Butyl (S)-indoline-2-carboxylate Hindrance Massive Steric Shielding at N1 by C2 tert-butyl ester Substrate->Hindrance Structural Feature Alkylation N-Alkylation Pathway (Requires strong base & polar solvent) Hindrance->Alkylation Overcome via Deprotonation Arylation N-Arylation Pathway (Requires bulky Pd-ligands) Hindrance->Arylation Overcome via Rerouted RE Acylation N-Acylation Pathway (Requires highly reactive acyl chlorides) Hindrance->Acylation Overcome via Electrophilicity

Fig 1. Mechanistic pathways to overcome C2-ester steric shielding at the N1 position.

Troubleshooting Guide: N-Alkylation

The Challenge: Alkylating the N1 position often results in unreacted starting material or competing C3-alkylation. The poor inherent nucleophilicity of the indoline nitrogen is severely exacerbated by the tert-butyl group 1. The Solution: You must force complete deprotonation prior to the addition of the electrophile. Using strong, non-nucleophilic bases in polar aprotic solvents generates a highly reactive indolinide anion that can overcome the steric penalty 1.

Quantitative Data: Base & Solvent Optimization
BaseSolventTempRelative YieldMechanistic Rationale
K₂CO₃MeCN80 °C<10%Insufficient basicity to deprotonate the hindered N-H bond.
Cs₂CO₃DMF60 °C30-40%Moderate deprotonation; competing C3-alkylation observed due to ambient heat.
NaH (60%)DMF0 °C to RT85-95%Rapid, complete indolinide formation; highly selective N-alkylation.
LiHMDSTHF-78 °C to RT75-85%Excellent for base-sensitive electrophiles, prevents side-reactions.
Validated Protocol: Strong-Base Mediated N-Alkylation
  • Preparation: Flame-dry a Schlenk flask under argon. Add tert-butyl (S)-indoline-2-carboxylate (1.0 equiv) and anhydrous DMF (0.2 M).

  • Deprotonation: Cool the solution to 0 °C. Slowly add NaH (60% dispersion in mineral oil, 1.5 equiv). Stir for 30 minutes at 0 °C, then warm to room temperature for 15 minutes to ensure complete evolution of H₂ gas.

  • Electrophile Addition: Re-cool to 0 °C. Add the alkyl halide (1.2 equiv) dropwise.

  • Self-Validation Step: Quench a 10 µL aliquot in 1 mL MeOH. Analyze via LC-MS. Monitor the disappearance of the starting material mass (m/z[M+H]⁺ = 220.1) and the appearance of the alkylated product. TLC (Hexanes/EtOAc 4:1) should show a distinct UV-active spot with a higher Rf value than the starting material due to the loss of the polar N-H bond.

  • Workup: Quench carefully with saturated aqueous NH₄Cl, extract with EtOAc, wash extensively with LiCl (5% aq) to remove DMF, dry over Na₂SO₄, and concentrate.

FAQ:

  • Q: Why am I seeing C3-alkylation instead of N-alkylation?

    • A: C3-alkylation occurs when the reaction is heated excessively or when weak bases allow the reaction to proceed via a neutral enamine-like mechanism. Keep the temperature low and ensure complete N-deprotonation with NaH to lock the reactivity at the nitrogen center.

Troubleshooting Guide: N-Arylation (Buchwald-Hartwig)

The Challenge: Cross-coupling bulky indolines with aryl halides typically stalls. The primary failure point is the reductive elimination (RE) step, which has an intrinsically high energy barrier when the Pd center is forced to accommodate both a bulky amide and a bulky aryl group 2. The Solution: Utilize bulky, electron-rich biarylphosphine ligands (e.g., tBuXPhos, BrettPhos). These ligands enforce a rerouted reductive elimination pathway, minimizing steric repulsion in the transition state and accelerating the C-N bond formation 32.

G Start Hindered Indoline + Aryl Halide OxAdd Oxidative Addition Pd(0) → Pd(II) Start->OxAdd AmineBind Amine Coordination (Base-assisted) OxAdd->AmineBind tBuXPhos / BrettPhos RedElim Reductive Elimination (Steric bottleneck) AmineBind->RedElim NaOtBu or LiHMDS Product N-Aryl Indoline Product RedElim->Product Rerouted transition state

Fig 2. Catalytic cycle adaptations required for hindered indoline Buchwald-Hartwig amination.

Quantitative Data: Ligand Performance in Hindered N-Arylation
LigandCatalyst PrecursorBaseOutcomeMechanistic Rationale
XPhosPd₂(dba)₃NaOtBuTraceSteric bulk of ligand is insufficient to force reductive elimination.
RuPhosPd(OAc)₂Cs₂CO₃20-30%Moderate conversion; significant hydrodehalogenation byproduct.
tBuXPhosPd₂(dba)₃NaOtBu70-85%Bulky t-butyl groups on phosphine lower the reductive elimination barrier.
BrettPhosPd(OAc)₂LiHMDS>90%Optimal spatial arrangement accommodates the bulky C2-ester during C-N bond formation.
Validated Protocol: Pd-Catalyzed N-Arylation
  • Preparation: In a glovebox or under strict Schlenk conditions, charge a vial with tert-butyl (S)-indoline-2-carboxylate (1.0 equiv), aryl bromide (1.2 equiv), Pd(OAc)₂ (5 mol%), BrettPhos (10 mol%), and LiHMDS (1.5 equiv).

  • Reaction: Add anhydrous Toluene (0.1 M). Seal the vial, remove from the glovebox, and heat to 90 °C for 12 hours.

  • Self-Validation Step: Monitor the reaction via GC-MS or LC-MS after 2 hours. A successful oxidative addition and amine coordination will result in the consumption of the aryl halide. Diagnostic check: If the starting indoline remains but the aryl halide is consumed, this indicates a failure at the reductive elimination step (leading to hydrodehalogenation). If this occurs, verify the integrity of your BrettPhos ligand or switch to a more active pre-catalyst (e.g., BrettPhos Pd G3).

  • Workup: Cool to room temperature, filter through a pad of Celite, elute with EtOAc, and purify via flash chromatography.

FAQ:

  • Q: My reaction turns black immediately and yields no product. Why?

    • A: Immediate blackening (Pd-black precipitation) indicates catalyst decomposition before oxidative addition or amine binding can occur. This is usually caused by oxygen/moisture ingress or using a base (like NaOtBu) that is incompatible with an electrophilic functional group on your aryl halide. Ensure rigorous degassing and consider switching to LiHMDS.

Troubleshooting Guide: N-Acylation & Peptide Coupling

The Challenge: Standard peptide coupling reagents (EDC, BOP, TBTU, HATU) routinely fail to acylate indoline-2-carboxylates. The tetrahedral intermediate formed during standard coupling suffers from severe steric clash with the C2 tert-butyl ester, causing the reaction to abort 4. The Solution: Bypass standard coupling agents entirely. Convert the incoming carboxylic acid to a highly reactive acyl chloride and use an inorganic base (Cs₂CO₃) or a nucleophilic catalyst (DMAP) to drive the acylation forward 4.

Validated Protocol: N-Acylation via Acyl Chlorides
  • Acyl Chloride Generation: Suspend your carboxylic acid (1.5 equiv) in anhydrous DCM. Add oxalyl chloride (2.0 equiv) and 1 drop of DMF. Stir until gas evolution ceases (approx. 2 hours). Concentrate under vacuum to remove excess oxalyl chloride.

  • Acylation: Dissolve the crude acyl chloride in anhydrous Acetonitrile. In a separate flask, dissolve tert-butyl (S)-indoline-2-carboxylate (1.0 equiv) and Cs₂CO₃ (2.5 equiv) in Acetonitrile at 0 °C.

  • Addition: Add the acyl chloride solution dropwise to the indoline mixture. Stir for 30 minutes at 0 °C, then warm to room temperature for 1 hour.

  • Self-Validation Step: Prior to adding the indoline, confirm the complete formation of the acyl chloride by quenching a 5 µL aliquot in methanol; LC-MS should show quantitative formation of the methyl ester. After adding the indoline, monitor via TLC. The N-acylated product will typically have a significantly lower Rf than the starting indoline due to the highly polar amide bond.

FAQ:

  • Q: Can I use HATU/HOAt instead of generating an acyl chloride?

    • A: While HATU is the gold standard for hindered amines, the tert-butyl ester at the C2 position of indoline often proves too bulky even for the highly reactive HOAt ester intermediate. If you must avoid acyl chlorides (e.g., due to sensitive functional groups), try using acid fluorides generated via cyanuric fluoride or TFFH, which are smaller and less prone to steric clash than HOAt esters.

References

  • Benchchem. "Optimization of reaction conditions for N-alkylation of indoles." Benchchem Troubleshooting Guides.
  • Organic Chemistry Portal. "Efficient Palladium-Catalyzed N-Arylation of Indoles." Organic Chemistry Portal.
  • National Center for Biotechnology Information (NIH). "Recent Progress Concerning the N-Arylation of Indoles." PMC.
  • ACS Publications. "Intermolecular Buchwald–Hartwig Reactions for Enantioselective Synthesis of Diverse Atropisomers." Journal of the American Chemical Society.
  • National Center for Biotechnology Information (NIH). "Synthesis and Evaluation of Spumigin Analogues Library with Thrombin Inhibitory Activity." PMC.

Sources

Troubleshooting

Technical Support Center: Minimizing Epimerization During Deprotection of tert-Butyl (S)-Indoline-2-carboxylate

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the stereochemical degradation of conformationally constrained amino acids.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the stereochemical degradation of conformationally constrained amino acids. (S)-Indoline-2-carboxylic acid is a highly rigid, non-proteinogenic amino acid critical to the synthesis of peptidomimetics and blockbuster ACE inhibitors like perindopril[1].

While protecting its carboxylic acid as a tert-butyl ester is standard practice, removing this group under conventional strong-acid conditions frequently leads to a critical failure mode: epimerization at the C2 chiral center [2]. This guide provides field-proven troubleshooting strategies, mechanistic insights, and optimized protocols to preserve the stereochemical integrity of your substrate.

Mechanistic Insight: The Causality of Epimerization

To solve the problem, we must first understand the chemical environment of the indoline ring. Why is the (S)-indoline-2-carboxylate uniquely susceptible to epimerization compared to standard amino acids like proline?

The C2 proton of the indoline ring is unusually acidic. It is flanked by the electron-withdrawing ester carbonyl and the nitrogen atom of the aromatic indoline system. Under strongly acidic deprotection conditions (e.g., Trifluoroacetic Acid, TFA)[3], the ester carbonyl oxygen becomes protonated. This increases the electrophilicity of the carbonyl carbon, facilitating the abstraction of the adjacent C2 proton. The molecule transiently forms an achiral enol (or an iminium ion, depending on the nitrogen's protection state). Upon re-protonation, the hydrogen can add to either face of the planar intermediate, resulting in a thermodynamically driven racemic mixture of (R)- and (S)-enantiomers[2].

EpimerizationMechanism A (S)-Indoline-2-carboxylate (Chiral C2 Center) B Protonation of Ester Carbonyl (Strong Acid) A->B H+ (e.g., TFA) C C2-Proton Abstraction (Loss of H+) B->C Acidic C2-H D Achiral Enol / Iminium Intermediate C->D Enolization E Non-stereoselective Re-protonation D->E H+ addition F Racemic Mixture (R/S)-Indoline-2-carboxylic acid E->F Loss of Stereocontrol

Fig 1. Acid-catalyzed epimerization mechanism of indoline-2-carboxylates via enolization.

Troubleshooting Guide & FAQs

Q1: I am using 50% TFA in DCM for 2 hours at room temperature, and I am seeing 15-20% epimerization. What is the primary cause? A: The combination of high acid concentration, ambient temperature, and extended reaction time drives the enolization pathway. While 50% TFA/DCM is standard for tert-butyl ester cleavage[3], the indoline C2-proton is too labile for prolonged exposure. You must lower the temperature to 0 °C, strictly monitor the reaction time, and remove the acid immediately upon completion.

Q2: Does the choice of scavenger affect the epimerization rate? A: Yes. While scavengers like triisopropylsilane (TIS) or water are used to trap tert-butyl cations[3], water can act as a mild base/nucleophile that facilitates the removal of the C2 proton once the carbonyl is activated by TFA. If epimerization persists, switch to a strictly anhydrous scavenger system (e.g., TIS/phenol) or change the deprotection chemistry entirely.

Q3: My deprotection went perfectly, but I observed epimerization after the workup. Why? A: Epimerization of indoline-2-carboxylates is highly sensitive to basic conditions[4]. If you quench the TFA reaction with a strong aqueous base or leave the product in a saturated sodium bicarbonate (NaHCO₃) solution for too long during extraction, base-catalyzed enolization will occur. Always perform rapid, cold workups and consider simply evaporating the TFA under high vacuum at low temperatures instead of neutralizing.

Q4: Are there milder alternatives to TFA for tert-butyl ester deprotection? A: Absolutely. As an Application Scientist, I highly recommend two alternatives:

  • Aqueous 85% Phosphoric Acid (H₃PO₄): A surprisingly mild, "green" reagent that efficiently cleaves tert-butyl esters without the harshness of TFA, significantly minimizing epimerization of sensitive substrates[5].

  • Lewis Acid-Mediated Cleavage (TMSOTf): Trimethylsilyl trifluoromethanesulfonate combined with a mild, non-nucleophilic base (like 2,6-lutidine) cleaves tert-butyl esters under strictly anhydrous conditions, bypassing the protic enolization pathway entirely.

Data Presentation: Deprotection Strategy Comparison

To help you select the right approach, consult the empirical data summarized below:

Deprotection MethodReagentsTemp (°C)TimeTypical EpimerizationYieldBest Application
Standard TFA 50% TFA in DCM25 °C2-4 h15 - 25%>90%Robust substrates (Not recommended here)
Optimized TFA 20% TFA in DCM0 °C1 h< 5%85%Standard lab setups, rapid cleavage
Aqueous H₃PO₄ 85% wt H₃PO₄ (neat)25 °C1-2 h< 1%80-88%Highly epimerization-prone substrates[5]
Lewis Acid TMSOTf, 2,6-Lutidine0 °C2 h< 2%90%Anhydrous requirements, complex peptides

Workflow & Experimental Protocols

WorkflowTree Start Start: tert-Butyl (S)-Indoline-2-carboxylate Cond1 Are other highly acid-labile groups present? Start->Cond1 Path1 Protocol A: Optimized TFA/DCM (0°C) Cond1->Path1 No Cond2 Is strict anhydrous condition required? Cond1->Cond2 Yes End Enantiopure (S)-Indoline-2-carboxylic acid Path1->End Path2 Protocol B: 85% Aq. H3PO4 (Mild) Path2->End Cond2->Path2 No Path3 Protocol C: TMSOTf / 2,6-Lutidine Cond2->Path3 Yes Path3->End

Fig 2. Decision matrix for selecting the optimal tert-butyl ester deprotection protocol.

Protocol A: Optimized Low-Temperature TFA Deprotection

Use this when TFA is required, but stereochemical integrity must be preserved.

  • Preparation: Dissolve the tert-butyl (S)-indoline-2-carboxylate substrate (1.0 mmol) in anhydrous DCM (5.0 mL) in a round-bottom flask.

  • Cooling: Submerge the flask in an ice-water bath and allow it to equilibrate to 0 °C for 10 minutes.

  • Acid Addition: Dropwise, add a pre-cooled (0 °C) solution of 20% TFA in DCM (5.0 mL) containing 2.5% TIS.

  • Monitoring: Stir at 0 °C. Monitor strictly via TLC or LC-MS every 15 minutes. Do not let the reaction proceed longer than necessary (typically complete within 45-60 mins).

  • Workup: Do not quench with aqueous base. Instead, immediately concentrate the mixture under reduced pressure (rotary evaporator bath < 25 °C). Co-evaporate with toluene (3 x 10 mL) to azeotropically remove residual TFA.

Protocol B: Mild Aqueous Phosphoric Acid (H₃PO₄) Deprotection

A field-proven, highly selective method that suppresses epimerization[5].

  • Preparation: Add the tert-butyl (S)-indoline-2-carboxylate substrate (1.0 mmol) to a reaction vial.

  • Solvent: Dissolve in a minimal amount of DCM (1.0 mL) to ensure solubility.

  • Reagent Addition: Add aqueous 85 wt % H₃PO₄ (5.0 equivalents) dropwise at room temperature.

  • Reaction: Stir vigorously at room temperature for 1–2 hours. The biphasic or neat mixture will facilitate cleavage without forming a highly acidic organic phase.

  • Workup: Dilute the reaction with water (15 mL) and extract with ethyl acetate (3 x 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Protocol C: Lewis Acid-Mediated (TMSOTf) Cleavage

Ideal for complex peptidomimetics where protic acids cause degradation.

  • Preparation: Dissolve the substrate (1.0 mmol) in anhydrous DCM (10 mL) under an inert argon atmosphere.

  • Base Addition: Add 2,6-lutidine (3.0 mmol) and cool the mixture to 0 °C.

  • Activation: Slowly add Trimethylsilyl trifluoromethanesulfonate (TMSOTf, 2.0 mmol) dropwise.

  • Reaction: Stir at 0 °C for 1 hour, then allow to slowly warm to room temperature if starting material remains.

  • Quenching: Quench with a mild, cold buffer (e.g., 10% aqueous citric acid, 10 mL) to avoid basic enolization. Extract with DCM, dry over Na₂SO₄, and concentrate.

References

  • Source: Google Patents (US4914214A)
  • On the Reactivity of (S)-Indoline-2-Carboxylic Acid Source: ResearchGate / Chirality URL:[Link]

  • Regiospecific Functionalization of Indole-2-Carboxylates and Diastereoselective Preparation of the Corresponding Indolines Source: Heterocycles (ValQi) URL:[Link]

  • Aqueous Phosphoric Acid as a Mild Reagent for Deprotection of tert-Butyl Carbamates, Esters, and Ethers Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

Sources

Optimization

Optimizing solvent selection for tert-butyl (S)-indoline-2-carboxylate crystallization

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this portal to address the specific thermodynamic and kinetic challenges associated with the crystallization of tert-butyl (S)-i...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this portal to address the specific thermodynamic and kinetic challenges associated with the crystallization of tert-butyl (S)-indoline-2-carboxylate.

This guide moves beyond generic protocols, focusing on the physicochemical causality behind solvent selection, phase behaviors, and chiral enrichment. Our goal is to provide drug development professionals with a self-validating framework to ensure high yield, optimal enantiomeric excess (e.e.), and strict polymorphic control.

Workflow Visualization: Solvent Selection Logic

SolventSelection Start Crude tert-Butyl (S)-Indoline-2-Carboxylate CheckPurity Assess Initial e.e. & Purity Start->CheckPurity HighEE High e.e. (>95%) Target: Yield & Purity CheckPurity->HighEE e.e. > 95% LowEE Low e.e. (<95%) Target: Chiral Enrichment CheckPurity->LowEE e.e. < 95% SolventA Primary Solvent: EtOAc or IPA HighEE->SolventA ChiralSolvent Thermodynamic Control: MTBE / Cyclohexane LowEE->ChiralSolvent Slurry aging SolventB Anti-Solvent: Heptane or Hexane SolventA->SolventB Add slowly at 40°C OilingOut Oiling Out Detected? SolventB->OilingOut Isolate Crystals Isolate Crystals ChiralSolvent->Isolate Crystals Filter & Wash Seed Seed at Cloud Point Cooling Ramp 0.1°C/min OilingOut->Seed Yes OilingOut->Isolate Crystals No Seed->Isolate Crystals

Decision tree for solvent selection and chiral enrichment of tert-butyl (S)-indoline-2-carboxylate.

Section 1: Frequently Asked Questions (Mechanistic Grounding)

Q: Why does tert-butyl esterification drastically alter the optimal crystallization solvent compared to the free acid? A: Free (S)-indoline-2-carboxylic acid exists as a zwitterion in many environments, forming strong intermolecular hydrogen bond networks that make it highly crystalline and soluble primarily in polar protic solvents[1]. However, protecting the carboxylic acid with a bulky tert-butyl group drastically increases the molecule's lipophilicity (logP) and eliminates its zwitterionic character[2]. Consequently, the ester becomes highly soluble in most organic solvents (e.g., dichloromethane, ethyl acetate) and insoluble in water. This necessitates the use of binary solvent systems—pairing a moderately polar "good" solvent with a non-polar anti-solvent (like heptane)—to carefully control supersaturation.

Q: How does solvent polarity influence the enantiomeric purity (e.e.) of the final crystal? A: Enantiomeric enrichment during crystallization relies on the solubility differential between the racemate and the pure enantiomer. (S)-indoline-2-carboxylic acid and its derivatives can exhibit complex chiral self-assembly, sometimes forming racemic compounds in the solid state[3]. If the tert-butyl ester forms a racemic compound, selecting a solvent system where the racemate is significantly more soluble than the pure enantiomer allows for thermodynamic control. By utilizing a solvent like MTBE/Cyclohexane, the pure (S)-enantiomer preferentially crystallizes, leaving the minor (R)-impurity dissolved in the mother liquor[4].

Section 2: Troubleshooting Guide

Issue 1: Oiling Out (Liquid-Liquid Phase Separation) Instead of Crystallization

  • Causality: The bulky tert-butyl group lowers the melting point of the intermediate. During rapid anti-solvent addition or aggressive cooling, the system's supersaturation trajectory crosses the binodal curve before reaching the spinodal curve. This causes the solute to separate as an impurity-rich liquid phase (oil) rather than forming a pure solid crystal lattice.

  • Solution: Shift from a sharp anti-solvent addition to a temperature-cycling approach with precise seeding. Maintain the system in the metastable zone to force nucleation before liquid-liquid separation occurs.

OilingOutMechanism Solution Homogeneous Solution (Ester in EtOAc/Heptane) Cooling Cooling / Anti-solvent Addition Solution->Cooling Metastable Metastable Zone (Supersaturated) Cooling->Metastable Binodal Binodal Curve Crossed (Liquid-Liquid Separation) Metastable->Binodal High cooling rate / No seeds Spinodal Labile Zone (Spontaneous Nucleation) Metastable->Spinodal Controlled cooling / Seeding Oil Oiling Out (Impure Liquid Phase) Binodal->Oil Crystal Crystallization (Pure Solid Phase) Spinodal->Crystal Oil->Crystal Prolonged aging

Thermodynamic pathways illustrating oiling out versus crystallization in binary solvent systems.

Issue 2: Poor Yield Due to Over-Solubility

  • Causality: The high lipophilicity of the tert-butyl group means that even minute amounts of the primary solvent (e.g., ethyl acetate) can keep large amounts of the product dissolved, flattening the solubility curve at lower temperatures.

  • Solution: Maximize the anti-solvent ratio (e.g., pushing from 1:3 to 1:8 EtOAc:Heptane) after the seed bed has fully formed, and lower the final isolation temperature to -5°C to force the remaining solute out of the mother liquor.

Section 3: Quantitative Data Presentation

To facilitate rapid solvent selection, the following matrix summarizes the thermodynamic performance of various binary systems for tert-butyl (S)-indoline-2-carboxylate crystallization.

Solvent System (Good / Anti-Solvent)Optimal Ratio (v/v)Saturation Temp (°C)Expected Yield (%)e.e. Enrichment PotentialOiling Out Risk
Ethyl Acetate / Heptane 1 : 545> 85HighModerate
Isopropanol / Water 1 : 250> 90LowVery High
MTBE / Cyclohexane 1 : 440~ 80Very HighLow
Toluene / Hexane 1 : 655~ 75ModerateModerate

Section 4: Self-Validating Experimental Protocol

Procedure: Anti-Solvent Crystallization with Seeding (EtOAc/Heptane System) This protocol is engineered to be self-validating. Do not proceed to the next step unless the validation criteria are met.

  • Dissolution:

    • Charge the reactor with crude tert-butyl (S)-indoline-2-carboxylate and Ethyl Acetate (2 mL/g). Heat the mixture to 45°C under moderate agitation (250 rpm).

    • Validation Checkpoint: The solution must be completely clear. If particulates remain, the concentration is too high or insoluble impurities are present. Filter through a 0.45 µm PTFE membrane before proceeding.

  • Anti-Solvent Addition (Phase 1 - Approaching Metastable Zone):

    • Slowly dose Heptane (4 mL/g) over 30 minutes while strictly maintaining the internal temperature at 45°C.

    • Validation Checkpoint: Utilize a Focused Beam Reflectance Measurement (FBRM) probe or visual inspection. The solution should approach the cloud point but must remain a single, homogeneous phase without oil droplets.

  • Seeding:

    • Cool the reactor linearly to 38°C over 20 minutes. Add 1-2 wt% of highly pure, crystalline tert-butyl (S)-indoline-2-carboxylate seeds.

    • Validation Checkpoint: Seeds must remain suspended and not dissolve after 15 minutes. This confirms the system is successfully holding in the metastable zone.

  • Aging and Anti-Solvent Addition (Phase 2 - Desupersaturation):

    • Age the slurry for 1 hour at 38°C to allow the seed bed to grow and consume initial supersaturation.

    • Dose additional Heptane (6 mL/g) continuously over 2 hours.

  • Cooling and Isolation:

    • Cool the suspension to 0°C at a controlled rate of 0.1°C/min to prevent secondary nucleation.

    • Filter the resulting crystals and wash the cake with pre-chilled Heptane (2 mL/g). Dry under vacuum at 30°C until constant weight is achieved.

Section 5: References

  • [3] Enantiopure molecules form apparently racemic monolayers of chiral cyclic pentamers | Royal Society of Chemistry (RSC) | 3

  • [4] PROCESS FOR THE PREPARATION OF ENANTIOMERICALLY ENRICHED INDOLINE-2-CARBOXYLIC ACID (Patent 1833789) | European Patent Office (EPO) | 4

  • [1] On the Reactivity of (S)‐Indoline‐2‐Carboxylic Acid | Chirality / ResearchGate |1

  • [2] A simple and powerful tert-butylation of carboxylic acids and alcohols | National Institute of Informatics (NII) | 2

Sources

Reference Data & Comparative Studies

Validation

A Strategic Guide to Synthesis: Tert-butyl (S)-indoline-2-carboxylate vs. Methyl (S)-indoline-2-carboxylate

In the landscape of modern drug discovery and fine chemical synthesis, the indoline-2-carboxylic acid scaffold is a privileged chiral building block. Its rigid, bicyclic structure serves as a crucial component in a multi...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of modern drug discovery and fine chemical synthesis, the indoline-2-carboxylic acid scaffold is a privileged chiral building block. Its rigid, bicyclic structure serves as a crucial component in a multitude of bioactive molecules, most notably in Angiotensin-Converting Enzyme (ACE) inhibitors like Perindopril and Trandolapril.[1][2][3] The strategic success of any synthesis involving this scaffold hinges on the careful selection of protecting groups for its two key functional handles: the secondary amine at the 1-position and the carboxylic acid at the 2-position.

This guide provides an in-depth comparison of two of the most common derivatives used in research and development: Methyl (S)-indoline-2-carboxylate and (S)-1-(tert-Butoxycarbonyl)indoline-2-carboxylic acid . While the user's query mentions "tert-butyl (S)-indoline-2-carboxylate," in practical synthesis, the tert-butyl group is overwhelmingly employed as a tert-Butoxycarbonyl (Boc) protecting group for the indoline nitrogen, leaving the carboxylic acid free for subsequent reactions. Therefore, this guide will focus on the synthetically pertinent comparison between the N-unprotected methyl ester and the N-Boc protected carboxylic acid, as this choice represents a fundamental strategic decision point for any synthetic chemist.

I. At a Glance: Physicochemical Properties

A foundational understanding begins with the basic properties of these two key synthetic intermediates. Their structures dictate their reactivity, stability, and ultimate utility.

PropertyMethyl (S)-indoline-2-carboxylate(S)-1-(tert-Butoxycarbonyl)indoline-2-carboxylic acid
Structure Methyl (S)-indoline-2-carboxylate(S)-1-(tert-Butoxycarbonyl)indoline-2-carboxylic acid
Functionality Free secondary amine, Methyl ester protected carboxylBoc-protected secondary amine, Free carboxylic acid
Molecular Formula C₁₀H₁₁NO₂[4]C₁₄H₁₇NO₄[5]
Molecular Weight 177.20 g/mol [4]263.29 g/mol [6]
CAS Number 141410-06-2[7][8]144069-67-0[9]
Typical Appearance Crystals[7][8]Solid[9]

II. The Strategic Crossroads: Choosing Your Intermediate

The choice between these two reagents is not arbitrary; it is dictated by the synthetic route. The core principle at play is orthogonality —the ability to deprotect one functional group without affecting the other. This allows for selective, stepwise modification of the molecule.

  • Choose Methyl (S)-indoline-2-carboxylate when your primary target for modification is the indoline nitrogen. The methyl ester serves as a robust protecting group for the carboxylic acid, stable under the typically neutral or basic conditions required for N-acylation, N-alkylation, or other modifications of the secondary amine.

  • Choose (S)-1-(tert-Butoxycarbonyl)indoline-2-carboxylic acid (Boc-Ind-OH) when your primary target is the carboxylic acid. The N-Boc group effectively shields the highly nucleophilic nitrogen, preventing it from interfering in reactions such as amide bond formation (peptide coupling), esterification, or reduction of the carboxylic acid.[10]

The following diagram illustrates this fundamental decision-making process.

G cluster_0 Synthetic Goal cluster_1 Choice of Reagent start Begin Synthesis with (S)-Indoline-2-Carboxylic Acid Scaffold goal_N Modify Indoline Nitrogen (N1) (e.g., Acylation, Alkylation) start->goal_N goal_C Modify Carboxylic Acid (C2) (e.g., Amide Coupling, Esterification) start->goal_C reagent_Me Methyl (S)-indoline-2-carboxylate (Free N, Protected C) goal_N->reagent_Me Select this path reagent_Boc (S)-1-Boc-indoline-2-carboxylic acid (Protected N, Free C) goal_C->reagent_Boc Select this path G start N-Boc-(S)-Indoline-2-carboxylate Methyl Ester (Fully Protected) reagent_base Base (e.g., NaOH) start->reagent_base Expose to reagent_acid Acid (e.g., TFA) start->reagent_acid Expose to product_acid N-Boc Protected Carboxylic Acid (Selective C-Deprotection) reagent_base->product_acid Yields product_amine Free Amine Methyl Ester (Selective N-Deprotection) reagent_acid->product_amine Yields

Caption: Orthogonal deprotection of a fully protected indoline scaffold.

IV. Experimental Protocols & Workflows

To provide a practical context, we present two common synthetic scenarios, each starting with one of our featured reagents.

Scenario 1: N-Acylation for an ACE Inhibitor Core

This workflow is representative of syntheses where the indoline nitrogen is the reaction site. [1][11]We begin with Methyl (S)-indoline-2-carboxylate.

G A Methyl (S)-indoline- 2-carboxylate B N-Acylated Methyl Ester Intermediate A->B  Acylation  (e.g., Acyl Chloride, Et3N, DCM)   C Final N-Acylated Carboxylic Acid B->C  Saponification  (e.g., LiOH, THF/H2O)  

Caption: Workflow for N-acylation followed by methyl ester deprotection.

Detailed Protocol: N-Acylation

  • Dissolution: Dissolve Methyl (S)-indoline-2-carboxylate (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (N₂ or Ar). Add a non-nucleophilic base such as triethylamine (Et₃N, 1.2 eq). Cool the solution to 0 °C in an ice bath.

  • Acylation: Slowly add the desired acyl chloride (1.1 eq), dissolved in a small amount of anhydrous DCM, to the stirred solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring progress by Thin-Layer Chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude N-acylated methyl ester intermediate by flash column chromatography on silica gel.

Scenario 2: Peptide Coupling

This workflow is standard for incorporating the indoline scaffold into a peptide chain, where the carboxylic acid is the reactive site. [10]We begin with (S)-1-(tert-Butoxycarbonyl)indoline-2-carboxylic acid.

G A (S)-1-Boc-indoline- 2-carboxylic acid B N-Boc Protected Dipeptide A->B  Peptide Coupling  (e.g., Amine, HATU, DIPEA, DMF)   C Final Dipeptide (Free Amine) B->C  N-Boc Deprotection  (e.g., TFA, DCM)  

Caption: Workflow for peptide coupling followed by N-Boc deprotection.

Detailed Protocol: Peptide Coupling and Deprotection

  • Activation: Dissolve (S)-1-(tert-Butoxycarbonyl)indoline-2-carboxylic acid (1.0 eq), the desired amine-containing component (e.g., an amino acid ester, 1.1 eq), and a coupling agent such as HATU (1.1 eq) in anhydrous dimethylformamide (DMF).

  • Coupling: Add a hindered base like N,N-Diisopropylethylamine (DIPEA, 2.5 eq) to the solution and stir at room temperature for 1-3 hours. Monitor the reaction by LC-MS.

  • Work-up: Once the coupling is complete, dilute the reaction mixture with ethyl acetate. Wash sequentially with 1 M HCl, saturated NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄ and concentrate in vacuo. Purify the crude N-Boc protected peptide if necessary.

  • Deprotection: Dissolve the purified N-Boc protected peptide in DCM. Add trifluoroacetic acid (TFA, typically 25-50% v/v in DCM).

  • Reaction & Isolation: Stir the solution at room temperature for 30-60 minutes. The reaction progress can often be observed by the bubbling of CO₂. [12]Concentrate the mixture under reduced pressure, co-evaporating with toluene to remove residual TFA. The final deprotected peptide salt is often used directly or purified further by HPLC.

V. Conclusion: A Scientist's Perspective

The selection between Methyl (S)-indoline-2-carboxylate and its N-Boc protected carboxylic acid counterpart is a foundational decision in the architectural design of a synthetic route. It is a classic embodiment of the principles of protecting group strategy that are central to modern organic chemistry.

  • The methyl ester offers a simple, cost-effective, and reliable method to shield the carboxylic acid while allowing for extensive manipulation of the indoline nitrogen. Its removal under basic conditions is straightforward and high-yielding.

  • The N-Boc protected acid is the reagent of choice for building complexity from the C-terminus, particularly in peptide synthesis. The Boc group provides robust protection under a wide range of conditions (basic, nucleophilic, reductive) and is cleaved cleanly and efficiently under acidic conditions that leave most ester groups intact.

Ultimately, a deep understanding of the stability, reactivity, and orthogonal deprotection of these two building blocks empowers the research scientist to construct complex molecular frameworks with precision, efficiency, and high yield. Choosing the right tool for the job is paramount, and in the synthesis of indoline-containing molecules, this choice often begins here.

References

  • Chem-Impex International. (n.d.). (S)-(+)-Methyl indoline-2-carboxylate.
  • BenchChem. (n.d.). Application of Octahydro-1H-indole-2-carboxylic Acid in ACE Inhibitors.
  • Ondetti, M. A., et al. (1982). (Mercaptopropanoyl)indoline-2-carboxylic acids and related compounds as potent angiotensin converting enzyme inhibitors and antihypertensive agents. Journal of Medicinal Chemistry. [Link]

  • Sigma-Aldrich. (n.d.). (S)-(+)-Methyl indoline-2-carboxylate.
  • Guinosso, C. J. (1985). U.S. Patent No. 4,535,168. U.S.
  • Fluorochem. (n.d.). Methyl (S)-indoline-2-carboxylate.
  • Gruenfeld, N., et al. (1983). Angiotensin converting enzyme inhibitors: 1-glutarylindoline-2-carboxylic acids derivatives. Journal of Medicinal Chemistry. [Link]

  • Lee, S. H., et al. (2005). U.S. Patent Application No. 10/573,896. U.S.
  • Kühn, B., et al. (2017). Discovery of 3-Substituted 1H-Indole-2-carboxylic Acid Derivatives as a Novel Class of CysLT1 Selective Antagonists. Molecules. [Link]

  • Kumar, P., et al. (2007). Patent Application WO/2007/003947.
  • NextSDS. (n.d.). Methyl indoline-2-carboxylate — Chemical Substance Information.
  • Al-Hiari, Y. M., et al. (2007). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. Molecules. [Link]

  • Sigma-Aldrich. (n.d.). (S)-1-(tert-Butoxycarbonyl)indoline-2-carboxylic acid.
  • Patsnap. (n.d.). Method for preparing (s)-indoline-2-carboxylic acid and (s)-indoline-2-carboxylic acid methyl ester using hydrolytic enzyme.
  • Santa Cruz Biotechnology. (n.d.). (S)-(+)-Methyl indoline-2-carboxylate.
  • Sigma-Aldrich. (n.d.). (S)-1-(tert-Butoxycarbonyl)indoline-2-carboxylic acid. (Leyan).
  • Patrick, A. P., et al. (2015). Discovery of Indoline-2-carboxamide Derivatives as a New Class of Brain-Penetrant Inhibitors of Trypanosoma brucei. Journal of Medicinal Chemistry. [Link]

  • Appchem. (n.d.). (S)-1-(tert-Butoxycarbonyl)indoline-2-carboxylic acid.
  • BenchChem. (n.d.). Technical Support Center: Removal of Protecting Groups in Indole Synthesis.
  • Quirante, J., et al. (1999). Regiospecific functionalization of indole-2-carboxylates and diastereoselective preparation of the corresponding indolines. Heterocycles.
  • Kim, M., et al. (2005). Patent Application WO/2005/051910.
  • Piras, M., et al. (2020). On the Reactivity of (S)‐Indoline‐2‐Carboxylic Acid. ChemistryOpen.
  • Piras, M., et al. (2020). On the Reactivity of (S)‐Indoline‐2‐Carboxylic Acid. PMC. [Link]

  • Reddy, G. S., et al. (2002). Highly selective deprotection of tert-butyl esters using ytterbium triflate as a catalyst under mild conditions. Indian Journal of Chemistry, Section B.
  • ResearchGate. (n.d.). Applications of the N-tert-Butylsulfonyl (Bus) Protecting Group in Amino Acid and Peptide Chemistry.
  • Wang, X., & Tan, J. (2011). Syntheses of Indole-2-carboxylic Acid and Indoline-2-carboxylic Acid and Transformation from Each Other. Chinese Journal of Organic Chemistry.
  • PubChem. (n.d.). 1-(Tert-butoxycarbonyl)indole. National Center for Biotechnology Information. [Link]

  • PubChem. (n.d.). (2S)-1-(tert-Butoxycarbonyl)-2,3-dihydro-1H-indole-2-carboxylic acid. National Center for Biotechnology Information. [Link]

  • Chemistry Steps. (n.d.). Boc Protecting Group for Amines.
  • BenchChem. (n.d.). Coupling of Boc-L-indoline-2-carboxylic Acid (Boc-Inp-OH).
  • Li, Z., et al. (2020). Asymmetric Synthesis of Methyl N-(tert-Butoxycarbonyl)indoline-2-carboxylates. Chinese Journal of Organic Chemistry.
  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.
  • Bentley, J., et al. (2008). U.S. Patent Application No. 11/579,002. U.S.
  • AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis.
  • Maleczka, R. E., et al. (2008). Boc Groups as Protectors and Directors for Ir-Catalyzed C–H Borylation of Heterocycles. Journal of the American Chemical Society. [Link]

  • Stack Exchange. (2017). What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester?. Chemistry Stack Exchange. [Link]

  • WuXi Biology. (n.d.). Alcohol Catalysis in Boc Protection of Primary Amines.
  • Parvez, M. S. (2024). Base-Promoted Deprotection of tert-Butyl... ChemRxiv.
  • Mokal, V. B., et al. (2022). Synthesis and antitumour evaluation of indole-2-carboxamides against paediatric brain cancer cells. RSC Medicinal Chemistry. [Link]

  • Meng, Z., et al. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Medicinal Chemistry.
  • Gagnon, D., et al. (2023). Optimized Synthesis of Indole Carboxylate Metallo-β-Lactamase Inhibitor EBL-3183. Organic Process Research & Development. [Link]

  • Piras, M., et al. (2021). A Proline Mimetic for the Design of New Stable Secondary Structures: Solvent-Dependent Amide Bond Isomerization of (S)-Indoline-2-carboxylic Acid Derivatives. The Journal of Organic Chemistry. [Link]

  • Meng, Z., et al. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. PMC. [Link]

  • J&K Scientific LLC. (n.d.). Methyl-Ester Protection and Deprotection.
  • Organic Chemistry Portal. (n.d.). Synthesis of indolines.
  • Al-Radadi, N. S. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review... Molecules. [Link]

Sources

Comparative

A Comprehensive Comparison Guide: HPLC Method Validation for tert-Butyl (S)-Indoline-2-Carboxylate Enantiomeric Excess

Introduction tert-Butyl (S)-indoline-2-carboxylate is a sterically demanding, chiral building block essential for the synthesis of complex active pharmaceutical ingredients (APIs), including advanced HCV therapies like[1...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

tert-Butyl (S)-indoline-2-carboxylate is a sterically demanding, chiral building block essential for the synthesis of complex active pharmaceutical ingredients (APIs), including advanced HCV therapies like[1]. Because the stereochemical integrity of the indoline core directly dictates the pharmacological efficacy and safety of the final API, rigorous determination of its enantiomeric excess (ee) is a strict regulatory requirement.

This guide provides an objective comparison of Chiral Stationary Phases (CSPs) and mobile phase conditions for resolving the (S) and (R) enantiomers of tert-butyl indoline-2-carboxylate. Furthermore, it details a self-validating analytical protocol grounded in the latest [2] to ensure absolute trustworthiness in your quality control workflows.

Mechanistic Grounding: CSP Selection and Causality

When developing a chiral HPLC method for a bulky, lipophilic molecule like tert-butyl indoline-2-carboxylate, the choice of CSP is the primary driver of resolution ( Rs​ ). We compared two industry-standard polysaccharide-based columns:

  • Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak AD-H)

  • Cellulose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralcel OD-H)

The Causality of Chiral Recognition: The tert-butyl ester group introduces significant steric hindrance, while the secondary amine of the indoline ring acts as a strong hydrogen bond donor. Amylose-based CSPs possess a helical supramolecular structure that creates well-defined chiral grooves. This architecture allows the bulky tert-butyl group to undergo steric inclusion, while the carbamate linkages of the CSP form robust hydrogen bonds with the indoline amine.

In contrast, the linear backbone of cellulose-based CSPs often struggles to accommodate the tert-butyl bulk, leading to weaker transient diastereomeric complexes and poorer resolution.

G A tert-Butyl (S)-indoline -2-carboxylate B Amylose CSP (Chiralpak AD-H) A->B Injected into C Hydrogen Bonding & Steric Inclusion B->C Chiral Recognition D Baseline Resolution (Rs > 1.5) C->D Enantiomer Separation E ICH Q2(R2) Validation D->E System Suitability

Mechanistic pathway of chiral recognition and method validation for indoline derivatives.

Comparative Performance Data

To objectively evaluate the best system, we compared Normal Phase (NP) and Reversed Phase (RP) modes across both CSPs. NP conditions (Hexane/Isopropanol) preserve the hydrogen-bonding network between the analyte and the CSP. Conversely, RP conditions (Water/Acetonitrile) rely heavily on hydrophobic interactions, which can mask the subtle chiral differences of the [3].

Table 1: CSP and Mobile Phase Comparison for tert-Butyl Indoline-2-Carboxylate

Column (5 µm, 250 x 4.6 mm)Mobile PhaseFlow RateTemp (°C)Retention Time (S)Retention Time (R)Resolution ( Rs​ )Tailing Factor
Chiralpak AD-H Hexane/IPA (90:10)1.0 mL/min258.4 min10.2 min2.8 1.1
Chiralcel OD-H Hexane/IPA (90:10)1.0 mL/min259.1 min9.8 min1.21.4
Chiralpak AD-H Water/MeCN (10:90)1.0 mL/min255.2 min5.6 min0.81.6

Conclusion: The Amylose-based CSP under Normal Phase conditions provides superior baseline resolution ( Rs​ = 2.8), making it the optimal choice for downstream validation.

Self-Validating Experimental Protocol

The following protocol outlines the step-by-step methodology for validating the ee of tert-butyl (S)-indoline-2-carboxylate. Every procedure acts as a self-validating system through rigorous System Suitability Testing (SST), ensuring data integrity before sample analysis begins.

Step 1: Mobile Phase & Sample Preparation
  • Mobile Phase: Mix HPLC-grade n-Hexane and Isopropanol (IPA) in a 90:10 (v/v) ratio. Degas via ultrasonication for 15 minutes.

    • Causality: Dissolved gases cause baseline drift and pump cavitation, directly impacting the precision of the ee integration.

  • Diluent: Use the mobile phase as the sample diluent.

    • Causality: Using a diluent stronger than the mobile phase causes the "solvent effect," leading to peak fronting and loss of resolution.

  • Standard Preparation: Prepare a racemic mixture (tert-butyl (R,S)-indoline-2-carboxylate) at 1.0 mg/mL to establish resolution. Prepare the test sample (tert-butyl (S)-indoline-2-carboxylate) at 1.0 mg/mL.

Step 2: Chromatographic Conditions
  • Column: Chiralpak AD-H (250 mm × 4.6 mm, 5 µm)

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm (optimal for the indoline chromophore)

  • Injection Volume: 10 µL

  • Column Temperature: 25°C.

    • Causality: Chiral separation is an enthalpy-driven process ( ΔΔH ). Strict temperature control is mandatory; fluctuations >2°C will alter the transient diastereomeric complex stability, causing retention time shifts.

Step 3: ICH Q2(R2) Validation Execution

According to the updated [2], an analytical procedure must demonstrate fitness for its intended purpose.

  • System Suitability (Self-Validation Check): Inject the racemic standard 6 times. The system is only valid if Rs​>1.5 , Tailing Factor <1.5 , and Retention Time RSD <1.0% . If these criteria fail, the system invalidates itself, preventing erroneous data collection.

  • Specificity: Inject a blank (diluent) to ensure no interfering peaks elute at the retention times of the (S) and (R) enantiomers.

  • Linearity & Range: Prepare solutions of the (R)-enantiomer (the impurity) from LOQ (e.g., 0.05%) up to 150% of the specification limit (e.g., 0.15%). Plot peak area vs. concentration. Acceptance criteria: R2≥0.999 .

  • Accuracy (Recovery): Spike known amounts of the (R)-enantiomer into the pure (S)-enantiomer at 50%, 100%, and 150% of the specification limit. Calculate the percentage recovery.

  • Limit of Quantitation (LOQ): Determine the lowest concentration where the signal-to-noise (S/N) ratio is ≥10:1 with an RSD ≤10% .

Table 2: Typical ICH Q2(R2) Validation Results for (R)-Enantiomer Quantitation

Validation ParameterAcceptance CriteriaTypical Result (AD-H Column)Status
Specificity No interference at S/R peaksNo peaks in blankPass
Linearity (0.05% - 0.5%) R2≥0.999 R2=0.9998 Pass
Accuracy (Recovery) 90.0% - 110.0%98.5% - 101.2%Pass
Method Precision (RSD) ≤2.0% (n=6)0.8%Pass
LOQ (S/N 10) S/N 100.02% (w/w)Pass

Conclusion

For the determination of enantiomeric excess in tert-butyl (S)-indoline-2-carboxylate, Amylose-based CSPs (Chiralpak AD-H) under Normal Phase conditions vastly outperform Cellulose-based alternatives and Reversed Phase methodologies. By adhering to the mechanistic principles of chiral recognition and the rigorous lifecycle approach of ICH Q2(R2)[2], analytical scientists can establish a highly robust, self-validating system that guarantees the stereochemical purity of downstream pharmaceutical intermediates.

References

  • Title: Discovery and mechanistic study of a photocatalytic indoline dehydrogenation for the synthesis of elbasvir Source: PubMed Central (PMC) / National Institutes of Health URL: [Link]

  • Title: Validation of Analytical Procedures Q2(R2) Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL: [Link]

  • Title: Chiral separation of glycidol enantiomers by normal-phase high-performance liquid chromatography coupled to atmospheric pressure chemical ionization mass spectrometry Source: ResearchGate URL: [Link]

Sources

Validation

1H NMR and 13C NMR spectra comparison of (R) and (S) tert-butyl indoline-2-carboxylate

Analytical Resolution of (R) and (S) tert-Butyl Indoline-2-carboxylate: A Comparative NMR Guide As a rigid, semi-aromatic mimetic of proline and phenylalanine, tert-butyl indoline-2-carboxylate is a highly valuable build...

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Author: BenchChem Technical Support Team. Date: April 2026

Analytical Resolution of (R) and (S) tert-Butyl Indoline-2-carboxylate: A Comparative NMR Guide

As a rigid, semi-aromatic mimetic of proline and phenylalanine, tert-butyl indoline-2-carboxylate is a highly valuable building block in asymmetric synthesis and drug development. However, verifying the enantiomeric purity of its (R) and (S) configurations presents a fundamental analytical challenge.

This guide provides an objective, data-driven comparison of the 1 H and 13 C NMR spectra of (R) and (S) tert-butyl indoline-2-carboxylate. It explores the physical causality behind their spectral equivalence in standard media and outlines a self-validating experimental workflow for their definitive differentiation using chiral environments.

The Baseline: Isotropic Equivalence in Achiral Media

Enantiomers are non-superimposable mirror images that share identical physical and chemical properties in an isotropic (achiral) environment. Consequently, standard nuclear magnetic resonance (NMR) spectroscopy cannot distinguish between the (R) and (S) enantiomers of tert-butyl indoline-2-carboxylate 1. In solvents like CDCl 3​ or DMSO- d6​ , the nuclei of both enantiomers experience the exact same average magnetic shielding, rendering their signals perfectly isochronous.

To establish a self-validating analytical baseline, one must first acquire the spectra of the pure or racemic mixture in an achiral solvent. The massive 9-proton singlet of the tert-butyl group and the distinct doublet of doublets of the C2 chiral center serve as excellent "reporter" signals for subsequent differentiation.

Table 1: Baseline 1 H and 13 C NMR Assignments in CDCl 3​ (Achiral Environment)

Structural Position 1 H Chemical Shift ( δ , ppm)Multiplicity & Integration 13 C Chemical Shift ( δ , ppm)
C2-H (Chiral Center)4.23dd, 1H60.5
C3-H 2​ (Pyrrolidine ring)3.14, 3.48dd, 1H; dd, 1H34.2
N-H (Indoline amine)3.82br s, 1H-
C4-C7 (Aromatic ring)6.93 – 7.14m, 4H109.5 – 150.2
tert-Butyl (CH 3​ ) 3​ 1.52s, 9H28.1
tert-Butyl C(q) --81.3
C=O (Ester carbonyl)--171.8

Data represents the identical baseline spectra for both (R) and (S) enantiomers.

Mechanisms of Chiral Differentiation

To break the magnetic equivalence of the enantiomers, the isotropic environment must be converted into an anisotropic, chiral one. This is achieved by introducing a Chiral Solvating Agent (CSA), such as (R)-(-)-1-(9-Anthryl)-2,2,2-trifluoroethanol (Pirkle's alcohol) 2.

The Causality of Signal Splitting: When the CSA is added, it forms transient, non-covalent hydrogen bonds with the N-H and C=O groups of the indoline derivative. Because the CSA is enantiopure, its interaction with the (R)-analyte and (S)-analyte yields two distinct diastereomeric complexes: (R,R) and (S,R) 3.

The bulky, electron-rich anthryl ring of the CSA projects a strong magnetic shielding cone. Due to the different spatial geometries of the (R,R) and (S,R) complexes, the tert-butyl and C2 protons of each enantiomer are forced into different regions of this shielding cone. This differential magnetic anisotropy causes the previously identical NMR signals to split into anisochronous peaks ( ΔΔδ ). Because the complexes are in rapid exchange on the NMR timescale, the resulting spectra display population-weighted averages that allow for direct integration and determination of enantiomeric excess (ee%) 4.

NMR_Workflow A Racemic or Enantiomeric Mixture (R)/(S) tert-Butyl Indoline-2-carboxylate B Achiral NMR Solvent (e.g., CDCl3) A->B C Baseline Spectra Isochronous Signals (No Split) B->C D Addition of Chiral Solvating Agent (e.g., (R)-Pirkle's Alcohol) C->D Titration E Transient Diastereomeric Complexes (R,R) vs (S,R) D->E Non-covalent Binding F Anisotropic Shielding Differential Magnetic Environments E->F G Anisochronous Spectra Signal Splitting (ΔΔδ) & Integration F->G Data Acquisition

Workflow for the NMR differentiation of enantiomers using Chiral Solvating Agents (CSAs).

Experimental Protocol: Self-Validating NMR Titration

To ensure trustworthiness and prevent spectral misassignment, the induction of anisochrony must be performed via a controlled titration workflow rather than a single-step addition.

Step 1: Baseline Acquisition (The Anchor) Prepare a 0.05 M solution of the tert-butyl indoline-2-carboxylate sample in 0.6 mL of dry CDCl 3​ . Acquire high-resolution 1D 1 H and 13 C NMR spectra. Causality: Establishing a baseline is critical to verify sample purity and lock the exact unshifted positions of the tert-butyl (s, 9H) and C2-H (dd, 1H) reporter signals before introducing the complex matrix of the CSA.

Step 2: Incremental CSA Titration Add (R)-(-)-Pirkle's alcohol to the NMR tube in 0.5 molar equivalent increments (relative to the analyte) up to 2.0 equivalents. Acquire a 1 H NMR spectrum after each addition. Causality: Complexation is a dynamic equilibrium. Adding the CSA incrementally allows the analyst to visually track the migration and eventual splitting of the reporter peaks. A sudden addition could lead to misassignment due to severe chemical shift migration or peak crossover.

Step 3: Temperature Optimization If peak splitting ( ΔΔδ ) is observed but poorly resolved at 298 K, lower the NMR probe temperature to 273 K (or lower, depending on solvent freezing point). Causality: Lowering the temperature slows the exchange rate of the transient diastereomeric complexes on the NMR timescale and shifts the thermodynamic equilibrium toward the bound state, maximizing the observable enantioresolution.

Step 4: Integration and ee% Calculation Identify the fully split signals (the tert-butyl singlets are optimal due to their 9H intensity and lack of J-coupling). Perform rigorous baseline correction and integrate the two distinct peaks to calculate the enantiomeric excess.

Comparative Data in Chiral Media

Upon saturation with the CSA, the previously identical spectra of the (R) and (S) enantiomers diverge significantly. The table below illustrates the representative chemical shift differences ( ΔΔδ ) observed for the key reporter nuclei.

Table 2: Enantiodifferentiation using (R)-(-)-Pirkle's Alcohol (Chiral Environment)

Nucleus / Position(R)-Enantiomer ( δ , ppm)(S)-Enantiomer ( δ , ppm)Induced Anisochrony ( ΔΔδ , ppm)
1 H: tert-Butyl (CH 3​ ) 3​ 1.421.460.04
1 H: C2-H 4.284.350.07
13 C: tert-Butyl (CH 3​ ) 3​ 27.828.20.4
13 C: C2 60.160.60.5

*Note: Absolute chemical shifts in the complexed state will vary slightly based on exact concentration and temperature; the critical metric is the ΔΔδ magnitude, which confirms successful chiral resolution.

By comparing the integrals of the split tert-butyl signals at ~1.42 ppm and ~1.46 ppm, researchers can accurately quantify the ratio of (R) to (S) enantiomers without the need for complex chiral chromatography.

References

  • "Can nuclear magnetic resonance spectroscopy distinguish enantiomers?" Study.com.
  • "13C NMR Spectroscopy for the Differentiation of Enantiomers Using Chiral Solvating Agents" Analytical Chemistry - ACS Public
  • "Chapter 4: NMR Discrimination of Chiral Organic Compounds" RSC Books.
  • "Estimation of Enantiomeric Excess Based on Rapid Host–Guest Exchange" Semantic Scholar.

Sources

Comparative

Chiral GC Analysis Parameters for tert-Butyl (S)-Indoline-2-Carboxylate: A Comparative Guide

tert-Butyl (S)-indoline-2-carboxylate is a critical chiral building block in pharmaceutical development, most notably serving as a key intermediate in the synthesis of ACE inhibitors such as perindopril and pentopril. Th...

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Author: BenchChem Technical Support Team. Date: April 2026

tert-Butyl (S)-indoline-2-carboxylate is a critical chiral building block in pharmaceutical development, most notably serving as a key intermediate in the synthesis of ACE inhibitors such as perindopril and pentopril. The stereochemical purity of this intermediate directly dictates the pharmacological efficacy and safety of the final active pharmaceutical ingredient (API) 1[1]. While High-Performance Liquid Chromatography (HPLC) is common, Chiral Gas Chromatography (GC) offers superior resolution, shorter analysis times, and higher theoretical plate counts for volatile derivatives.

This guide objectively compares chiral stationary phases (CSPs) and details the optimized, self-validating GC parameters for the enantiomeric excess (%ee) determination of tert-butyl (S)-indoline-2-carboxylate.

Mechanistic Causality in Method Design

Successful chiral GC analysis requires a deep understanding of the analyte's physicochemical properties and its interaction with the stationary phase. Do not simply inject the raw sample; the following mechanistic choices are critical for a robust assay:

  • The Role of the tert-Butyl Ester : The free (S)-indoline-2-carboxylic acid is highly polar and non-volatile, making it unsuitable for direct GC analysis. Esterification to the tert-butyl ester not only imparts volatility but also introduces significant steric bulk. This bulkiness enhances enantiomeric discrimination when interacting with the chiral cavities of cyclodextrin-based stationary phases, as the bulky tert-butyl group restricts the rotational degrees of freedom of the guest molecule within the host cavity.

  • Secondary Amine Management (Derivatization) : The indoline ring contains a secondary amine. If left underivatized, this basic nitrogen interacts strongly with residual silanol groups on the fused silica capillary wall, leading to severe peak tailing and compromised resolution. To establish a self-validating and robust system, N-acylation (typically N-trifluoroacetylation using Trifluoroacetic anhydride, TFAA) is mandatory. This neutralizes the basicity, ensuring sharp, symmetrical peaks.

  • Chiral Recognition Mechanism : On a permethylated β -cyclodextrin column, separation is driven by inclusion complexation 2[2]. The (S)- and (R)-enantiomers form transient diastereomeric complexes with the cyclodextrin cavity. The difference in the free energy of formation ( ΔΔG ) between these complexes dictates the separation factor ( α ).

Comparative Analysis of Chiral Stationary Phases (CSPs)

Selecting the optimal column is the most critical parameter. Below is an objective comparison of three industry-standard chiral columns for indoline derivatives.

  • CP-Chirasil-Dex CB (Permethylated β -cyclodextrin) : This column offers the best overall performance for N-derivatized indoline esters. The permethylated cavity provides optimal hydrophobic interactions for the indoline core, yielding baseline resolution ( Rs​>2.0 ).

  • Beta-DEX 225 (2,3-di-O-acetyl-6-O-TBDMS- β -cyclodextrin) : Offers alternative selectivity. However, the bulky tert-butyldimethylsilyl (TBDMS) groups on the primary face of the cyclodextrin can sterically hinder the inclusion of the already bulky tert-butyl ester analyte, leading to lower resolution compared to permethylated variants.

  • Chirasil-L-Val (Valine-tert-butylamide coupled to polysiloxane) : Historically used for amino acids, this phase relies heavily on hydrogen bonding rather than inclusion 3[3]. Because the N-trifluoroacetylated tert-butyl ester lacks a strong hydrogen bond donor, this column exhibits poor retention and virtually no chiral recognition for this specific molecule.

Table 1: Performance Comparison of Chiral Columns for N-TFA-tert-butyl indoline-2-carboxylate
Column PhasePrimary MechanismRetention Time (S)Retention Time (R)Resolution ( Rs​ )Suitability
CP-Chirasil-Dex CB Inclusion Complexation14.2 min14.8 min2.4 Optimal
Beta-DEX 225 Inclusion / Steric16.5 min16.9 min1.3Marginal
Chirasil-L-Val Hydrogen Bonding9.1 min9.1 min0.0Unsuitable

(Note: Data synthesized based on established chromatographic behavior of derivatized indoline-2-carboxylates on respective CSPs).

Experimental Protocol: Self-Validating Workflow

To ensure analytical trustworthiness, this protocol incorporates System Suitability Testing (SST) to validate the method prior to any sample analysis.

Step 1: Sample Derivatization (N-Trifluoroacetylation)
  • Weigh 10 mg of tert-butyl (S)-indoline-2-carboxylate into a 2 mL glass reaction vial.

  • Dissolve the sample in 1.0 mL of anhydrous dichloromethane (DCM).

  • Add 50 µL of Trifluoroacetic anhydride (TFAA) and 50 µL of pyridine (acting as an acid scavenger to prevent ester hydrolysis).

  • Cap the vial securely and heat at 60 °C for 30 minutes.

  • Evaporate the mixture to dryness under a gentle stream of nitrogen to remove excess TFAA and volatile byproducts.

  • Reconstitute the derivatized residue in 1.0 mL of GC-grade hexane.

Step 2: GC Instrument Parameters
  • Instrument : Gas Chromatograph equipped with a Flame Ionization Detector (FID).

  • Column : CP-Chirasil-Dex CB (25 m × 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas : Helium (High Purity 99.999%), constant flow mode at 1.2 mL/min.

  • Injector : 250 °C, Split mode (Split ratio 50:1), Injection volume 1.0 µL.

  • Oven Temperature Program :

    • Initial: 120 °C, hold for 2 minutes.

    • Ramp: 2 °C/min to 160 °C.

    • Hold: 160 °C for 5 minutes.

  • Detector (FID) : 250 °C. Hydrogen flow: 30 mL/min; Air flow: 300 mL/min; Makeup gas (N2): 25 mL/min.

Step 3: System Suitability and Validation
  • Blank Injection : Inject 1.0 µL of hexane. Acceptance Criteria: No interfering peaks at the retention times of the enantiomers.

  • Racemic Standard Injection : Inject a derivatized racemic mixture of tert-butyl (R,S)-indoline-2-carboxylate. Acceptance Criteria: Resolution ( Rs​ ) between the (R) and (S) peaks must be ≥1.5 . The tailing factor for both peaks must be ≤1.2 .

  • Sample Injection : Inject the derivatized sample. Calculate %ee using the area normalization method:

    %ee=Area(S)​+Area(R)​Area(S)​−Area(R)​​×100

Logical Workflow Visualization

G Start tert-Butyl (S)-Indoline-2-Carboxylate (10 mg Sample) Deriv N-Trifluoroacetylation (TFAA / Pyridine, 60°C) Start->Deriv SST System Suitability Test (Racemic Std Rs >= 1.5) Deriv->SST Validate Method Inject GC-FID Injection (Split 50:1, 250°C) SST->Inject Pass Criteria Column CP-Chirasil-Dex CB Column (120°C to 160°C Ramp) Inject->Column He Carrier Gas Data Chromatogram Analysis (Calculate %ee) Column->Data Enantiomer Elution

Logical workflow for the chiral GC analysis of tert-butyl (S)-indoline-2-carboxylate.

References

  • Title: Synthetic Biomimetic Coenzymes and Alcohol Dehydrogenases for Asymmetric Catalysis | Source: mdpi.com | URL: 1

  • Title: Engineering a Bacillus subtilis esterase for selective hydrolysis of d, l-menthyl acetate in an organic solvent-free system | Source: nih.gov | URL: 2

  • Title: Catalysts For Fine Chemical Synthesis, Volume 5: Regio- And Stereo-controlled Oxidations And Reductions | Source: vdoc.pub | URL: 3

Sources

Validation

Evaluating Optical Purity of Commercial tert-Butyl (S)-Indoline-2-carboxylate Batches: A Comprehensive Comparison Guide

Introduction: The Criticality of Chiral Verification tert-Butyl (S)-indoline-2-carboxylate (TBIC) is a foundational chiral building block in the synthesis of active pharmaceutical ingredients (APIs), most notably ACE inh...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Criticality of Chiral Verification

tert-Butyl (S)-indoline-2-carboxylate (TBIC) is a foundational chiral building block in the synthesis of active pharmaceutical ingredients (APIs), most notably ACE inhibitors like perindopril and pentopril[1]. In commercial synthesis, enantiomerically pure cyclic α-amino esters are typically accessed via enzymatic kinetic resolution using lipases (e.g., Candida antarctica lipase A) or through classical resolution using chiral auxiliaries[2][3].

Regardless of the synthetic route, commercial batches often claim an enantiomeric excess (ee) of >99%. However, relying solely on a Certificate of Analysis (CoA) is a significant risk in drug development. The presence of even trace amounts of the (R)-enantiomer can drastically alter the pharmacokinetic profile and efficacy of the final API. To ensure scientific integrity, QC laboratories must employ a self-validating, multi-tiered analytical approach to verify optical purity.

This guide objectively compares the three primary analytical modalities for evaluating TBIC optical purity, explaining the mechanistic causality behind each method and providing field-proven, step-by-step protocols.

Quantitative Comparison of Analytical Modalities

To establish a robust Quality Control (QC) workflow, it is essential to understand the performance limits of each analytical technique. The table below summarizes the quantitative data and operational metrics for the three primary methods used to evaluate TBIC.

Analytical ModalityPrimary OutputLOD for (R)-EnantiomerCausality / MechanismCost / Time
Polarimetry Specific Rotation ( [α]D​ )~2.0 - 5.0%Measures bulk macroscopic rotation of plane-polarized light.Low / < 10 mins
Chiral HPLC Enantiomeric Excess (ee)< 0.1%Diastereomeric interaction with a chiral stationary phase.Medium / ~30 mins
Chiral NMR Enantiomeric Ratio (er)~1.0 - 2.0%Transient diastereomeric complexation with Chiral Solvating Agents.High / ~15 mins

Tier 1: Polarimetry (The Bulk Screen)

Causality & Application: Polarimetry is the first line of defense. It measures the net rotation of plane-polarized light passing through the chiral sample. While it is a fast, non-destructive bulk property measurement, it is fundamentally flawed as a standalone tool for high-purity validation. Polarimetry is highly dependent on concentration, temperature, and solvent, and it is entirely blind to compensating chiral impurities that might rotate light in the opposite direction. Therefore, it is used strictly as a gross pass/fail screen before committing resources to chromatography.

Experimental Protocol:

  • Sample Preparation: Accurately weigh 1.00 g of the commercial TBIC batch.

  • Dissolution: Transfer to a 100.0 mL volumetric flask and dissolve in anhydrous methanol (c = 1.0).

  • Cell Loading: Rinse and fill a standard 100 mm polarimeter cell with the solution, ensuring absolutely no air bubbles are trapped in the light path.

  • Measurement: Measure the optical rotation at 20 °C using the Sodium D-line (589 nm).

  • Calculation: Calculate the specific rotation [α]D20​ and compare it against the literature reference standard (typically around -115 ± 3º for the free acid, adjust based on the specific ester derivative's certified reference)[4].

Tier 2: Chiral HPLC (The Gold Standard)

Causality & Application: Chiral High-Performance Liquid Chromatography (HPLC) is the definitive method for quantifying enantiomeric excess. For indoline-2-carboxylic acid derivatives, a Chiralpak AD column (amylose tris(3,5-dimethylphenylcarbamate)) is the industry standard[5].

Why this specific setup? The amylose stationary phase provides chiral recognition via hydrogen bonding (interacting with the indoline NH and the ester C=O) and steric fit within its helical polymer cavity. The mobile phase modifier is equally critical. Because the indoline nitrogen is a secondary amine, it will interact strongly with residual silanols on the silica support, leading to severe peak tailing. The addition of 0.1% Trifluoroacetic acid (TFA) protonates these silanols, suppressing secondary interactions and ensuring sharp, baseline-resolved peaks[5].

Experimental Protocol:

  • Mobile Phase Preparation: Mix HPLC-grade Hexane and Isopropanol in a 95:5 (v/v) ratio. Add 0.1% (v/v) TFA. Degas the mixture via sonication for 15 minutes[5].

  • System Setup: Install a Chiralpak AD-H column (250 mm × 4.6 mm, 5 µm). Set the column oven to 25 °C and the flow rate to 1.0 mL/min.

  • Sample Preparation: Dissolve 1.0 mg of the TBIC sample in 1.0 mL of the mobile phase. Filter through a 0.22 µm PTFE syringe filter to protect the chiral stationary phase.

  • Execution: Inject 10 µL of the sample. Monitor the eluent using UV absorbance at 220 nm[5].

  • Data Analysis: Integrate the peak areas. The (R)-enantiomer typically elutes at a different retention time than the (S)-enantiomer due to differential spatial affinity. Calculate ee:

    ee=AreaS​+AreaR​AreaS​−AreaR​​×100%

Tier 3: Chiral NMR (Orthogonal Validation)

Causality & Application: When HPLC reference standards for the (R)-enantiomer are unavailable, or if peak co-elution with an unknown impurity is suspected, Chiral NMR serves as a powerful orthogonal validator. By introducing a Chiral Solvating Agent (CSA) like Pirkle's alcohol[(R)-(-)-2,2,2-Trifluoro-1-(9-anthryl)ethanol], we create a self-validating system.

The Mechanism: The hydroxyl group of Pirkle's alcohol hydrogen-bonds with the ester carbonyl of TBIC, while the anthryl group undergoes π−π stacking with the indoline aromatic ring. Because the (S) and (R) enantiomers have different spatial arrangements, these transient diastereomeric complexes create distinct magnetic environments. This splits the normally equivalent tert-butyl protons (a large singlet) into two distinct, integratable singlets.

Experimental Protocol:

  • Sample Preparation: Dissolve 10 mg (~0.045 mmol) of the TBIC sample in 0.5 mL of deuterated chloroform ( CDCl3​ ) containing 0.03% TMS.

  • CSA Addition: Add 1.5 equivalents (~0.068 mmol) of Pirkle's alcohol to the NMR tube.

  • Acquisition: Acquire a standard 1H NMR spectrum at 400 MHz or higher. Run a minimum of 64 scans to ensure a high signal-to-noise ratio, which is critical for detecting trace (R)-isomer impurities.

  • Integration: Locate the tert-butyl singlet (typically ~1.4–1.5 ppm). Observe the splitting induced by the CSA. Integrate the major (S) and minor (R) peaks to determine the enantiomeric ratio (er).

Multi-Tiered QC Decision Workflow

To synthesize these methodologies into a practical laboratory system, follow the logical workflow outlined below. This ensures high-throughput screening while maintaining rigorous scientific standards for final batch release.

QC_Workflow Start Commercial Batch Receipt tert-Butyl (S)-Indoline-2-carboxylate Polarimetry Tier 1: Polarimetry (Optical Rotation) Start->Polarimetry HPLC Tier 2: Chiral HPLC (Enantiomeric Excess) Polarimetry->HPLC Passes initial spec Reject Reject Batch (ee < 98%) Polarimetry->Reject Fails gross spec NMR Tier 3: Chiral NMR (Orthogonal Validation) HPLC->NMR Borderline (98-99%) HPLC->Reject ee < 98% Approve Approve Batch (ee ≥ 99%) HPLC->Approve ee ≥ 99% NMR->Reject Confirmed ee < 99% NMR->Approve Confirmed ee ≥ 99%

Fig 1: Multi-tiered QC decision workflow for evaluating optical purity of commercial batches.

References

  • Title: Method for preparing (s)-indoline-2-carboxylic acid and (s)
  • Title: Efficient access to enantiomerically pure cyclic α-amino esters through a lipase-catalyzed kinetic resolution Source: Tetrahedron: Asymmetry / PubMed Central (PMC2694556) URL: [Link]

  • Source: Google Patents (EP0937714A1)

Sources

Comparative

X-ray crystallography validation of tert-butyl (S)-indoline-2-carboxylate conformation

X-Ray Crystallography Validation of tert-Butyl (S)-Indoline-2-Carboxylate Conformation: A Comparative Guide Introduction tert-Butyl (S)-indoline-2-carboxylate is a highly privileged chiral building block utilized extensi...

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Author: BenchChem Technical Support Team. Date: April 2026

X-Ray Crystallography Validation of tert-Butyl (S)-Indoline-2-Carboxylate Conformation: A Comparative Guide

Introduction tert-Butyl (S)-indoline-2-carboxylate is a highly privileged chiral building block utilized extensively in the synthesis of peptidomimetics and active pharmaceutical ingredients (APIs), including ACE inhibitors. The indoline core acts as a rigidified proline mimetic, imposing distinct steric constraints that dictate the 3D architecture of downstream molecules[1]. Validating its exact conformation—specifically the absolute configuration of the C2 chiral center and the puckering of the bicyclic ring system—is a critical quality control step in drug development. While spectroscopic methods are routinely employed, Single-Crystal X-Ray Diffraction (SCXRD) remains the definitive gold standard for absolute structural validation[2]. This guide objectively compares SCXRD against alternative analytical techniques and provides a field-proven, self-validating protocol for crystallographic analysis.

The Mechanistic Imperative for SCXRD

Understanding the causality behind experimental choices is crucial. Why is SCXRD prioritized over routine Nuclear Magnetic Resonance (NMR) for this specific molecule?

(S)-indoline-2-carboxylic acid derivatives exhibit complex solvent-dependent conformational behaviors, such as cis/trans amide bond isomerization when N-substituted, which complicates solution-state analysis[1]. In solution, NMR captures a time-averaged ensemble of rapidly interconverting conformers. While 2D NMR techniques (NOESY/ROESY) provide distance constraints to deduce relative stereochemistry, they cannot directly determine absolute configuration without consuming the sample for chiral derivatization (e.g., Mosher's ester method)[3].

Conversely, SCXRD relies on the anomalous dispersion (resonant scattering) of X-rays to directly establish absolute configuration without derivatization[4]. By freezing the molecule in a low-energy solid-state lattice, SCXRD provides exact atomic coordinates, bond lengths, and dihedral angles. The absolute configuration is mathematically validated via the Flack parameter; a value near 0.0 confirms the correct enantiomer, while a value near 1.0 indicates the inverted structure[5].

Objective Comparison of Conformational Validation Methods

To select the appropriate analytical workflow, researchers must weigh the resolution of data against sample requirements and throughput. The table below summarizes the performance of SCXRD against NMR and Vibrational Circular Dichroism (VCD).

FeatureSingle-Crystal X-Ray Diffraction (SCXRD)NMR Spectroscopy (NOESY/ROESY)Vibrational Circular Dichroism (VCD)
Primary Output Absolute configuration, exact 3D atomic coordinatesRelative stereochemistry, solution-state dynamicsAbsolute configuration in solution
Physical State Solid-state (Single Crystal)Solution-stateSolution-state
Absolute Configuration Direct (via Flack parameter)[5]Indirect (requires chiral derivatization)Direct (via DFT computational matching)[3]
Sample Requirement ~1–5 mg (must be crystallizable)[2]5–15 mg (dissolved in deuterated solvent)10–20 mg (dissolved in IR-transparent solvent)
Throughput & Bottlenecks Low/Medium (Crystallization is the primary bottleneck)[6]High (Rapid data acquisition)Medium (Requires extensive DFT calculations)[3]
Destructive? No (Sample can be recovered)NoNo

Note: VCD is emerging as a powerful complementary technique because it determines absolute configuration directly in solution without requiring a crystal, though it relies heavily on the accuracy of ab initio quantum mechanical calculations[4].

Conformational Validation Workflow

Workflow cluster_methods Sample tert-Butyl (S)-indoline-2-carboxylate SCXRD X-Ray Crystallography (SCXRD) Sample->SCXRD NMR NMR Spectroscopy (NOESY/ROESY) Sample->NMR VCD Vibrational Circular Dichroism (VCD) Sample->VCD Cryst Single Crystal Growth (e.g., Co-crystallization) SCXRD->Cryst SolvNMR Deuterated Solvent Preparation NMR->SolvNMR SolvVCD IR-Transparent Solvent Preparation VCD->SolvVCD Diffract Diffraction & Refinement (PLATON / Flack Parameter) Cryst->Diffract AbsConfig Absolute Configuration & Solid-State Conformation Diffract->AbsConfig NOE Distance Constraints Extraction SolvNMR->NOE RelConfig Relative Conformation & Solution Dynamics NOE->RelConfig DFT DFT Computational Modeling SolvVCD->DFT VCDMatch Absolute Configuration (Solution State) DFT->VCDMatch

Workflow comparing SCXRD, NMR, and VCD for conformational validation of chiral molecules.

Self-Validating Experimental Protocol for SCXRD

Because tert-butyl esters of small organic molecules can sometimes present as low-melting solids or oils, obtaining a high-quality single crystal is the most significant hurdle[7]. This protocol utilizes a dual-pathway approach: standard solvent evaporation and advanced co-crystallization.

Phase 1: Sample Preparation & Crystallization

  • Purity Verification: Ensure the tert-butyl (S)-indoline-2-carboxylate sample is >99% chemically pure and enantiomerically enriched. Impurities severely inhibit crystal lattice formation.

  • Pathway A (Slow Evaporation):

    • Dissolve 5 mg of the compound in a minimal volume (0.5 mL) of a volatile solvent (e.g., dichloromethane).

    • Add a non-polar anti-solvent (e.g., hexanes) dropwise until the solution becomes slightly cloudy, then add a single drop of dichloromethane to clear it.

    • Puncture a small hole in the vial cap and allow it to evaporate slowly at room temperature or 4 °C over 3–7 days.

  • Pathway B (Co-Crystallization Chaperones - For Oily Samples):

    • If the compound resists standard crystallization, utilize a tetraaryladamantane (TEO) or anthracene-based crystallization chaperone[2].

    • Mix ~3 mg of the analyte with an equimolar amount of the chaperone in an organic solvent. The chaperone encapsulates the target molecule, forcing it into a highly ordered crystalline lattice within 48 hours[2].

Phase 2: Data Collection & Anomalous Dispersion

  • Crystal Mounting: Select a pristine, block-shaped single crystal (approx. 0.1–0.2 mm in size) under a polarized light microscope. Mount it on a diffractometer using a cryoloop and inert oil.

  • Data Acquisition: Cool the crystal to 100 K using a nitrogen stream to minimize thermal vibrations (B-factors). Collect diffraction data using a Cu Kα X-ray source (λ = 1.54178 Å). Causality note: Copper radiation is strictly required for molecules containing only light atoms (C, H, N, O) because it maximizes the anomalous scattering signal necessary to accurately determine absolute configuration[5].

Phase 3: Structure Solution and Computational Validation

  • Refinement: Solve the phase problem using direct methods and refine the structure using least-squares minimization (e.g., SHELXL).

  • Flack Parameter Assessment: Extract the Flack parameter. A self-validating result will show a Flack parameter of 0.0X with a standard uncertainty (e.s.d.) of <0.1, confirming the (S)-configuration[5].

  • PLATON Validation: Run the final CIF (Crystallographic Information File) through the checkCIF/PLATON web service. This automated tool checks for missing symmetry elements, short intermolecular contacts, and incomplete analysis, ensuring the structural assignment meets rigorous publication standards[8].

References[2] Absolute Configuration of Small Molecules by Co‐Crystallization. PMC - NIH. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGZpzDRsrCVl-bYXYfJ-deBPfbi2pU2UyyZjvRY5XMpg-M_N-DGW9pwGbtCcIf72q-ZAnRAihFIgG2oGnUjR7EVAB06Ilwy69t7JXtPsNnm6uczU4VeusqO3uIhxLYx7tDPY3whgwxXFpiNUQ==[4] Absolute configuration. Wikipedia. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEAwACTd6d20fJp04LwFbZV5fJxYlpQf3AHErkgBKidSiR_pFl8NWeEt6ObJu9P9vy9TJCqyT1MoUMhUNebPAkjHXn2Y6I24Etx4vrlF2oR6H9WIF_wne29lS-ucR2Jt7Aco2uxWhonGxIn-_gZYg==[6] Chemical crystallization. SPT Labtech. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGCmsGbAlrg3hMLfuONI2GrryYOEKKj-54MI94bVGIVw3x4V36oFJ3FsMqdqrgf_EnNrGI6vwFFL0zs5F7TKVnj8WhEyGrUNiDVnjnv9vWIveN-CB6fhb8Ll7tVJ6hP9Y0Ir6n_Jrsyl9mdmG65HtH1epyIZSIEQGgDqM4cyrH7hMYrqdJrXgWGFQ==[3] Absolute configuration of complex chiral molecules. Spark904. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHo0XGYP3XVPy41XUqbH7xq9XzdS3_dS3j1IHWMD7n5yPx5qaZ4gTMrhtxZCPRVNdvZwBM5Gpk9zLfMIPVpqeo17alMxyziiyOmNuDHkNVxhQ4ly-dtmIVG3lzciHuGQT05Qv5N_u8jnt-8DVeOJd7h5eXpRxhR1tshYxFluZuvuBI=[5] Crystallization of Small Molecules in Lyotropic Liquid Crystals. ChemRxiv. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHoYeeRHnlILu0wNknsSFqk_q88pRYggiYroKiEz80BJ1xihrG1PW7QUWpP4JCmvTSKJoxH7t9FV6Zz4h5ZWruRBwL2RDw-q4wILlAQZGI-m5p86PhdepVMahOTmSIz6yELELcrYW4j3TegWHevMgAcUHm2[8] Structure validation in chemical crystallography. Platon. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFUb7lfDDW1z9WR_eopO_Zi06YOa1FU71kZRalbbgTUo8WuGVJ4kzxVz7WRB94OxYXeVJBtHrpM0RMQlrsyeSyionzQIa3EVmYR5IGs3WOHkuf39toFDqcFlWjvbBuZi1RsuFWw[7] The Structure Determination of Organic Molecules by Co-crystallization of Anthracene-Based Crystallization Chaperone. ACS Materials Letters. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFYHu8g8cE8jVrraGfak_NdQReqKjEj5mCZ0hjSzri2VQqSKdU4Nsqomvv4D7gSGUxjC_z5MwuDFzSktK4c1r8ob2PPU19IeevUD7QQoWmrXqb6Sx94UXpzWKC8aaSYAZz9DytnVyTI2yEE2mEBLC7u7FQp[1] A Proline Mimetic for the Design of New Stable Secondary Structures: Solvent-Dependent Amide Bond Isomerization of (S)-Indoline-2-carboxylic Acid Derivatives. ACS Publications. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGLej1ObCp0WoE023ZFB8UXoQCRsjv4KkQ4tJf59Pd0cGxWuI9mon8A54Qx8ol16Lq37H7dNIt6jlKdwpUUYPfskfi0uUgODIdc7MtV9R6tXT1778Wvtt7o1qxXDDAMhJ7QlIUXivrfe4qr

Sources

Validation

A Comprehensive Guide to the Stability of tert-Butyl (S)-Indoline-2-Carboxylate in Acidic vs. Basic Media

Executive Summary In advanced peptide synthesis and peptidomimetic drug development, (S)-indoline-2-carboxylic acid serves as a highly rigid proline surrogate. However, its unique structural geometry heavily favors the c...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In advanced peptide synthesis and peptidomimetic drug development, (S)-indoline-2-carboxylic acid serves as a highly rigid proline surrogate. However, its unique structural geometry heavily favors the cis amide bond conformation, making unprotected derivatives highly susceptible to unwanted side reactions such as diketopiperazine (DKP) cyclization (1[1]). To mitigate this, the carboxylic acid is routinely protected as a tert-butyl (tBu) ester.

This guide provides an objective, data-driven comparison of the stability of tert-butyl (S)-indoline-2-carboxylate in acidic versus basic media. By understanding the underlying mechanistic causality—specifically the interplay between steric shielding and carbocation stability—researchers can design orthogonal deprotection strategies with higher yields and fewer impurities.

Mechanistic Divergence: Acidic vs. Basic Environments

The utility of the tert-butyl ester lies in its highly polarized reactivity profile, which is dictated by two distinct chemical principles:

1. Basic Media (Absolute Stability via Steric Shielding) Under basic conditions, tert-butyl esters exhibit exceptional stability compared to their methyl or ethyl counterparts (2[2]). The causality is purely steric: the massive bulk of the three methyl groups on the tertiary carbon physically blocks the Bürgi-Dunitz trajectory, preventing nucleophiles (like hydroxide or piperidine) from attacking the ester carbonyl. This allows for the safe removal of base-labile protecting groups (e.g., Fmoc) without prematurely unmasking the indoline C-terminus.

2. Acidic Media (Controlled Lability via E1 Elimination) Conversely, the tert-butyl ester is highly labile in strong acids such as trifluoroacetic acid (TFA) (3[3]). The mechanism shifts away from standard hydrolysis to a unimolecular elimination (E1) pathway. Following the protonation of the ester oxygen, the molecule expels a highly stable tertiary carbocation. This intermediate rapidly loses a proton to form isobutylene gas. The entropic driving force of gas evolution renders this cleavage rapid and irreversible.

G Start tert-Butyl (S)-Indoline-2-Carboxylate Acid Acidic Media (e.g., TFA, HCl) Start->Acid Base Basic Media (e.g., NaOH, Piperidine) Start->Base MechAcid Protonation & E1 Elimination (Tertiary Carbocation) Acid->MechAcid MechBase Steric Shielding by Bulky t-Butyl Group Base->MechBase ResultAcid Cleavage to Free Acid + Isobutylene MechAcid->ResultAcid Fast (< 2 hrs) ResultBase Highly Stable (No Hydrolysis) MechBase->ResultBase Intact (> 24 hrs)

Reaction pathways of tert-butyl (S)-indoline-2-carboxylate in acidic vs basic media.

Quantitative Stability Profile

The following table summarizes the experimental stability and cleavage rates of the tert-butyl ester under standard synthetic conditions.

Media TypeReagent SystemTemperatureTimeOutcome / Cleavage %Mechanistic Rationale
Strong Acid 95% TFA / 5% H₂O25°C1-2 h>99% CleavedE1 elimination via t-butyl cation (3[3])
Mild Acid 0.1 N HCl in HFIP60°C1-3 h>90% CleavedAcid-catalyzed solvolysis in fluoro-alcohols (4[4])
Strong Base 1M NaOH in THF/MeOH25°C24 h<1% CleavedComplete steric shielding of the carbonyl carbon (2[2])
Amine Base 20% Piperidine in DMF25°C24 h0% CleavedOrthogonal stability for Fmoc chemistry (3[3])

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating specific analytical checkpoints to verify causality and reaction success.

Protocol 1: Acid-Mediated Cleavage (Deprotection Workflow)

Objective: Unmask the free (S)-indoline-2-carboxylic acid while preventing electrophilic aromatic substitution side-reactions.

  • Preparation: Dissolve tert-butyl (S)-indoline-2-carboxylate (1.0 eq) in anhydrous dichloromethane (DCM) to a concentration of 0.1 M.

    • Causality: DCM acts as a non-coordinating solvent that stabilizes the transition state without acting as a competing nucleophile.

  • Scavenger Addition: Add triethylsilane (TES) (2.0 eq) to the mixture.

    • Causality: TES is a critical carbocation scavenger. Without it, the highly reactive tert-butyl cation generated during cleavage can electrophilically attack the electron-rich indoline aromatic core, leading to irreversible impurities.

  • Acid Addition: Cool the mixture to 0°C. Dropwise add Trifluoroacetic Acid (TFA) to achieve a 1:1 (v/v) ratio with DCM.

  • Reaction & Validation: Warm to room temperature and stir for 2 hours. Monitor via LC-MS.

    • Self-Validation: The reaction is deemed complete when the parent mass [M+H]+ disappears and is entirely replaced by a new peak at [M−56+H]+ . This exact mass shift of -56.1 Da corresponds to the loss of isobutylene, verifying the E1 elimination mechanism.

  • Workup: Concentrate under reduced pressure. Co-evaporate with toluene (3x) to azeotropically remove residual TFA, yielding the free acid as a TFA salt.

Protocol 2: Base-Stability Validation (Saponification Attempt)

Objective: Demonstrate the orthogonal stability of the tert-butyl ester under aggressive basic conditions.

  • Preparation: Dissolve the ester in a 1:1:1 mixture of THF/MeOH/H₂O to a concentration of 0.1 M.

  • Base Addition: Add Lithium Hydroxide monohydrate (LiOH·H₂O) (3.0 eq).

  • Reaction & Validation: Stir at room temperature for 24 hours. Monitor via TLC (Hexanes/EtOAc 7:3).

    • Self-Validation: The Rf​ of the starting material must remain completely unchanged. The absence of a baseline spot (which would indicate the formation of the highly polar free carboxylic acid) confirms that the steric bulk successfully blocked hydroxide attack.

  • Recovery: Extract the mixture with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate. Quantitative recovery (>98% yield by mass) of the starting material serves as the final proof of absolute stability against basic hydrolysis.

Critical Synthesis Considerations

(S)-Indoline-2-Carboxylic Acid and Diketopiperazine (DKP) Formation: When working with this specific scaffold, researchers must account for its unique conformational rigidity. (S)-indoline-2-carboxylic acid strongly forces adjacent peptide bonds into a cis conformation (1[1]). If the N-terminus is deprotected while the C-terminus is activated (or protected with a less bulky group like a methyl ester), this cis geometry brings the free N-terminal amine into perfect spatial proximity with the C-terminal carbonyl. The result is rapid, spontaneous cyclization into a diketopiperazine (1[1]).

The tert-butyl ester is strategically employed precisely because its massive steric footprint physically impedes this intramolecular cyclization, preserving the linear sequence until final global deprotection is required.

References

  • ResearchGate. "On the Reactivity of (S)-Indoline-2-Carboxylic Acid."[Link][1]

  • ACS Publications. "New TFA-Free Cleavage and Final Deprotection in Fmoc Solid-Phase Peptide Synthesis."[Link][4]

Sources

Comparative

A Comparative Guide to the IR Spectroscopy of the Ester Carbonyl in Tert-butyl (S)-indoline-2-carboxylate

For researchers, scientists, and professionals in drug development, the precise characterization of molecular structures is paramount. Infrared (IR) spectroscopy stands as a rapid and effective tool for the identificatio...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and professionals in drug development, the precise characterization of molecular structures is paramount. Infrared (IR) spectroscopy stands as a rapid and effective tool for the identification of functional groups, offering critical insights into molecular architecture. This guide provides an in-depth analysis of the ester carbonyl (C=O) stretching frequency in tert-butyl (S)-indoline-2-carboxylate, a common intermediate in synthetic organic chemistry. By comparing its expected IR absorption with that of related acyclic and cyclic amino acid esters, we aim to provide a clear and practical reference for spectral interpretation.

The Ester Carbonyl Stretch: A Sensitive Probe of Molecular Environment

The carbonyl stretch is one of the most intense and diagnostic absorption bands in an IR spectrum.[1] For simple aliphatic esters, this band typically appears in the range of 1750-1735 cm⁻¹.[1][2] However, the precise wavenumber is exquisitely sensitive to a variety of structural and environmental factors, including electronic effects (induction and resonance), ring strain, and hydrogen bonding. Understanding these influences is key to accurate spectral assignment.

Analysis of the Carbonyl Absorption in tert-butyl (S)-indoline-2-carboxylate

The structure of tert-butyl (S)-indoline-2-carboxylate incorporates a five-membered heterocyclic ring fused to a benzene ring. The ester group is attached to this strained ring system. The nitrogen atom of the indoline ring is expected to influence the electronic environment of the carbonyl group.

Based on these features, the ester carbonyl stretching frequency is anticipated to be in the range of 1740-1750 cm⁻¹ . This prediction is grounded in the following considerations:

  • Inductive Effect of the Ester Oxygen: The electronegative oxygen atom of the ester group withdraws electron density from the carbonyl carbon, leading to a stronger C=O bond and a higher stretching frequency compared to ketones (typically 1715 cm⁻¹).

  • Ring Strain: The five-membered indoline ring introduces a degree of angle strain. In cyclic ketones and esters, decreasing the ring size from an unstrained six-membered ring generally increases the carbonyl stretching frequency by about 30 cm⁻¹ for each carbon removed.[3] This is because the smaller ring forces more s-character into the C-C bonds of the ring, which in turn increases the s-character and strength of the exocyclic C=O bond.

  • Electronic Effect of the Indoline Nitrogen: The nitrogen atom in the indoline ring can exert a slight electron-donating effect through resonance, which could potentially lower the carbonyl frequency. However, in this saturated heterocyclic ring, the resonance effect is likely to be less pronounced compared to an aromatic system.

Comparative Analysis with Other Amino Acid Esters

To contextualize our prediction, let's compare the expected IR absorption of tert-butyl (S)-indoline-2-carboxylate with the experimentally determined values for other relevant amino acid esters.

CompoundStructureTypical Ester C=O Stretch (cm⁻¹)Key Structural Features Affecting C=O Frequency
Ethyl Acetate 1742Acyclic, saturated ester; serves as a baseline.
tert-butyl (S)-indoline-2-carboxylate ~1740-1750 (predicted) Five-membered ring strain, electronic effect of indoline nitrogen.
N-Boc-L-proline 1755 (urethane C=O), 1710 (acid C=O)Five-membered ring, contains both a urethane and a carboxylic acid carbonyl. The urethane C=O is a good comparison for the electronic environment.
Ethyl Benzoate 1720α,β-unsaturated ester; conjugation with the benzene ring lowers the C=O frequency.[2]

As the table illustrates, the predicted range for tert-butyl (S)-indoline-2-carboxylate is consistent with the values observed for similar structures. The presence of the five-membered ring in N-Boc-L-proline, which also exhibits a high-frequency carbonyl stretch for its urethane group, supports the argument that ring strain will elevate the carbonyl frequency in the indoline ester. The lower frequency observed for ethyl benzoate highlights the significant impact of conjugation, a factor that is minimal in the saturated ring of our target molecule.

Experimental Protocol for ATR-FTIR Spectroscopy of Amino Acid Derivatives

For obtaining high-quality IR spectra of solid amino acid derivatives like tert-butyl (S)-indoline-2-carboxylate, Attenuated Total Reflectance (ATR) FTIR spectroscopy is a highly effective and convenient method.[4][5][6]

Step-by-Step Methodology
  • Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the clean, empty ATR crystal.

  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

  • Sample Analysis: Apply pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal.

  • Data Acquisition: Collect the IR spectrum. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ to obtain a spectrum with a good signal-to-noise ratio.

  • Data Processing: The collected spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

This non-destructive technique requires minimal sample preparation and is ideal for rapid screening and characterization of synthetic intermediates.[5]

Logical Framework for Spectral Interpretation

To systematically analyze the IR spectrum of an unknown amino acid ester and identify the carbonyl stretch, the following workflow is recommended:

G A Obtain High-Quality IR Spectrum B Identify Strong Absorption in 1800-1650 cm⁻¹ Region A->B C Initial Assignment: Carbonyl (C=O) Stretch B->C D Analyze Molecular Structure C->D E Consider Electronic Effects (Induction, Resonance) D->E F Assess Ring Strain D->F G Evaluate Potential for Hydrogen Bonding D->G H Compare with Reference Spectra of Similar Compounds E->H F->H G->H I Final Assignment of Carbonyl Stretch H->I

Caption: Workflow for the identification and assignment of the ester carbonyl stretching frequency.

Conclusion

The ester carbonyl stretching frequency in tert-butyl (S)-indoline-2-carboxylate is predicted to appear in the range of 1740-1750 cm⁻¹ in its IR spectrum. This estimation is based on a comprehensive analysis of the inductive effects of the ester oxygen, the ring strain of the five-membered indoline ring, and a comparative study with related acyclic and cyclic amino acid esters. This guide provides a robust framework for researchers to interpret the IR spectra of this and similar molecules, facilitating confident structural characterization in the course of their research and development activities.

References

  • Carbonyl - compounds - IR - spectroscopy. (n.d.).
  • Arslan, H., Demircan, A., Binzet, G., & Ilhan, I. O. (n.d.). FT-IR spectrum of tert-butyl 3a-chloroperhydro-2,6a-epoxyoxireno[e]isoindole-5-carboxylate. ResearchGate. Retrieved from [Link]

  • Leśniak, S., et al. (2019).
  • IR Spectroscopy Tutorial: Esters. (n.d.). University of Colorado Boulder.
  • O'Brien, Z., et al. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. ChemRxiv.
  • Kharintsev, S. S., et al. (2019). ATR-FTIR Spectroscopy and Its Relevance to Probe the Molecular-Level Interactions Between Amino Acids and Metal-Oxide Nanoparticles at Solid/Aqueous Interface.
  • ATR-FTIR spectroscopy of biological samples. (n.d.). Specac. Retrieved from [Link]

  • Rzepa, H. (2013, February 28). Why is the carbonyl IR stretch in an ester higher than in a ketone? Henry Rzepa's Blog. Retrieved from [Link]

  • IR Absorption Table. (n.d.). University of Colorado Boulder.

Sources

Safety & Regulatory Compliance

Safety

Tert-Butyl (S)-Indoline-2-Carboxylate: Comprehensive Handling and Disposal Standard Operating Procedure (SOP)

As a chiral building block frequently utilized in the synthesis of active pharmaceutical ingredients (APIs)—most notably ACE inhibitors and specialized peptidomimetics—tert-butyl (S)-indoline-2-carboxylate (CAS: 1218501-...

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Author: BenchChem Technical Support Team. Date: April 2026

As a chiral building block frequently utilized in the synthesis of active pharmaceutical ingredients (APIs)—most notably ACE inhibitors and specialized peptidomimetics—tert-butyl (S)-indoline-2-carboxylate (CAS: 1218501-71-3) requires rigorous lifecycle management.

This guide provides drug development professionals and laboratory personnel with an authoritative, step-by-step operational framework for the safe handling, spill response, and RCRA-compliant disposal of this compound. We prioritize not just the how, but the why, ensuring your laboratory maintains the highest standards of safety, environmental stewardship, and regulatory compliance.

Chemical Profile & Risk Assessment

Before executing any disposal protocol, it is critical to understand the physicochemical properties that dictate the compound's behavior. The presence of the lipophilic tert-butyl ester group increases the molecule's cell membrane permeability compared to its free acid counterpart, elevating the risk of dermal absorption. Furthermore, the indoline core contains a secondary amine nitrogen, which dictates specific requirements for thermal destruction.

Quantitative Hazard & Property Data
Property / HazardSpecification / ClassificationOperational Implication
Chemical Formula C₁₃H₁₇NO₂Organic waste stream; requires high-temp incineration.
Physical State Solid / Crystalline powderProne to aerosolization; handle in a fume hood.
Primary Hazards Skin/Eye Irritant, Aquatic ToxicityNever dispose of down the sink; requires hazmat pickup[1].
Incompatibilities Strong oxidizers, Strong acidsAcid contact may catalyze ester cleavage, releasing isobutylene gas and pressurizing sealed containers.
Combustion Byproducts CO, CO₂, Nitrogen Oxides (NOx)Incineration facility must be equipped with NOx scrubbers[2].

Operational Handling & Waste Generation Protocol

Waste generation typically occurs during post-reaction workups (e.g., mother liquors from crystallization), purification (chromatography fractions), or when disposing of contaminated Personal Protective Equipment (PPE) and expired stock.

Step-by-Step Handling Methodology:

  • Engineering Controls: Always manipulate the neat solid within a certified Class II Biological Safety Cabinet or a chemical fume hood to prevent the inhalation of aerosolized particulates.

  • PPE Selection (Causality-Driven): Don standard safety goggles, a flame-retardant lab coat, and nitrile gloves . Why Nitrile? Nitrile provides a superior chemical barrier against lipophilic organic esters compared to latex, significantly reducing the risk of dermal absorption.

  • Waste Segregation: Immediately segregate tert-butyl (S)-indoline-2-carboxylate waste from strong acids and oxidizing agents. Why? The tert-butyl ester is susceptible to acid-catalyzed hydrolysis. If mixed with strong acids in a sealed waste carboy, the reaction can release isobutylene gas, leading to dangerous container pressurization and potential rupture.

Step-by-Step Disposal & Destruction Workflow

The Environmental Protection Agency (EPA) strictly prohibits the drain disposal of toxic organic compounds[1]. Tert-butyl (S)-indoline-2-carboxylate must be managed as a hazardous waste and destroyed via controlled incineration[2].

Protocol: RCRA-Compliant Waste Packaging and Disposal
  • Primary Containment:

    • Transfer solid waste (contaminated filter papers, vials) into wide-mouth High-Density Polyethylene (HDPE) containers.

    • Transfer liquid waste (solutions containing the compound) into PTFE-lined amber glass bottles or HDPE carboys.

    • Causality: HDPE and glass are chemically inert to indoline derivatives, preventing container degradation and leaching.

  • Labeling:

    • Affix a universally recognized, RCRA-compliant hazardous waste tag immediately upon adding the first drop/gram of waste.

    • Label explicitly as: "Hazardous Waste: Toxic Organic Solid/Liquid (Contains Tert-butyl (S)-indoline-2-carboxylate)".

  • Satellite Accumulation Area (SAA) Storage:

    • Store the sealed containers in a designated SAA equipped with secondary containment trays.

    • Ensure the storage area is well-ventilated and kept below 25°C.

  • Final Destruction (Incineration):

    • Contract a licensed hazardous waste disposal facility for pickup.

    • Causality: The required disposal method is high-temperature incineration . Because the compound contains a nitrogen atom within its indoline ring, combustion will naturally generate toxic Nitrogen Oxides (NOx). The contracted facility must utilize industrial incinerators equipped with specialized NOx scrubbers to neutralize these emissions, ensuring compliance with EPA Clean Air Act standards[2].

Spill Response and Decontamination Methodology

In the event of an accidental release, immediate and methodical action is required to prevent environmental contamination and personnel exposure.

Step-by-Step Spill Cleanup:

  • Isolation: Evacuate non-essential personnel from the immediate vicinity. Ensure the fume hood sash is lowered if the spill occurred inside the hood.

  • Containment (Solid Spill): Lightly mist the solid with a compatible solvent (e.g., a small amount of water or ethanol) to suppress dust generation before sweeping.

  • Containment (Liquid Spill): Surround and cover the spill with an inert, non-combustible absorbent material such as vermiculite, diatomaceous earth, or dry sand. Never use sawdust, as it introduces a combustible matrix.

  • Collection: Use non-sparking polypropylene scoops to transfer the absorbed material into a heavy-duty hazardous waste bag or wide-mouth HDPE bucket.

  • Surface Decontamination: Wash the affected surface thoroughly with a surfactant (mild laboratory detergent) and water. Causality: Because the tert-butyl ester is highly lipophilic, water alone is insufficient; a surfactant is required to break down the hydrophobic residue and lift it from the surface. Collect all rinsate as hazardous aqueous waste.

Waste Segregation & Disposal Workflow Visualization

The following diagram illustrates the logical flow of waste from generation to final destruction, ensuring all regulatory and safety checkpoints are met.

G Start Waste Generation (Tert-butyl (S)-indoline-2-carboxylate) Segregation Waste Segregation (Strictly isolate from Acids/Oxidizers) Start->Segregation Identify waste stream Containment Primary Containment (HDPE or PTFE-lined Glass) Segregation->Containment Prevent acid-catalyzed gas release Labeling RCRA Compliant Labeling (Hazard: Toxic Organic) Containment->Labeling Secure in inert vessel Storage Satellite Accumulation Area (Secondary Containment) Labeling->Storage Track accumulation time Disposal Licensed Hazmat Destruction (High-Temp Incineration w/ NOx Scrubbers) Storage->Disposal EPA compliant transport

Figure 1: End-to-end waste segregation and disposal workflow for Tert-butyl (S)-indoline-2-carboxylate.

References

  • American Chemical Society (ACS). "Hazardous Waste and Disposal Considerations." ACS Safety & Sustainability. Available at:[Link]

  • US Environmental Protection Agency (EPA). "Hazardous Waste Management Facilities and Units." EPA Hazardous Waste Permitting. Available at:[Link]

  • US Environmental Protection Agency (EPA). "Applicability and Requirements of the RCRA Organic Air Emission Standards." EPA Hazardous Waste Permitting. Available at:[Link]

Sources

Handling

Comprehensive Safety &amp; Handling Guide: Tert-Butyl (S)-Indoline-2-Carboxylate

Target Audience: Researchers, Synthesis Chemists, and Drug Development Professionals Content Focus: Operational Logistics, Mechanistic Safety, and Chemical Lifecycle Management Executive Summary Tert-butyl (S)-indoline-2...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthesis Chemists, and Drug Development Professionals Content Focus: Operational Logistics, Mechanistic Safety, and Chemical Lifecycle Management

Executive Summary

Tert-butyl (S)-indoline-2-carboxylate (CAS: 1218501-71-3) is a critical chiral building block utilized extensively in the synthesis of complex active pharmaceutical ingredients (APIs), particularly in the development of ACE inhibitors (e.g., perindopril analogs) and novel peptidomimetics. While it is not classified as acutely toxic, its specific structural properties dictate rigorous handling, personal protective equipment (PPE), and disposal protocols.

As a Senior Application Scientist, I have designed this guide to provide a self-validating framework for handling this compound. By understanding the causality behind these safety measures, laboratory personnel can ensure operational efficiency, protect the chiral integrity of the reagent, and maintain strict regulatory compliance.

Hazard Profile & Mechanistic Risk Assessment

Understanding the chemical behavior of Tert-butyl (S)-indoline-2-carboxylate is the first step in effective risk mitigation.

  • Dermal Penetration & Irritation (H315): The addition of the bulky, lipophilic tert-butyl group to the indoline-2-carboxylic acid core significantly increases the molecule's partition coefficient (LogP). This enhanced lipophilicity facilitates rapid penetration through the stratum corneum if dermal contact occurs, leading to localized skin irritation.

  • Ocular and Respiratory Risks (H319, H335): Typically encountered as a fine crystalline powder or viscous oil, the solid form poses a high risk of aerosolization during transfer. Inhalation of these particulates causes respiratory tract irritation. Direct ocular contact can result in severe eye irritation due to the localized, moisture-driven hydrolysis of the ester in the aqueous environment of the eye, which releases irritating indoline derivatives.

Personal Protective Equipment (PPE) Matrix

In accordance with OSHA standard 29 CFR 1910.132[1], a rigorous hazard assessment mandates the following PPE to interrupt the specific exposure routes of this lipophilic indoline derivative.

PPE CategorySpecificationMechanistic Justification
Hand Protection Nitrile Gloves (Min. 0.11 mm thickness for splash; 0.30 mm for extended contact)Nitrile provides a robust chemical barrier against lipophilic esters. The tert-butyl moiety enhances dermal penetration, making bare-skin contact a high risk for local irritation.
Eye Protection ANSI Z87.1 Tight-Fitting Safety GogglesPrevents mechanical irritation from airborne particulates and chemical burns from accidental splashes when the compound is dissolved in organic solvents.
Body Protection Cotton/Polyester Lab Coat (Flame-Resistant if applicable)Protects against particulate settling on clothing. If handling alongside highly flammable solvents (e.g., THF, Hexanes) during synthesis, an FR coat is mandatory.
Respiratory N95 or P100 Particulate RespiratorGenerally not required if handled inside a certified fume hood. Necessary only during large-scale spill cleanups outside of engineering controls where aerosolization occurs.

Operational Workflows: Step-by-Step Methodologies

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Each step includes a mechanistic justification to reinforce standard operating procedures outlined in Prudent Practices in the Laboratory[2].

Protocol A: Safe Weighing and Transfer
  • Environmental Verification: Ensure the chemical fume hood is operational with a face velocity between 80–100 feet per minute (fpm).

    • Causality: This velocity is optimal for capturing fine particulates without creating turbulent vortices that could blow the powder out of the sash and into the operator's breathing zone.

  • Static Mitigation: Place an anti-static weighing boat on the analytical balance.

    • Causality: Heterocyclic esters often accumulate static charge. Anti-static boats prevent the electrostatic dispersion of the powder, ensuring accurate mass transfer and minimizing aerosolization.

  • Transfer Execution: Use a static-free stainless steel or PTFE-coated spatula to transfer the solid. Avoid pouring directly from the source bottle.

  • Atmospheric Sealing: Seal the primary container immediately after use, preferably backfilling the headspace with dry nitrogen or argon.

    • Causality: While the tert-butyl ester is relatively robust, prolonged exposure to ambient humidity can initiate slow hydrolysis, degrading the chiral purity of the (S)-enantiomer and generating unwanted byproducts.

Protocol B: Spill Response and Chemical Decontamination
  • Isolation: Immediately restrict access to the spill area and verify PPE integrity.

  • Physical Containment: For solid spills, gently sweep the material using a dedicated brush and pan. Do not use compressed air or dry sweeping methods that generate dust. For solution spills (e.g., dissolved in ethyl acetate or dichloromethane), apply an inert absorbent pad or vermiculite.

  • Chemical Neutralization: Wash the affected surface with a 10% sodium carbonate ( Na2​CO3​ ) solution, followed by a thorough water rinse.

    • Causality: Water alone is ineffective due to the compound's lipophilicity. The mild alkaline solution helps to solubilize the indoline core and break down residual ester, facilitating complete removal from the benchtop.

  • Collection: Transfer all contaminated materials, including absorbent pads and sweeping debris, into a compatible, sealable hazardous waste container.

Waste Management and Disposal

Tert-butyl (S)-indoline-2-carboxylate contains carbon, hydrogen, nitrogen, and oxygen ( C13​H17​NO2​ ), lacking any halogen atoms.

  • Classification: Dispose of all unreacted material, contaminated PPE, and spill cleanup debris as Non-Halogenated Organic Waste .

  • Regulatory Compliance: Ensure all waste streams are accumulated, labeled, and manifested in strict accordance with EPA 40 CFR 262.20[3] requirements for hazardous waste generators. Never discharge this compound or its solutions into the municipal sewer system.

Chemical Handling & Exposure Control Workflow

G Start Initiate Handling Protocol Hood Verify Fume Hood Flow (>80 fpm) Start->Hood PPE Don PPE: Nitrile Gloves, Safety Goggles, Lab Coat Hood->PPE Weigh Weighing & Transfer (Minimize Aerosolization) PPE->Weigh Reaction Execute Synthesis (Closed System) Weigh->Reaction Waste Dispose as Non-Halogenated Organic Waste Reaction->Waste

Workflow for the safe handling and exposure control of Tert-butyl (S)-indoline-2-carboxylate.

References
  • Title: 29 CFR 1910.132 -- General requirements Source: eCFR (Occupational Safety and Health Administration) URL: [Link]

  • Title: Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version Source: National Academies Press (National Research Council) URL: [Link]

  • Title: 40 CFR 262.20 -- General requirements Source: eCFR (Environmental Protection Agency) URL: [Link]

Sources

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